molecular formula C11H11FO4 B1604387 Ethyl 5-fluoro-2-methoxybenzoylformate CAS No. 873548-10-8

Ethyl 5-fluoro-2-methoxybenzoylformate

Cat. No.: B1604387
CAS No.: 873548-10-8
M. Wt: 226.2 g/mol
InChI Key: ROBOUAVAPGXKKB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxybenzoylformate is a useful research compound. Its molecular formula is C11H11FO4 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBOUAVAPGXKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641292
Record name Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873548-10-8
Record name Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-fluoro-2-methoxybenzoylformate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: Properties, Synthesis, and Applications

Executive Summary: this compound is a specialized organic compound whose structural motifs—an α-ketoester and a substituted phenyl ring—suggest significant utility as an intermediate in high-value chemical synthesis, particularly within the pharmaceutical industry. Its precursor, 5-fluoro-2-methoxybenzoic acid, is a known key starting material for the synthesis of Pirtobrutinib, a targeted therapy for certain cancers.[1] This guide provides a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to serve as a resource for researchers, medicinal chemists, and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, detail methods for its analytical characterization, discuss its chemical reactivity, and outline essential safety and handling protocols.

Chemical Identity and Core Properties

This compound, identified by CAS Number 873548-10-8, is a complex molecule featuring a benzoylformate core.[2] This structure combines an aromatic ketone and an ethyl ester, separated by a single carbon-carbon bond, creating a highly functionalized and reactive α-ketoester system.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 873548-10-8 [2]
Molecular Formula C₁₁H₁₁FO₄ [2]
Molecular Weight 226.20 g/mol [2]
IUPAC Name ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate N/A
Appearance Not publicly available; likely an oil or low-melting solid Inferred
Boiling Point Data not available [2]
Melting Point Data not available [2]
Density Data not available [2]

| Storage | Sealed in a dry place at room temperature. |[2] |

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Synthesis and Manufacturing

While specific manufacturing protocols for this compound are proprietary, a chemically sound and efficient synthesis can be proposed starting from the commercially available 5-fluoro-2-methoxybenzoic acid. This pathway leverages well-established organometallic chemistry and is designed for scalability and purity.

The proposed logic involves converting the starting benzoic acid into a more reactive species, such as an acid chloride, which can then be coupled with an appropriate reagent to introduce the second carbonyl group before esterification. A more direct and modern approach involves the reaction of an organometallic intermediate with an oxalate ester.

SynthesisWorkflow Start 5-Fluoro-2-methoxybenzoic Acid Int1 5-Fluoro-2-methoxyphenyllithium (Organometallic Intermediate) Start->Int1 1. n-BuLi, THF 2. -78 °C Product This compound Int1->Product 3. Diethyl oxalate 4. Aqueous Workup

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Proposed Synthesis via Organometallic Intermediate

This protocol describes a hypothetical but robust method. The causality behind these steps is crucial: the initial deprotonation of the benzoic acid is followed by a directed ortho-metalation, which is then quenched with diethyl oxalate to form the desired α-ketoester.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to control the exothermic lithiation reaction and prevent side reactions.

  • Lithiation: Slowly add n-Butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, while the second performs the ortho-lithiation directed by the methoxy group. Stir the resulting slurry for 2 hours at -78 °C.

  • Ketoester Formation: In a separate flask, prepare a solution of diethyl oxalate (1.5 eq) in anhydrous THF. Add this solution dropwise to the organometallic slurry at -78 °C. Allow the reaction to stir for an additional 3 hours at this temperature, then warm slowly to room temperature overnight. Rationale: Using an excess of the electrophile ensures complete consumption of the highly reactive organolithium intermediate.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment. While specific spectra are not publicly available, the expected data can be reliably predicted based on the known structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR ~8.0-7.2 ppm: Aromatic protons (3H, complex multiplet pattern due to F-H and H-H coupling).~4.4 ppm: Quartet (2H) from the ethyl ester -OCH₂ CH₃.~3.9 ppm: Singlet (3H) from the methoxy -OCH₃ group.~1.4 ppm: Triplet (3H) from the ethyl ester -OCH₂CH₃ .
¹³C NMR ~185-195 ppm: Ketone carbonyl (C =O).~160-165 ppm: Ester carbonyl (O-C =O).~160-165 ppm (with C-F coupling): Aromatic C -F.~110-140 ppm: Other aromatic carbons.~62 ppm: Ethyl ester -OCH₂ CH₃.~56 ppm: Methoxy -OCH₃ .~14 ppm: Ethyl ester -OCH₂CH₃ .
IR Spectroscopy ~1730 cm⁻¹: Strong C=O stretch (ester).~1680 cm⁻¹: Strong C=O stretch (aromatic ketone).~1600 cm⁻¹: C=C stretch (aromatic).~1250 cm⁻¹: C-O stretch (ester and ether).~1100 cm⁻¹: C-F stretch.

| Mass Spec. (EI) | m/z 226: Molecular ion peak [M]⁺.m/z 181: [M - OEt]⁺.m/z 153: [M - COOEt]⁺. |

Protocol 2: Standard Analytical Workflow
  • Mass Spectrometry: Initially, obtain a low-resolution mass spectrum to confirm the molecular weight (226.20 g/mol ).[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₁H₁₁FO₄).

  • Infrared Spectroscopy: Acquire an IR spectrum to verify the presence of the key functional groups.[3] The presence of two distinct carbonyl peaks around 1730 and 1680 cm⁻¹ is a critical diagnostic check.

  • NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy for full structural elucidation.[4] The integration and splitting patterns in the ¹H NMR must match the proposed structure (e.g., a 2H quartet and a 3H triplet for the ethyl group).[4] The ¹³C NMR confirms the number of unique carbon environments and their electronic nature.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its α-ketoester functionality. This moiety contains two adjacent electrophilic centers, making it a versatile precursor for various chemical transformations, especially in the synthesis of heterocyclic compounds.

Caption: Key reactive sites on this compound.

Key Reactions:

  • Nucleophilic Addition: The ketone carbonyl is highly susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums), leading to the formation of α-hydroxy esters.

  • Condensation Reactions: It can undergo condensation with binucleophilic reagents (e.g., hydrazines, ureas, amidines) to construct five- or six-membered heterocyclic rings, a common strategy in medicinal chemistry.

  • Reduction: Selective reduction of the ketone is possible, yielding the corresponding α-hydroxy ester, a valuable chiral building block if the reduction is performed asymmetrically.

Given that its precursor is used in the synthesis of Pirtobrutinib, this molecule is likely a key intermediate for constructing a core heterocyclic scaffold or for introducing a specific side chain required for biological activity.[1]

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, its hazard profile must be inferred from structurally related compounds like 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methoxybenzaldehyde.[5][6][7]

Table 3: Inferred Hazards and Precautions

Hazard Class Description Recommended Precaution Source (by analogy)
Skin Irritation Causes skin irritation. Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [5][6][7]
Eye Irritation Causes serious eye irritation. Wear tightly fitting safety goggles or a face shield. [5][6][7]

| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapor or mist. |[5][6][7] |

Protocol 3: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Spill Response: In case of a minor spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Avoid generating dust or aerosols.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

  • Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic organic and medicinal chemistry. Although detailed public data is scarce, its properties, reactivity, and synthesis can be reliably inferred from its structure and the known applications of its precursors. Its role as a likely intermediate in the synthesis of complex pharmaceutical agents like Pirtobrutinib underscores its importance. This guide provides the foundational knowledge for researchers to handle, analyze, and utilize this compound effectively and safely in their development programs.

References

  • Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | C12H11FO3 | CID 45097733. PubChem. [Link]
  • Spectroscopy Data for Undergraduate Teaching.
  • IR/NMR example 3. YouTube. [Link]
  • Spectra Problem #7 Solution. University of Calgary. [Link]
  • CID 149416743 | C9H19F. PubChem. [Link]
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Chemistry – A European Journal. [Link]
  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]
  • Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid.

Sources

Ethyl 5-fluoro-2-methoxybenzoylformate CAS number 873548-10-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate (CAS 873548-10-8): Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

This compound, identified by CAS number 873548-10-8, is a fluorinated aromatic ketoester that serves as a valuable intermediate in organic synthesis.[1] While not extensively characterized as a final product, its structural motif, the 5-fluoro-2-methoxybenzoyl group, is a critical pharmacophore in the development of advanced therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, robust synthetic methodologies, and its strategic application in medicinal chemistry. We will explore the primary synthesis via esterification of its carboxylic acid precursor and discuss alternative routes, grounding all protocols in established chemical principles to ensure reproducibility and understanding.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 873548-10-8
Molecular Formula C₁₁H₁₁FO₄[1]
Molecular Weight 226.20 g/mol [1]
IUPAC Name ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Synonyms This compound[1]

Synthetic Pathways and Methodologies

The synthesis of this compound is most efficiently achieved through a two-step process: synthesis of the key intermediate, 5-fluoro-2-methoxybenzoic acid, followed by its esterification. An alternative, though more complex, Friedel-Crafts acylation route is also discussed from a theoretical standpoint.

Primary Synthetic Route: Multi-step Synthesis from Salicylic Acid Derivatives

This preferred pathway offers high yields and excellent regiochemical control, starting from readily available materials.

The foundational intermediate, 5-fluoro-2-methoxybenzoic acid, is prepared via the methylation of 5-fluorosalicylic acid.[2] The causality for this choice rests on the high efficiency of the Williamson ether synthesis for phenolic hydroxyl groups. Potassium carbonate serves as a non-nucleophilic base, deprotonating the acidic phenol to form a phenoxide, which then acts as a nucleophile to attack the electrophilic methyl iodide.

Caption: Primary Synthesis via Fischer Esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-2-methoxybenzoic acid (1.0 eq). Add a large excess of absolute ethanol (e.g., 20 eq), which acts as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. [3]3. Reaction Conditions: Heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Remove the excess ethanol under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Further purification can be achieved by column chromatography if necessary.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach involves a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring. [4]In this hypothetical pathway, 4-fluoroanisole would be acylated using ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. [5]However, this route presents significant challenges. The methoxy group is an ortho-, para-director, leading to a potential mixture of regioisomers, which would complicate purification. [6]Therefore, the multi-step synthesis described in section 3.1 is superior for its selectivity.

Caption: Alternative Synthesis via Friedel-Crafts Acylation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a precursor to the 5-fluoro-2-methoxybenzoyl scaffold. This structural unit is integral to several classes of biologically active molecules.

  • Inhibitors of Pseudomonas aeruginosa : The parent carboxylic acid has been used in the preparation of benzoylbenzylamine compounds that act as sensitizers for inhibitors of Pseudomonas aeruginosa, a gram-negative bacterium responsible for significant hospital-acquired infections. [2]* Advanced Pharmaceutical Intermediates : The 5-fluoro-2-methoxybenzoyl moiety is a key component in the synthesis of complex heterocyclic molecules. For example, a patent describes the conversion of 5-fluoro-2-methoxybenzoic acid into its corresponding acyl chloride, which is then coupled with an aminomethylbenzoic acid derivative. [7]This forms an amide bond, a crucial step in the multi-stage synthesis of a pyrazole carboxamide-based therapeutic agent. [7] The workflow below illustrates the strategic conversion of the core acid into these high-value compounds, highlighting the importance of activating the carboxylic acid (e.g., to an acyl chloride) for subsequent amide coupling reactions.

G A 5-Fluoro-2-methoxybenzoic Acid B Activation (e.g., SOCl₂ or Oxalyl Chloride) A->B C 5-Fluoro-2-methoxybenzoyl Chloride B->C D Amide Coupling with Amine-containing Scaffold C->D E Advanced Pharmaceutical Intermediate (e.g., Pyrazole Carboxamide) D->E

Caption: Workflow for Application in Complex Molecule Synthesis.

Analytical and Quality Control

To ensure the integrity of the synthesis, each step must be validated. The protocols described constitute a self-validating system when coupled with standard analytical techniques:

  • Reaction Monitoring: TLC is used for qualitative monitoring of reaction completion by observing the disappearance of starting materials and the appearance of the product spot.

  • Structural Confirmation: The identity and purity of the precursor acid and the final ester product are confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy to identify key functional groups (C=O, C-O, C-F), and Mass Spectrometry (MS) to confirm the molecular weight. For similar fluorinated aromatic esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. [8]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the 5-fluoro-2-methoxybenzoyl scaffold it contains. While its direct synthesis can be approached from multiple angles, a two-step pathway involving the methylation of 5-fluorosalicylic acid followed by a robust Fischer esterification represents the most logical and efficient methodology. The documented application of this scaffold in the synthesis of antibacterial agents and complex pharmaceutical intermediates underscores its significance for professionals in drug discovery and development. This guide provides the necessary technical framework to confidently synthesize and utilize this versatile building block in research and development settings.

References

  • 5-FLUORO-2-METHOXYBENZOIC ACID Properties. Chemdad. [Link]
  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Friedel-Crafts Acylation Lab Manual. University of Wisconsin-Madison Chemistry Department. [Link]
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst.
  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
  • Ethyl 5-fluoro-2-methylbenzofuran-3-carboxyl
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous c

Sources

An In-depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Molecular Attributes and Physicochemical Properties

At the heart of any chemical entity lies its fundamental properties. For Ethyl 5-fluoro-2-methoxybenzoylformate, these attributes dictate its reactivity, formulation potential, and role in synthetic strategies.

Molecular Identity

A precise understanding of the molecular formula and weight is the bedrock of all stoichiometric calculations in synthesis and quantitative analysis in drug development.

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₄[1]
Molecular Weight 226.20 g/mol [1]
CAS Number 873548-10-8[1]

The presence of a fluorine atom and a methoxy group on the benzoyl ring, combined with the ethyl formate moiety, creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, acts as a weak hydrogen bond acceptor and can significantly influence the molecule's pKa, lipophilicity, and metabolic stability. This strategic fluorination is a common tactic in medicinal chemistry to enhance drug-like properties.

Structural and Logical Representation

The arrangement of these atoms dictates the molecule's reactivity and interaction with biological targets. The α-ketoester functionality is a particularly important feature, serving as a versatile handle for a variety of chemical transformations.

Caption: 2D Chemical Structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the Friedel-Crafts acylation of 4-fluoroanisole.

Generalized Synthetic Workflow

Understanding the flow of the synthesis from commercially available starting materials is crucial for process optimization and scale-up.

Synthesis_Workflow Start Starting Materials (e.g., 4-Fluoroanisole, Ethyl Oxalyl Chloride) Reaction1 Friedel-Crafts Acylation Start->Reaction1 Workup Aqueous Workup & Extraction Reaction1->Workup Purification Chromatographic Purification Workup->Purification Product This compound Purification->Product Analysis QC Analysis (NMR, LC-MS) Product->Analysis Final Final Product Analysis->Final

Caption: Generalized workflow for the synthesis and purification.

Step-by-Step Protocol: Friedel-Crafts Acylation

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: To a cooled (0 °C) and stirred solution of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable anhydrous solvent (e.g., dichloromethane), add 4-fluoroanisole dropwise. The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid.

  • Acylating Agent Addition: Slowly add ethyl oxalyl chloride to the reaction mixture. The exothermicity of the reaction must be carefully managed by controlling the addition rate and maintaining the low temperature. This step generates the electrophile that will be attacked by the electron-rich aromatic ring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

  • Extraction and Washing: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to remove acidic impurities, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Trustworthiness through Self-Validation: Each step in this protocol includes an intrinsic check. For instance, the reaction monitoring (Step 3) validates the completion of the chemical transformation, while the purification and subsequent QC analysis (e.g., NMR, LC-MS) confirm the identity and purity of the final product, ensuring a self-validating workflow.

Part 3: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the versatile reactivity of the α-ketoester group, which can be readily transformed into various heterocyclic systems that form the core of many therapeutic agents.

Role as a Scaffold Precursor

The primary application of this compound is in the synthesis of more complex molecules, particularly in the construction of heterocyclic scaffolds.

Application_Pathway Start Ethyl 5-fluoro-2- methoxybenzoylformate Reaction_Condensation Condensation Reactions (e.g., with hydrazines, amidines) Start->Reaction_Condensation Heterocycles Formation of Heterocyclic Cores (e.g., Quinoxalines, Pyrazoles, Imidazoles) Reaction_Condensation->Heterocycles Functionalization Further Functionalization (e.g., N-alkylation, cross-coupling) Heterocycles->Functionalization Leads Generation of Lead Compounds Functionalization->Leads Optimization Lead Optimization (Structure-Activity Relationship Studies) Leads->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

Unambiguous Structure Elucidation of Ethyl 5-fluoro-2-methoxybenzoylformate: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, field-proven methodology for the structure elucidation of Ethyl 5-fluoro-2-methoxybenzoylformate (CAS No. 873548-10-8), a key building block in modern pharmaceutical synthesis.[1][2] We detail an integrated, multi-technique spectroscopic workflow, moving from foundational analysis to the intricate assembly of the molecular architecture. This guide is designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices and the principles of self-validating analytical systems.[3]

The Strategic Imperative for Structure Elucidation

In pharmaceutical development, an impurity or intermediate with an incorrectly assigned structure can have profound consequences, impacting everything from process chemistry to clinical outcomes. Therefore, a rigorous, evidence-based approach to structure elucidation is not merely a characterization exercise but a critical component of risk management. The strategy outlined herein combines multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle, culminating in a single, unambiguous molecular identity.[4][5] This synergistic approach ensures the final structure is supported by a robust and cross-validated dataset.

The overall workflow is designed to be systematic, beginning with establishing the fundamental molecular properties and purity before proceeding to detailed spectroscopic interrogation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group & Fragment ID cluster_2 Phase 3: Molecular Blueprint Assembly cluster_3 Phase 4: Definitive Confirmation A Sample Receipt & Purity Check (HPLC-UV) B Molecular Formula Confirmation (HRMS) A->B C Functional Group Analysis (FTIR) B->C D Fragmentation Pattern Analysis (GC-MS) C->D E 1D NMR (¹H, ¹³C, ¹⁹F) - Atom Count & Environment D->E F 2D NMR (HSQC, HMBC) - Atom Connectivity E->F G Final Structure Proposal F->G H X-ray Crystallography (If required/feasible) G->H G mol Molecular Ion C₁₁H₁₁O₄F⁺ m/z = 226 frag1 Loss of •OCH₂CH₃ C₉H₆O₃F⁺ m/z = 181 mol->frag1 - 45 Da frag4 Loss of CO₂CH₂CH₃ C₈H₆OF⁺ m/z = 153 mol->frag4 - 73 Da frag2 Loss of CO (from frag1) C₈H₆O₂F⁺ m/z = 153 frag1->frag2 - 28 Da frag3 Loss of •CH₃ (from frag2) C₇H₃O₂F⁺ m/z = 138 frag2->frag3 - 15 Da G C1 C-1 C2 C-2 (OMe) C3 C-3 C4 C-4 C5 C-5 (F) C6 C-6 C_COCOOEt C=O (ketone) C=O (ester) C_OMe OMe H3 H-3 H3->C1 H3->C2 H3->C4 H3->C5 H4 H-4 H4->C2 H4->C3 H4->C5 H4->C6 H6 H-6 H6->C1 H6->C2 H6->C4 H6->C5 H_OMe OMe Protons H_OMe->C2 H_Et_CH2 CH₂ Protons H_Et_CH2->C_COCOOEt C=O (ester) H_Et_CH3 CH₃ Protons

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoro-2-methoxybenzoylformate is a halogenated aromatic keto ester of significant interest in contemporary chemical research and pharmaceutical development. Its unique structural features, comprising a fluorinated benzene ring, a methoxy group, and an ethyl ketoformate moiety, confer specific physicochemical properties that are pivotal to its application as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, underpinned by established analytical methodologies and safety protocols, to empower researchers in its effective handling, characterization, and utilization.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical properties is paramount for its application in synthetic chemistry and materials science. These properties dictate reaction conditions, purification strategies, and appropriate storage and handling procedures.

Key Identifiers
IdentifierValueSource
CAS Number 873548-10-8[1]
Molecular Formula C₁₁H₁₁FO₄[1]
Molecular Weight 226.20 g/mol [1]
Core Physical Properties
PropertyPredicted ValueMethod
Melting Point Not available-
Boiling Point 289.9 ± 25.0 °C (at 760 mmHg)Advanced Chemistry Development (ACD/Labs) Software V11.02
Density 1.257 ± 0.06 g/cm³Advanced Chemistry Development (ACD/Labs) Software V11.02
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)General ester properties

Note: The boiling point and density are predicted values and should be used as estimations for experimental planning. Experimental verification is recommended.

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics that serve as a benchmark for researchers.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the ethyl ester protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons (with carbon-fluorine coupling), the methoxy carbon, and the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to:

  • C=O stretching of the ketone and ester groups.

  • C-O stretching of the ester and methoxy groups.

  • C-F stretching of the fluorinated aromatic ring.

  • Aromatic C-H and C=C stretching.

Experimental Methodologies for Physical Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of a novel compound like this compound.

Melting and Boiling Point Determination

G cluster_0 Sample Preparation cluster_1 Melting Point Measurement cluster_2 Boiling Point Measurement prep Finely grind solid sample capillary Pack sample into capillary tube prep->capillary place_mp Place capillary in melting point apparatus place_bp Place liquid sample in Thiele tube with inverted capillary heat_slow Heat slowly (1-2 °C/min) place_mp->heat_slow observe_mp Observe and record melting range heat_slow->observe_mp heat_bp Heat gently place_bp->heat_bp observe_bp Observe for rapid bubble stream and record temperature when bubbling stops and liquid enters capillary heat_bp->observe_bp

Sources

An In-Depth Technical Guide to the Solubility Determination of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its development and application. This guide provides a comprehensive, in-depth exploration of the methodologies for determining the solubility of Ethyl 5-fluoro-2-methoxybenzoylformate (CAS: 873548-10-8), a compound of interest in various research and development sectors. In the absence of publicly available experimental solubility data for this specific molecule, this document serves as a detailed procedural manual, empowering researchers to generate high-quality, reliable solubility data in their own laboratories.

The principles and protocols detailed herein are grounded in established scientific practices, ensuring that the generated data is robust, reproducible, and suitable for critical decision-making in drug discovery and development pipelines.

Introduction to this compound and the Critical Role of Solubility

This compound is an organic molecule with a molecular formula of C11H11FO4 and a molecular weight of 226.20 g/mol [1]. Its structure, featuring a fluorinated and methoxylated benzene ring attached to an ethyl benzoylformate moiety, suggests a moderate lipophilicity, which has significant implications for its solubility in various solvent systems.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in pharmaceutical sciences. It profoundly influences a compound's bioavailability, dissolution rate, and overall therapeutic efficacy[2][3]. For drug development professionals, an early and accurate assessment of solubility is paramount for:

  • Lead Compound Selection: Identifying candidates with favorable pharmacokinetic profiles.

  • Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) that ensure adequate drug exposure.

  • Toxicology Studies: Preparing solutions of known concentrations for in vitro and in vivo testing.

  • Process Chemistry: Developing efficient purification and crystallization methods.

This guide will focus on two key types of solubility measurements: thermodynamic solubility and kinetic solubility . Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium, while kinetic solubility is a high-throughput measure of how readily a compound dissolves under specific, non-equilibrium conditions[4].

Foundational Methodologies for Solubility Determination

The choice of method for solubility determination often depends on the stage of research and the required throughput and accuracy. Here, we detail the gold-standard method for thermodynamic solubility and a common high-throughput method for kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the equilibrium solubility of a compound[1][5][6]. It involves saturating a solvent with an excess of the solid compound and allowing it to reach equilibrium over a defined period.

Causality Behind Experimental Choices: The extended incubation period with agitation is crucial to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[6][7]. The use of a constant temperature is vital as solubility is highly temperature-dependent.

Self-Validating System: The protocol's trustworthiness is enhanced by confirming that the measured solubility remains constant over an extended period (e.g., at 24 and 48 hours), indicating that equilibrium has been achieved[6]. The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was obtained[1][5].

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of solid this compound into a series of clear glass vials. "Excess" typically means enough solid will remain undissolved at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or various organic solvents) to each vial.

    • Prepare triplicate samples for each solvent to ensure statistical validity[6].

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)[8].

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the solution to reach equilibrium[5].

  • Sample Separation:

    • After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF)[4]. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification:

    • Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[3].

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Weigh Excess Compound B Add Solvent A->B C Seal and Agitate (24-72h at constant T) B->C D Settle Suspension C->D E Centrifuge & Filter D->E F Analyze Filtrate by HPLC E->F

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination: Nephelometry

In early drug discovery, high-throughput screening of a large number of compounds necessitates faster, less material-intensive methods. Kinetic solubility assays, such as nephelometry, are well-suited for this purpose[4]. This method measures the precipitation of a compound as it is added from a concentrated DMSO stock solution into an aqueous buffer.

Causality Behind Experimental Choices: The use of a DMSO stock solution allows for the rapid introduction of the compound into the aqueous medium. The precipitation is detected by the scattering of light (nephelometry), providing a rapid indication of the solubility limit under these specific, non-equilibrium conditions[2].

Self-Validating System: The inclusion of standard compounds with known high and low solubility in each assay plate serves as a quality control measure to validate the experimental run.

Experimental Protocol: Nephelometry

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Compound Addition:

    • Using a liquid handling system, make serial dilutions of the DMSO stock solution directly into the aqueous buffer in the multi-well plate. This creates a range of concentrations.

  • Measurement:

    • Immediately after compound addition, or after a short incubation period (e.g., 1-2 hours), measure the turbidity of each well using a nephelometer. The instrument directs a laser beam through the sample and measures the scattered light[2].

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Workflow for Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_addition Compound Addition cluster_measure Measurement & Analysis A Prepare DMSO Stock Solution C Serial Dilution of Stock into Buffer A->C B Dispense Aqueous Buffer in Multi-well Plate B->C D Measure Light Scattering (Nephelometry) C->D E Determine Precipitation Point D->E

Caption: Workflow for Kinetic Solubility by Nephelometry.

Analytical Quantification by HPLC

For accurate solubility determination, a reliable method to quantify the concentration of the dissolved analyte is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

Experimental Protocol: HPLC Quantification

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. A C18 column is often a good starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Determine the optimal detection wavelength by acquiring a UV spectrum of the compound.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Inject these standards into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

  • Sample Analysis:

    • Inject the filtered supernatant from the shake-flask experiment (appropriately diluted if necessary) into the HPLC system.

    • Determine the peak area of the analyte.

    • Calculate the concentration of this compound in the sample by using the linear regression equation from the calibration curve.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data for this compound should be summarized in a clear and structured table.

Table 1: Template for Reporting Solubility Data of this compound

Solvent SystemTemperature (°C)MethodMean SolubilityStandard DeviationUnits
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask (Equilibrium)[Experimental Value][Experimental Value]µg/mL
Phosphate-Buffered Saline (pH 7.4)37Shake-Flask (Equilibrium)[Experimental Value][Experimental Value]µg/mL
Purified Water25Shake-Flask (Equilibrium)[Experimental Value][Experimental Value]µg/mL
Ethanol25Shake-Flask (Equilibrium)[Experimental Value][Experimental Value]mg/mL
Acetonitrile25Shake-Flask (Equilibrium)[Experimental Value][Experimental Value]mg/mL
Phosphate-Buffered Saline (pH 7.4)25Nephelometry (Kinetic)[Experimental Value][Experimental Value]µM

Conclusion

References

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A Toxicological Framework for the Evaluation of Ethyl 5-fluoro-2-methoxybenzoylformate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This document provides a comprehensive toxicological guide for Ethyl 5-fluoro-2-methoxybenzoylformate. As of the date of this publication, specific toxicological studies for this compound are not publicly available. Consequently, this guide employs a predictive toxicology approach, leveraging the principles of Structure-Activity Relationship (SAR) to infer potential hazards based on data from structurally similar molecules. Furthermore, it outlines a systematic and robust toxicological testing program, grounded in internationally recognized OECD guidelines, to definitively characterize the safety profile of this compound. This whitepaper is intended for researchers, scientists, and drug development professionals who may be handling or investigating this compound, providing both a preliminary hazard assessment and a roadmap for comprehensive safety evaluation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₁FO₄. Its structure suggests it belongs to the class of benzoylformate esters, which are of interest in various chemical synthesis and potential pharmaceutical applications. Given its novel structure, a thorough understanding of its toxicological profile is a prerequisite for safe handling and any further development.

Predictive Toxicological Assessment via Structure-Activity Relationship (SAR)

In the absence of direct experimental data, Structure-Activity Relationship (SAR) analysis is a critical first step in hazard identification.[1][2][3] SAR is a principle that correlates the molecular structure of a chemical with its biological activity, allowing for the prediction of the toxicological properties of an untested chemical based on the known toxicities of structurally related compounds.[2][4]

Identification of Structural Analogs

Several commercially available compounds share key structural motifs with this compound, namely the 5-fluoro-2-methoxybenzoyl core. The primary difference lies in the functional group attached to the carbonyl. The most relevant analogs for which safety data is available are:

  • 5-Fluoro-2-methoxybenzoic acid: The carboxylic acid analog.

  • 5-Fluoro-2-methoxybenzaldehyde: The aldehyde analog.

  • 5-Fluoro-2-methoxybenzonitrile: The nitrile analog.

Inferred Hazards from Analog Data

By examining the Safety Data Sheets (SDS) of these analogs, a pattern of potential hazards emerges. The data is summarized in the table below.

Hazard Endpoint5-Fluoro-2-methoxybenzoic acid5-Fluoro-2-methoxybenzaldehyde5-Fluoro-2-methoxybenzonitrilePredicted Hazard for this compound
Skin Irritation Category 2 (Causes skin irritation)[5][6]Category 2 (Causes skin irritation)[7]Category 2 (Causes skin irritation)[8]Likely to be a skin irritant
Eye Irritation Category 2 (Causes serious eye irritation)[5][6]Category 2 (Causes serious eye irritation)[7]Category 2 (Causes serious eye irritation)[8]Likely to be a serious eye irritant
Respiratory Irritation Category 3 (May cause respiratory irritation)[5]Category 3 (May cause respiratory irritation)[7]Category 3 (May cause respiratory irritation)[8]May cause respiratory irritation
Acute Oral Toxicity No data availableNo data availableNo data availableUnknown, requires testing
Genotoxicity No data availableNo data availableNo data availableUnknown, requires testing
Carcinogenicity No data availableNo data availableNo data availableUnknown, requires testing

Causality Insight: The consistent classification of the analogs as skin, eye, and respiratory irritants strongly suggests that the 5-fluoro-2-methoxybenzoyl moiety itself possesses these irritant properties. Therefore, it is prudent to handle this compound with the assumption that it shares these characteristics until proven otherwise through empirical testing.

A Comprehensive Toxicological Testing Program

To move beyond prediction and establish a definitive safety profile, a tiered testing strategy is essential. The following sections outline the key studies, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety testing.

G cluster_0 Tier 1: Initial Hazard Identification cluster_1 Tier 2: Repeated Exposure & Systemic Effects cluster_2 Tier 3: Higher-Tier Studies (If Warranted) A Acute Oral Toxicity (OECD 420, 423, or 425) B Skin Irritation (in vitro, OECD 439) C Eye Irritation (in vitro, e.g., BCOP, OECD 437) D Genotoxicity (in vitro) - Ames Test (OECD 471) - Micronucleus (OECD 487) E Repeated Dose Toxicity (28-day, OECD 407) D->E If negative & for repeated exposure scenarios F Reproductive/Developmental Toxicity Screening (OECD 421) E->F G Chronic Toxicity / Carcinogenicity (OECD 452) F->G Based on use pattern, structural alerts, or Tier 2 findings H Full Reproductive Toxicity (OECD 416) G->H Start New Chemical Entity: This compound Start->A

Caption: A tiered workflow for the toxicological assessment of a new chemical entity.

Acute Toxicity Testing

Purpose: To determine the potential for adverse health effects from a single, short-term exposure. This data is used for hazard classification and labeling.[9] The most common initial study is for acute oral toxicity.

Methodology (Acute Oral Toxicity - Fixed Dose Procedure, OECD 420): This method is favored as it avoids using death as an endpoint and relies on the observation of clear signs of toxicity.[10]

  • Animal Model: Typically, young adult female rats are used.[10]

  • Dose Selection: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg), selected based on any available information or default values.[10]

  • Main Study: Based on the sighting study outcome, a main study is conducted with a small group of animals (typically 5) at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg.[10]

  • Administration: The test substance is administered by oral gavage. Animals are fasted prior to dosing.[10]

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[10]

  • Endpoint: The study identifies a dose that causes evident toxicity but no mortality, allowing for classification.

Local Tolerance Testing (Irritation and Corrosion)

Purpose: To assess the potential of the compound to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon direct contact. Given the SAR prediction, these are critical tests.

Methodology (In Vitro Skin Irritation - Reconstructed Human Epidermis Test, OECD 439): This in vitro method is a validated alternative to animal testing and is highly recommended.[8][11][12]

  • Test System: Utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[11]

  • Application: A small amount of the test substance is applied topically to the surface of the skin tissue model.

  • Exposure & Incubation: The tissue is exposed for a defined period (e.g., 60 minutes) and then rinsed. It is then incubated for a post-exposure period (e.g., 42 hours).[13]

  • Endpoint (Cell Viability): The viability of the tissue is measured, typically using an MTT assay. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[11]

Methodology (Acute Eye Irritation/Corrosion, OECD 405): While in vitro alternatives are preferred, the in vivo rabbit eye test remains a regulatory standard in some cases. A weight-of-the-evidence approach, starting with in vitro methods, is mandated to reduce animal use.[14][15]

  • Animal Model: The albino rabbit is the standard model.[14]

  • Procedure: A single dose (0.1 mL or 0.1 g) of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[16][17]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.[18]

  • Endpoint: The severity and reversibility of the observed effects determine the classification. Severe or irreversible effects lead to a classification of serious eye damage/corrosion.

Genotoxicity Testing

Purpose: To determine if the compound can induce mutations or damage to the genetic material (DNA). Positive results are a significant concern as they can indicate potential for carcinogenicity or heritable diseases. A standard battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[19]

Methodology (Bacterial Reverse Mutation Test - Ames Test, OECD 471): This is a widely used initial screen for mutagenic potential.[20][21]

  • Test System: Uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).[22]

  • Principle: The bacteria are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

  • Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[20][23]

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[22]

Methodology (In Vitro Mammalian Cell Micronucleus Test, OECD 487): This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

  • Test System: Uses mammalian cell cultures (e.g., human peripheral blood lymphocytes or cell lines like CHO).[24]

  • Principle: Cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis blocker (cytochalasin B) to allow for nuclear division without cytoplasmic division, resulting in binucleated cells.[5][7] Chromosomes or fragments that fail to incorporate into the daughter nuclei during mitosis form small, separate nuclei called micronuclei.

  • Endpoint: The frequency of binucleated cells containing micronuclei is scored. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.[24]

Reproductive and Developmental Toxicity Screening

Purpose: To provide initial information on potential effects on reproductive function (e.g., fertility, mating behavior) and the development of offspring.[25][26]

Methodology (Reproduction/Developmental Toxicity Screening Test, OECD 421): This is a screening study to identify compounds that may require more extensive testing.[25][27]

  • Animal Model: Typically rats. At least 10 animals per sex per group are used.[26][27]

  • Dosing: The test substance is administered to males for a minimum of four weeks (before and during mating) and to females throughout the study (before mating, during pregnancy, and lactation).[26][27]

  • Parameters Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices.

    • Offspring: Viability, clinical signs, body weight, and external abnormalities. Anogenital distance may be measured as an indicator of endocrine activity.[27]

  • Endpoint: The study provides data on fertility, gestation, parturition, lactation, and early offspring development, highlighting any adverse effects.

Experimental Protocols: Key Methodologies

Protocol 4.1: In Vitro Skin Irritation (OECD 439)
  • Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in maintenance medium at 37°C, 5% CO₂.

  • Test Substance Application: 50 µL of the liquid test substance or 50 mg of a solid (moistened with deionized water) is applied directly to the tissue surface.

  • Exposure: Tissues are exposed for 60 minutes at 37°C, 5% CO₂.

  • Rinsing: Following exposure, tissues are thoroughly rinsed with a phosphate-buffered saline (PBS) solution to remove the test substance.

  • Post-Exposure Incubation: Tissues are transferred to fresh maintenance medium and incubated for 42 hours.

  • MTT Assay: Tissues are transferred to a solution of MTT (0.3 mg/mL) and incubated for 3 hours. The MTT is converted by viable cells into a blue formazan salt.

  • Extraction & Measurement: The formazan salt is extracted from the tissue (e.g., with isopropanol), and the optical density is measured spectrophotometrically (e.g., at 570 nm).

  • Calculation: Viability is expressed as a percentage relative to negative control tissues.

Protocol 4.2: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Strain Preparation: Overnight cultures of the required bacterial tester strains are prepared.

  • Exposure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance at the desired concentration, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • The mixture is briefly vortexed.

    • 2.0 mL of molten top agar is added, and the tube is vortexed again.

    • The entire contents are poured onto the surface of a minimal glucose agar plate.

  • Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (visible bacterial colonies) on each plate is counted.

  • Data Analysis: The mean number of revertants per plate for each dose is compared to the mean of the solvent control. A two-fold or greater increase over the background, along with a dose-response, is typically considered a positive result.

G cluster_0 Ames Test Workflow (OECD 471) A Prepare bacterial cultures (e.g., S. typhimurium TA100) B Mix bacteria, test compound, and S9 mix (or buffer) A->B C Add to molten top agar B->C D Pour onto minimal glucose agar plate C->D E Incubate at 37°C for 48-72h D->E F Count revertant colonies E->F G Analyze Data: Compare to negative control, assess dose-response F->G

Caption: A simplified workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion

While direct toxicological data for this compound is currently lacking, a predictive assessment based on structural analogs strongly indicates a potential for skin, eye, and respiratory irritation. This preliminary hazard profile mandates the use of appropriate personal protective equipment (gloves, eye protection) and handling in a well-ventilated area.

For any application involving significant human exposure, this predictive assessment is insufficient. A comprehensive toxicological evaluation, as outlined in this guide, is required. This program, beginning with acute toxicity, local tolerance, and genotoxicity studies, provides a scientifically robust and regulatory-compliant pathway to fully characterize the safety of this compound, ensuring the protection of researchers and the public.

References

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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Ethyl 5-fluoro-2-methoxybenzoylformate (CAS No. 873548-10-8) represents a class of small molecules with significant potential in medicinal chemistry.[1] Its unique combination of a fluorinated benzene ring, a methoxy group, and an ethyl benzoylformate moiety suggests a rich and complex electronic environment, making a thorough spectroscopic analysis essential for its definitive identification and for understanding its chemical behavior. This guide provides an in-depth exploration of the multi-faceted spectroscopic techniques required to characterize this molecule, offering both theoretical underpinnings and practical, field-tested protocols. While specific experimental data for this compound is not publicly available, this document will leverage data from structurally analogous compounds to provide a comprehensive framework for its analysis.

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecule's structure is paramount. The anticipated structure of this compound, with a molecular formula of C₁₁H₁₁FO₄ and a molecular weight of 226.20 g/mol , informs our expectations for the spectroscopic outcomes.[1] Key structural features include:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The fluorine and methoxy groups will significantly influence the chemical shifts of the aromatic protons and carbons due to their electronic effects (mesomeric and inductive).

  • Ethyl Ester Group: The presence of a -OCH₂CH₃ group will give rise to characteristic signals in the ¹H and ¹³C NMR spectra, specifically a quartet and a triplet in the proton NMR.

  • α-Keto Ester Moiety: The benzoylformate core (-COCOOCH₂CH₃) contains two carbonyl groups with distinct electronic environments, which will be distinguishable in the ¹³C NMR and IR spectra.

The interplay of these functional groups dictates the molecule's chemical reactivity and, consequently, its spectroscopic signature.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Anticipated ¹H NMR Spectrum

Based on the structure of this compound, we can predict the following signals:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz)
Aromatic-H6.8 - 7.8m3HJ(H,H), J(H,F)
Methoxy (-OCH₃)3.8 - 4.0s3HN/A
Methylene (-OCH₂CH₃)4.2 - 4.5q2H~7
Methyl (-OCH₂CH₃)1.2 - 1.5t3H~7

Causality Behind Predictions:

  • Aromatic Protons: The exact chemical shifts and coupling patterns of the three aromatic protons will be complex due to the competing electron-donating effect of the methoxy group and the electron-withdrawing and coupling effects of the fluorine atom and the benzoylformate group. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.

  • Methoxy Protons: The methoxy group protons are shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.

  • Ethyl Group Protons: The methylene protons are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Spectrometer Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[2] The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed to optimize homogeneity.

  • Data Acquisition: A standard single-pulse experiment is typically employed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule.

Anticipated ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O, keto)180 - 195
Carbonyl (C=O, ester)160 - 170
Aromatic C-F155 - 165 (d, ¹J(C,F))
Aromatic C-O150 - 160
Aromatic C-H & C-C110 - 140
Methylene (-OCH₂)60 - 70
Methoxy (-OCH₃)55 - 65
Methyl (-CH₃)10 - 20

Expert Insights on Spectral Features:

  • Carbonyl Carbons: The two carbonyl carbons will appear significantly downfield due to the strong deshielding effect of the electronegative oxygen atoms. The keto-carbonyl is typically more deshielded than the ester carbonyl.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. The carbon attached to the methoxy group will be shifted downfield.

  • Aliphatic Carbons: The methylene and methyl carbons of the ethyl group, and the methoxy carbon, will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires slightly different parameters than ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred.

  • Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling. A wider spectral width (0-220 ppm) is used. A longer relaxation delay (2-10 seconds) and a significantly larger number of scans (hundreds to thousands) are necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Anticipated IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

Functional Group Anticipated Absorption Range (cm⁻¹) Intensity
C=O Stretch (Keto & Ester)1680 - 1750Strong
C-O Stretch (Ester & Ether)1000 - 1300Strong
C-F Stretch1000 - 1400Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Bend690 - 900Medium to Strong
Aliphatic C-H Stretch2850 - 3000Medium

Trustworthiness of Peak Assignments:

The presence of two strong absorption bands in the carbonyl region would be a key diagnostic feature, confirming the presence of the α-keto ester moiety. The strong C-F and C-O stretching bands would further corroborate the proposed structure.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed and compared to correlation tables to identify the functional groups present.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Anticipated Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (226.20).

Expected Molecular Ion Peak: [M]⁺ = 226

Key Fragmentation Pathways:

The molecular ion is expected to undergo fragmentation, leading to the formation of characteristic fragment ions. Some plausible fragmentation pathways include:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

  • Formation of the benzoyl cation: [C₆H₄(F)(OCH₃)CO]⁺

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Integrated Analysis H_NMR 1H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR 13C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Structural Elucidation of this compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-step process that requires the careful application and interpretation of several analytical techniques. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently determine the structure and purity of this compound. The protocols and interpretive frameworks outlined in this guide provide a robust foundation for the analysis of this and other novel small molecules, ensuring the scientific integrity and trustworthiness of data in the critical fields of chemical research and drug development.

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¹³C NMR analysis of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 5-fluoro-2-methoxybenzoylformate

Introduction: Decoding Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound stands as a representative molecule, incorporating a confluence of functional groups—an aromatic ring, a halogen substituent, an ether linkage, and an α-ketoester moiety—that are prevalent in pharmacologically active compounds. Understanding the exact arrangement of these groups is critical for predicting molecular behavior, reactivity, and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled, non-destructive window into the carbon skeleton of a molecule.[1] This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple data report, we will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and outline a logical framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of advanced NMR techniques for molecular characterization.

Molecular Structure and Carbon Environment Analysis

To interpret the ¹³C NMR spectrum, we must first deconstruct the molecule into its constituent, magnetically non-equivalent carbon atoms. This compound possesses ten unique carbon environments, each of which will produce a distinct signal. The systematic numbering convention used throughout this guide is illustrated below.

Figure 1: Labeled structure of this compound.

Foundational Principles for Spectral Interpretation

A comprehensive analysis relies on several key ¹³C NMR principles:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms (like O and F) and π-systems withdraw electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value).[2][3] The typical range for organic molecules spans 0-220 ppm.[4][5]

  • Proton Decoupling: Due to the low natural abundance of ¹³C (1.1%), coupling between adjacent carbons is statistically improbable.[3][6] However, coupling to attached protons (¹H) would create complex splitting. To simplify the spectrum, a technique called broadband proton decoupling is routinely applied, which irradiates all proton frequencies, causing each unique carbon to appear as a single line (a singlet).[3][5]

  • Carbon-Fluorine (¹³C-¹⁹F) Coupling: While protons are decoupled, the ¹⁹F nucleus (100% natural abundance, spin I = ½) is not. Therefore, it will couple with nearby carbon nuclei, splitting their signals into multiplets. The splitting follows the n+1 rule, where n is the number of equivalent fluorine atoms. For a single fluorine, carbon signals will appear as doublets. The magnitude of the coupling constant (J), measured in Hertz (Hz), decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J, etc.).[7][8][9] This phenomenon is a powerful tool for assigning carbons in proximity to the fluorine substituent.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This essential technique differentiates carbons based on the number of attached protons.[10][11] It is typically run as two separate experiments:

    • DEPT-90: Only signals from CH (methine) carbons are visible.[12][13][14]

    • DEPT-135: CH and CH₃ (methyl) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks.[12][13][14]

    • Quaternary Carbons (C): Carbons with no attached protons are absent from both DEPT-90 and DEPT-135 spectra.[10][13] By comparing the standard broadband-decoupled spectrum with the DEPT spectra, quaternary carbons can be unambiguously identified.

Predicted ¹³C NMR Spectrum and Signal Assignment

By synthesizing foundational principles with empirical data from similar structures, we can predict the ¹³C NMR spectrum of the target molecule. The presence of the electron-donating methoxy group, the electronegative and coupling fluorine atom, and the electron-withdrawing keto-ester group creates a complex but interpretable pattern of chemical shifts and multiplicities.

Carbon LabelPredicted δ (ppm)Predicted MultiplicityRationale and Assignment
C12 ~14SingletCH₃ (Methyl): Standard upfield signal for an ethyl group's terminal carbon.[15]
C8 ~56SingletCH₃ (Methoxy): Deshielded relative to alkanes due to attachment to oxygen. Typical for anisole-type methoxy carbons.[16]
C11 ~65SingletCH₂ (Methylene): Deshielded by the adjacent ester oxygen.[17]
C4 ~115Doublet (³JCF ≈ 7-9 Hz)Aromatic CH: Ortho to the electron-donating -OCH₃ group and meta to the fluorine, resulting in a shielded position. Exhibits three-bond coupling to fluorine.
C6 ~118Doublet (³JCF ≈ 7-9 Hz)Aromatic CH: Meta to both -OCH₃ and -F, experiencing moderate shielding. Exhibits three-bond coupling to fluorine.
C3 ~125Doublet (²JCF ≈ 22-25 Hz)Aromatic CH: Ortho to the fluorine atom, experiencing a strong deshielding effect and a large two-bond C-F coupling constant.[7][18]
C1 ~130Doublet (⁴JCF ≈ 3-4 Hz)Aromatic C (Quaternary): Ipso to the electron-withdrawing keto-ester group, leading to deshielding. Shows weak four-bond coupling to fluorine.
C2 ~160SingletAromatic C (Quaternary): Ipso to the strongly electron-donating -OCH₃ group, resulting in significant deshielding.[16][19]
C5 ~163Doublet (¹JCF ≈ 250 Hz)Aromatic C (Quaternary): Ipso to the fluorine atom. Exhibits a very large one-bond C-F coupling constant and is strongly deshielded.[9][20]
C10 ~165SingletC=O (Ester): Typical chemical shift for an ester carbonyl.[4][21] Less deshielded than the ketone carbonyl.
C9 ~185Doublet (⁵JCF ≈ 1-2 Hz)C=O (Ketone): Strongly deshielded α-keto carbon. May exhibit very weak long-range coupling to fluorine. Ketone carbonyls typically appear downfield of ester carbonyls.[22]

Experimental Protocol for Structural Verification

This section provides a self-validating protocol for acquiring high-quality ¹³C NMR data for this compound.

Sample Preparation

Accuracy begins with meticulous sample preparation. Contaminants or improper concentration can degrade spectral quality.

  • Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.[23]

  • Weighing: Accurately weigh 50-100 mg of the purified solid compound into a clean, dry glass vial.[23][24] This concentration is optimal for obtaining a high signal-to-noise ratio in a reasonable time.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Add one drop of a solvent containing Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm).[24]

  • Filtration: To remove any particulate matter that can disrupt magnetic field homogeneity and broaden spectral lines, filter the solution. Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at its neck and carefully transfer the filtrate into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample's identity.

NMR Data Acquisition Workflow

The following workflow, performed on a spectrometer (e.g., 400 MHz or higher), ensures comprehensive data collection for unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 50-100 mg Sample prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Standard 13C{1H} Spectrum (Broadband Decoupled) prep3->acq1 acq2 DEPT-90 Experiment acq1->acq2 acq3 DEPT-135 Experiment acq2->acq3 acq4 2D Experiments (Optional) HSQC / HMBC acq3->acq4 an1 Assign Carbon Types (C, CH, CH2, CH3) acq4->an1 an2 Assign Signals based on δ and J-Coupling an1->an2 an3 Confirm Structure an2->an3

Figure 2: Experimental workflow for ¹³C NMR analysis.

A Systematic Approach to Data Analysis and Structural Confirmation

The power of this methodology lies in the systematic integration of data from multiple experiments. The following logical progression ensures a confident and verifiable assignment of the molecular structure.

spec_1d Standard ¹³C Spectrum Observe 10 signals Note C-F doublets analysis_c_type Step 1: Determine Carbon Multiplicity Compare 1D and DEPT spectra Identify C, CH, CH₂, CH₃ groups spec_1d->analysis_c_type:head spec_dept135 DEPT-135 Spectrum Positive Peaks: C8, C12 (CH₃) & C3, C4, C6 (CH) Negative Peak: C11 (CH₂) spec_dept135->analysis_c_type:head spec_dept90 DEPT-90 Spectrum Observe Peaks for: C3, C4, C6 (CH) spec_dept90->analysis_c_type:head analysis_assign Step 2: Assign Specific Carbons Correlate carbon types with predicted chemical shifts (Table 1) Use magnitude of J_CF to confirm assignments of C3, C5, etc. analysis_c_type:p2->analysis_assign:head analysis_confirm { Step 3: Final Confirmation | All 10 carbons assigned unambiguously | Experimental data matches prediction} analysis_assign:p2->analysis_confirm:head

Figure 3: Logical workflow for spectral data interpretation.

  • Count the Signals: The standard broadband-decoupled ¹³C spectrum should reveal 10 distinct signals, confirming the number of unique carbon environments.

  • Identify Carbon Types:

    • Compare the standard spectrum with the DEPT-135 spectrum. The signals absent in the DEPT-135 spectrum correspond to the five quaternary carbons (C1, C2, C5, C9, C10).

    • The single negative peak in the DEPT-135 spectrum is unequivocally assigned to the CH₂ carbon of the ethyl group (C11).

    • The positive peaks in the DEPT-135 spectrum belong to all CH and CH₃ carbons. By comparing this with the DEPT-90 spectrum (which shows only CH carbons), the two CH₃ groups (C8, C12) can be differentiated from the three aromatic CH groups (C3, C4, C6).

  • Assign Specific Carbons: With the carbon types established, assignment proceeds by matching them to the predicted chemical shifts and C-F coupling patterns from the table.

    • The doublet with a very large coupling constant (~250 Hz) at the far downfield end of the aromatic region (~163 ppm) is unmistakably C5, the carbon directly bonded to fluorine (¹JCF).

    • The doublet with the next largest coupling (~22-25 Hz) around 125 ppm is C3 (²JCF).

    • This systematic, cross-validating approach allows for the confident and complete assignment of the ¹³C NMR spectrum. For exceptionally complex cases, 2D NMR techniques like HSQC and HMBC can provide definitive through-bond correlation data to resolve any remaining ambiguities.[25][26]

Conclusion

The is a prime example of how modern spectroscopic techniques provide deep structural insights. Through the combined application of broadband decoupling, DEPT pulse sequences, and the interpretation of heteronuclear coupling constants, it is possible to move from a complex spectrum to a fully assigned molecular structure with a high degree of confidence. This guide has outlined a methodology that is not only scientifically sound but also serves as a robust, self-validating framework for the characterization of complex organic molecules, an indispensable capability in the rigorous workflow of chemical research and pharmaceutical development.

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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Ethyl 5-fluoro-2-methoxybenzoylformate, a substituted α-keto ester, represents a class of compounds often utilized as versatile building blocks in organic synthesis. Understanding its behavior under mass spectrometric analysis is critical for its identification, purity assessment, and metabolic profiling.

This technical guide provides a detailed examination of the fragmentation pathways of this compound under common mass spectrometry (MS) conditions. Moving beyond a simple catalog of fragments, this document elucidates the chemical principles governing the molecule's dissociation, offering field-proven insights into the causality behind its spectral signature. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the structural analysis of complex small molecules.

Molecular Structure and Its Influence on Fragmentation

The fragmentation of a molecule is intrinsically directed by its structure—the arrangement of atoms and the nature of the chemical bonds connecting them. The structure of this compound (Molecular Formula: C₁₁H₁₁FO₄, Molecular Weight: 226.20 g/mol [1]) contains several key features that act as predictable points of cleavage.

  • Aromatic System: The fluorinated and methoxylated benzene ring provides significant stability, often resulting in a prominent molecular ion peak in Electron Ionization (EI) mass spectra.[2][3] Aromatic rings favor fragmentations at adjacent (benzylic) positions.[4]

  • α-Keto Ester Moiety (-CO-CO-O-Et): This is the most reactive portion of the molecule. The bond between the two carbonyl carbons is a point of inherent weakness and a primary site for initial fragmentation.

  • Ethyl Ester Group (-O-CH₂CH₃): This group introduces characteristic fragmentation patterns, including the loss of the ethoxy radical (•OC₂H₅) or the neutral loss of ethylene (C₂H₄) via rearrangement.[2]

  • Methoxy Group (-OCH₃): Aromatic methoxy groups can direct fragmentation through the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).[5][6]

  • Fluorine Substituent (-F): As a halogen, it can participate in fragmentation through the loss of a fluorine radical (F•) or hydrogen fluoride (HF), though cleavage of the strong C-F bond is less common than fragmentation at other sites.[3]

Impact of Ionization Techniques: EI vs. ESI

The choice of ionization method fundamentally alters the initial state of the ion and, consequently, its fragmentation behavior.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons (~70 eV), causing the ejection of an electron to form an energetically unstable radical cation (M•⁺).[7][8] This excess energy drives extensive and often complex fragmentation, providing a detailed structural fingerprint.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically transfers a proton to the analyte in the positive ion mode, forming an even-electron protonated molecule ([M+H]⁺).[8][9] This ion is relatively stable and often does not fragment in the source. Fragmentation is subsequently induced in a collision cell (Collision-Induced Dissociation, or CID), and the resulting pathways for these even-electron ions can differ from the radical-driven chemistry of EI.[9]

Primary Fragmentation Pathways

Based on established chemical principles and analysis of related structures, the fragmentation of this compound can be rationalized through several competing pathways. The most dominant pathway involves the cleavage of the bond between the two carbonyls, which is energetically favorable.

Pathway A: α-Cleavage of the Diketo System (The Dominant Route)

This pathway is initiated by the cleavage of the C-C bond between the two carbonyl groups. This is the most favorable fragmentation route due to the formation of a highly resonance-stabilized acylium ion.

  • Formation of the 5-fluoro-2-methoxybenzoyl cation (m/z 153): The initial molecular ion (m/z 226) undergoes cleavage, losing the •COOEt radical to form the 5-fluoro-2-methoxybenzoyl cation. This fragment is exceptionally stable and is predicted to be the base peak or one of the most abundant ions in the spectrum. The stability of benzoyl cations is a well-documented driver of fragmentation in related compounds.[10]

  • Decarbonylation to the 5-fluoro-2-methoxyphenyl cation (m/z 125): Acylium ions readily lose a neutral carbon monoxide (CO) molecule.[10] The fragment at m/z 153 expels CO to generate the substituted phenyl cation at m/z 125.

  • Subsequent Fragmentation of the Phenyl Cation: The ion at m/z 125 can further fragment through pathways characteristic of methoxy-substituted aromatics.[5]

    • Loss of a methyl radical (•CH₃): Generates a fragment ion at m/z 110 .

    • Loss of formaldehyde (CH₂O): A common rearrangement for ortho-methoxy phenyl cations, leading to a fragment ion at m/z 95 .

Pathway B: Ester-Specific Fragmentations

These pathways are characteristic of the ethyl ester functional group and compete with the primary α-cleavage.

  • Loss of the Ethoxy Radical (m/z 181): The molecular ion can undergo cleavage of the C-O bond of the ester, losing an ethoxy radical (•OC₂H₅). This results in an acylium ion at m/z 181.[2] Under ESI-CID conditions, the protonated molecule ([M+H]⁺ at m/z 227) can lose a neutral ethanol molecule to produce the same fragment at m/z 181.

  • McLafferty Rearrangement (m/z 198): The ethyl ester contains γ-hydrogens, making it susceptible to a McLafferty rearrangement. This involves the transfer of a hydrogen atom to the carbonyl oxygen with the concomitant elimination of a neutral ethylene molecule (C₂H₄).[11] This pathway produces a radical cation of the resulting carboxylic acid at m/z 198.

Visualizing the Fragmentation Cascade

The relationships between the parent molecule and its primary fragment ions are best understood visually. The following diagram illustrates the dominant fragmentation pathways.

Fragmentation_Pathway Fragmentation Cascade of this compound cluster_path_a Pathway A (Dominant) cluster_path_b Pathway B mol This compound (M.W. = 226.20) m/z = 226 (M•+) frag153 5-Fluoro-2-methoxybenzoyl Cation m/z = 153 mol->frag153 - •COOC₂H₅ (73 u) frag181 [M - •OC₂H₅]+ m/z = 181 mol->frag181 - •OC₂H₅ (45 u) frag198 [M - C₂H₄]•+ m/z = 198 mol->frag198 - C₂H₄ (28 u) (McLafferty) frag125 5-Fluoro-2-methoxyphenyl Cation m/z = 125 frag153->frag125 - CO (28 u) frag110 [m/z 125 - •CH₃]+ m/z = 110 frag125->frag110 - •CH₃ (15 u) frag95 [m/z 125 - CH₂O]•+ m/z = 95 frag125->frag95 - CH₂O (30 u)

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key Fragment Ions

For rapid identification and confirmation, the primary ions expected in the mass spectrum are summarized below. The relative intensities of these ions will depend on the specific analytical conditions and ionization method used.

m/zProposed Ion Structure/FormulaDescription of Neutral Loss (from M•⁺ at m/z 226)
226[C₁₁H₁₁FO₄]•⁺Molecular Ion (M•⁺)
198[C₉H₇FO₄]•⁺Loss of ethylene (C₂H₄) via McLafferty Rearrangement
181[C₉H₆FO₃]⁺Loss of ethoxy radical (•OC₂H₅)
153[C₈H₆FO₂]⁺ Loss of carboxylate radical (•COOC₂H₅)
125[C₇H₆FO]⁺Loss of •COOC₂H₅ followed by loss of CO
110[C₆H₃FO]⁺Loss of •COOC₂H₅, CO, and •CH₃
95[C₆H₄F]•⁺Loss of •COOC₂H₅, CO, and CH₂O

Recommended Experimental Protocols

To generate reliable and reproducible data, the following starting protocols are recommended. Optimization, particularly of collision energies in MS/MS experiments, is crucial for validating these fragmentation pathways.

Protocol 1: GC-MS Analysis (Electron Ionization)

This method is ideal for analyzing the pure, volatile compound and generating a classic EI fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Injector: Split/splitless, 250 °C, 1 µL injection volume, split ratio 50:1.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap, scanning a mass range of m/z 40-400.

Protocol 2: LC-MS/MS Analysis (Electrospray Ionization)

This method is suited for less volatile samples or when analyzing the compound in complex matrices (e.g., biological fluids).

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Source Parameters: Capillary voltage: 3.5-4.0 kV; Nebulizing gas (N₂): 35 psi; Drying gas (N₂): 8 L/min at 325 °C.

    • MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 227.

    • MS2 Product Ion Scan: Select m/z 227 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV with nitrogen as collision gas) to observe the fragmentation pattern and confirm the generation of daughter ions like m/z 181 and m/z 153. This self-validating step of energy optimization is crucial for confirming fragmentation pathways.[10]

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the chemical properties of its constituent functional groups. The dominant pathway involves the cleavage of the α-keto ester system to form a highly stable 5-fluoro-2-methoxybenzoyl cation (m/z 153), which serves as a definitive marker for the core structure. Competing, but less intense, fragmentation routes originating from the ethyl ester moiety provide additional points of confirmation. By leveraging the appropriate ionization techniques and analytical protocols outlined in this guide, researchers can confidently identify this molecule and elucidate the structures of related compounds, thereby accelerating research and development efforts.

References

  • Mass Spectra of 1,2-Dimethoxybenzene Derivatives. (n.d.). J-Stage.
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2022). ResearchGate.
  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. (2022, July 20). YouTube.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH National Library of Medicine.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). NIH National Library of Medicine.
  • Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (n.d.). NIH National Library of Medicine.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • Hardouin, J., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. PubMed.
  • Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015, November 11). RSC Publishing.
  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021, May 23). YouTube.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube.

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IR spectrum analysis of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 5-fluoro-2-methoxybenzoylformate

Introduction

This compound is a sophisticated organic molecule with significant potential in the pharmaceutical and agrochemical industries. Its unique structure, featuring a benzoylformate core substituted with both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, makes it a valuable building block in the synthesis of novel bioactive compounds. The precise characterization of such molecules is paramount to ensuring their purity, stability, and reactivity in drug development and manufacturing processes.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. This guide offers a comprehensive analysis of the expected IR spectrum of this compound, grounded in established spectroscopic principles and data from closely related compounds. It is designed to provide researchers, scientists, and drug development professionals with the theoretical foundation and practical methodology required to accurately interpret the IR spectrum of this important molecule.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound is presented below. The key to interpreting its IR spectrum lies in understanding the vibrational contributions of each functional group: the ethyl ester, the α-keto group, the substituted benzene ring, the methoxy group, and the carbon-fluorine bond.

Caption: Molecular structure of this compound.

Theoretical Spectroscopic Framework

The IR spectrum of an aromatic ester like this compound is expected to be complex, but several key regions can be analyzed to confirm its structure. The presence of two carbonyl groups (α-keto and ester) and their conjugation with the aromatic ring are of particular diagnostic importance.

  • Carbonyl (C=O) Stretching Region (1650-1750 cm⁻¹): This region is anticipated to show two distinct, strong absorption bands. The ester carbonyl (C=O) stretch is typically found around 1715-1730 cm⁻¹ for aromatic esters, a lower frequency than saturated esters due to conjugation with the benzene ring.[1][2] The α-keto carbonyl stretch is also expected in this region, likely at a slightly lower wavenumber (1680-1700 cm⁻¹) due to its own conjugation.

  • C-O Stretching Region (1000-1300 cm⁻¹): Aromatic esters typically exhibit two strong C-O stretching bands.[1][3] One corresponds to the C-C-O stretch (around 1250-1310 cm⁻¹) and the other to the O-C-C stretch of the ethyl group (around 1100-1130 cm⁻¹).[1] The methoxy group will also contribute a strong C-O stretching band in this region, typically around 1250 cm⁻¹ for the asymmetric stretch and 1040 cm⁻¹ for the symmetric stretch, similar to what is seen in anisole.[4]

  • Aromatic Region (1400-1600 cm⁻¹ and 3000-3100 cm⁻¹): The C=C stretching vibrations within the benzene ring typically appear as a series of medium-intensity bands between 1450 cm⁻¹ and 1600 cm⁻¹.[2][5] The aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm⁻¹.[5]

  • Aliphatic C-H Stretching Region (2850-3000 cm⁻¹): The ethyl and methoxy groups will give rise to characteristic C-H stretching bands in this region.[2]

  • Carbon-Fluorine (C-F) Stretching Region (1155-1398 cm⁻¹): The C-F stretching vibration for aromatic fluorides is typically a strong band found in the fingerprint region.[6] Its exact position can be influenced by other substituents on the ring.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the recommended sampling technique for a compound like this compound, as it is rapid, requires minimal sample preparation, and is suitable for liquids or solids.[7][8]

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal (e.g., with isopropanol) Place_Sample Place a small drop of This compound on the crystal Clean_Crystal->Place_Sample Step 1 Apply_Pressure Apply consistent pressure (if solid sample) Place_Sample->Apply_Pressure Optional Background_Scan Collect Background Spectrum (clean, empty crystal) Place_Sample->Background_Scan Step 2 Sample_Scan Collect Sample Spectrum (typically 16-32 scans) Background_Scan->Sample_Scan Step 3 Ratioing Automatic Ratioing: Sample vs. Background Sample_Scan->Ratioing Step 4 Process_Spectrum Process Spectrum (e.g., baseline correction) Ratioing->Process_Spectrum Step 5 Peak_Picking Identify Peak Positions (cm⁻¹) Process_Spectrum->Peak_Picking Step 6 Assign_Peaks Assign Vibrational Modes to Functional Groups Peak_Picking->Assign_Peaks Step 7 Final_Report Generate Final Report Assign_Peaks->Final_Report Step 8

Caption: Workflow for ATR-FTIR analysis of this compound.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to warm up for optimal stability.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), should be baseline corrected if necessary.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Predicted IR Spectrum Analysis and Peak Assignments

The following table summarizes the predicted key absorption bands for this compound. These predictions are synthesized from spectral data of the parent compound, Ethyl benzoylformate,[1] and related substituted aromatics,[9] along with established correlation tables.[10]

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comments
3100 - 3000WeakAromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.[5]
2990 - 2950MediumAsymmetric C-H Stretch (Ethyl CH₃, Methoxy CH₃)Expected C-H stretching from the sp³ hybridized carbons of the ethyl and methoxy groups.[2]
2950 - 2850MediumSymmetric C-H Stretch (Ethyl CH₂, Methoxy CH₃)Further C-H stretching vibrations from the alkyl substituents.[2]
~1725StrongEster C=O StretchThis is the characteristic ester carbonyl absorption. For aromatic esters, this peak is typically between 1730 and 1715 cm⁻¹.[1] The presence of the electron-withdrawing fluorine may slightly increase this frequency.
~1690Strongα-Keto C=O StretchThe second carbonyl group, conjugated with the aromatic ring, is expected at a slightly lower frequency than the ester carbonyl.
1600, 1580, 1470MediumAromatic C=C Ring StretchThese bands are characteristic of the benzene ring itself and provide evidence of the aromatic core.[5]
~1450MediumAsymmetric C-H Bend (CH₃)Bending (scissoring) vibration of the methyl groups on the ethyl and methoxy substituents.
~1370MediumSymmetric C-H Bend (CH₃)"Umbrella" mode of the methyl groups.
~1280StrongAsymmetric C-O-C Stretch (Aromatic Ester)A key band in the "Rule of Three" for aromatic esters, corresponding to the Ar-C(=O)-O linkage.[1]
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)Characteristic of the methoxy group attached to the aromatic ring, similar to anisole.[4] This peak may overlap with the ester C-O stretch.
~1220StrongC-F StretchThe strong carbon-fluorine bond vibration is expected in this region for aromatic fluorides.[6]
~1120StrongO-C-C Stretch (Ethyl Ester)The second major C-O related stretch for the ester functional group.[1]
~1030MediumSymmetric C-O-C Stretch (Aryl Ether)The symmetric stretching of the methoxy group's C-O bond.[4]
900 - 675MediumAromatic C-H Out-of-Plane BendThe substitution pattern on the benzene ring influences the position of these bands, providing structural information.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The most prominent features are the two strong carbonyl stretching bands between 1680 cm⁻¹ and 1730 cm⁻¹, and a series of strong C-O and C-F stretching bands in the 1000 cm⁻¹ to 1300 cm⁻¹ region. By carefully analyzing these key absorptions, in conjunction with the aromatic and aliphatic C-H vibrations, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol for ATR-FTIR offers a reliable and efficient method for obtaining high-quality spectral data. This guide serves as a foundational resource for the spectroscopic characterization of this compound, supporting its application in advanced scientific research and development.

References

  • Ethyl benzoylform
  • IR Spectrum Of Anisole - Bartleby.com.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Vibrational Stark shifts of fluorinated probes
  • Table of Characteristic IR Absorptions.
  • 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem.
  • IR Chart - University of California, Los Angeles.
  • IR Spectrum: Esters - Química Organica.org.
  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent.

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Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-fluoro-2-methoxybenzoylformate is a halogenated aromatic α-keto ester with a unique combination of functional groups that suggest significant, yet largely unexplored, potential in drug discovery and chemical biology. The presence of an α-keto ester moiety provides a reactive handle for a variety of chemical transformations, positioning it as a valuable scaffold for the synthesis of complex molecular architectures and novel heterocyclic compounds. The strategic incorporation of a fluorine atom and a methoxy group on the phenyl ring is anticipated to modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability, and to influence its interaction with biological targets. This guide provides a comprehensive overview of the potential research applications of this compound, offering a theoretical framework and practical, detailed protocols for its synthesis and evaluation in key research areas. We will delve into its promise as a building block in medicinal chemistry, its potential as a modulator of α-keto acid-dependent enzymatic pathways, and its utility in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Strategic Importance of Fluorinated Benzoylformates

The benzoylformate scaffold, characterized by an α-keto ester linked to a phenyl ring, is a cornerstone in synthetic organic chemistry. These compounds are not merely synthetic intermediates but also possess intrinsic biological relevance. For instance, ethyl benzoylformate has been identified as a potent inhibitor of chicken liver carboxylesterase, showcasing the potential of this chemical class to interact with enzymatic systems[1]. The true potential of this compound, however, lies in the synergistic interplay of its core structure with its aromatic substituents.

The Role of Fluorine in Drug Design: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles[2][3]. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and form strong bonds with carbon, often leading to increased metabolic stability by blocking sites of oxidative metabolism[3][4]. The replacement of a hydroxyl or methoxy group with fluorine is a common bioisosteric modification aimed at improving a compound's pharmacokinetic properties[4][5].

The Influence of the Methoxy Group: The methoxy group, while also a common substituent in drug molecules, offers a different set of advantages. It can act as a hydrogen bond acceptor, influencing ligand-target binding, and its impact on lipophilicity is context-dependent, sometimes even reducing it, which can be beneficial for optimizing drug-like properties[6][7][8][9][10]. However, methoxy groups can be susceptible to O-demethylation by cytochrome P450 enzymes, a potential metabolic liability[6].

The combination of these two functional groups on the benzoylformate core in this compound presents a compelling case for its investigation as a novel scaffold in drug discovery.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research.

PropertyValueSource
CAS Number 873548-10-8Commercial Suppliers
Molecular Formula C₁₁H₁₁FO₄Commercial Suppliers
Molecular Weight 226.20 g/mol Commercial Suppliers

Proposed Synthetic Pathway:

Diagram: Proposed Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-Fluoroanisole 4-Fluoroanisole Friedel_Crafts Friedel-Crafts Acylation 4-Fluoroanisole->Friedel_Crafts Substrate Ethyl_oxalyl_chloride Ethyl oxalyl chloride Ethyl_oxalyl_chloride->Friedel_Crafts Acylating Agent AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Catalyst Solvent Dichloromethane (DCM) Solvent->Friedel_Crafts Medium Target_Molecule This compound Friedel_Crafts->Target_Molecule Yields

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoroanisole

  • Ethyl oxalyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 4-fluoroanisole (1.0 equivalent) and ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Application I: Scaffold for Medicinal Chemistry

The α-keto ester functionality of this compound makes it a versatile starting material for the synthesis of a wide range of heterocyclic compounds, many of which are privileged scaffolds in drug discovery[14][15].

Diagram: Synthetic Utility of this compound

G cluster_reactions Key Reactions cluster_products Potential Products Start Ethyl 5-fluoro-2- methoxybenzoylformate Condensation Condensation with binucleophiles Start->Condensation Reduction Reduction of α-keto group Start->Reduction Grignard Grignard Reaction Start->Grignard Quinoxalines Quinoxalines/ Benzodiazepines Condensation->Quinoxalines e.g., with o-phenylenediamine Hydroxy_esters α-Hydroxy esters Reduction->Hydroxy_esters e.g., with NaBH₄ Tertiary_alcohols Tertiary Alcohols Grignard->Tertiary_alcohols e.g., with RMgBr

Caption: Potential synthetic transformations of the title compound.

Potential Research Application II: Probing α-Keto Acid-Dependent Enzymes

Many enzymes, particularly those in the α-ketoglutarate-dependent dioxygenase family, utilize α-keto acids as co-substrates for their catalytic activity[16]. These enzymes are involved in a myriad of biological processes, including DNA repair, hypoxia sensing, and post-translational modifications, making them attractive drug targets. The structural similarity of this compound to α-ketoglutarate suggests it could act as a competitive inhibitor or a chemical probe for this class of enzymes.

Experimental Protocol: High-Throughput Screening for Enzyme Inhibition

This protocol outlines a general fluorescence-based assay for identifying inhibitors of a model α-keto acid-dependent enzyme[17][18][19][20].

Materials:

  • Purified target enzyme (e.g., a prolyl hydroxylase)

  • Substrate peptide with a fluorescent label

  • α-ketoglutarate (co-substrate)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Known inhibitor (positive control, e.g., N-oxalylglycine)

  • DMSO (for compound dissolution)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, target enzyme, fluorescently labeled substrate peptide, ascorbate, and FeSO₄.

  • Enzyme Addition: Add the enzyme master mix to all wells of the microplate. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of α-ketoglutarate in assay buffer. Add this solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction (e.g., by adding EDTA) and measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Research Application III: Evaluation of Metabolic Stability

The presence of the fluoro and methoxy groups makes this compound an interesting candidate for metabolic stability studies. The fluorine atom may block potential sites of metabolism, while the methoxy group is a potential site for O-demethylation[6]. Evaluating its stability in liver microsomes can provide valuable insights into its pharmacokinetic potential[21][22][23][24][25].

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (at a final concentration of, for example, 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound).

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint) can be determined.

Diagram: Metabolic Stability Workflow

G Start Test Compound (this compound) Incubation Incubate with Liver Microsomes + NADPH at 37°C Start->Incubation Quenching Quench at Time Points (0, 5, 15, 30, 60 min) Incubation->Quenching Analysis LC-MS/MS Analysis of Parent Compound Quenching->Analysis Data Calculate t½ and Intrinsic Clearance Analysis->Data

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential for the research community. Its unique structural features, combining a reactive α-keto ester core with strategically placed fluoro and methoxy substituents, position it as a valuable tool in several areas of chemical and biological research. The proposed applications in this guide—as a versatile synthetic scaffold, a potential modulator of α-keto acid-dependent enzymes, and a subject for metabolic stability studies—provide a solid foundation for its exploration.

Future research should focus on the practical execution of the proposed synthesis and the subsequent evaluation of the compound in the outlined experimental protocols. The insights gained from such studies will not only elucidate the specific properties of this compound but will also contribute to a broader understanding of how fluorination and methoxylation patterns influence the biological activity and pharmacokinetic properties of α-keto esters. Ultimately, this compound may serve as a starting point for the development of novel therapeutics or as a chemical probe to unravel complex biological pathways.

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Introduction: The Strategic Role of Fluorinated Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: A Key Intermediate in Pharmaceutical Synthesis

In the intricate landscape of modern drug development, the strategic use of specialized chemical intermediates is paramount. These molecules serve as foundational building blocks, enabling the efficient and precise construction of complex Active Pharmaceutical Ingredients (APIs).[1][] this compound is a prime example of such a critical intermediate, offering a unique combination of functional groups that are highly valuable to medicinal chemists. Its structure, featuring a fluorinated aromatic ring, a methoxy group, and a reactive keto-ester moiety, makes it a versatile precursor for a wide range of pharmaceutical scaffolds.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It will delve into its chemical properties, a detailed synthesis protocol grounded in established chemical principles, its applications as a strategic intermediate, and essential safety and handling protocols.

Chemical IdentifierData
CAS Number 873548-10-8[3]
Molecular Formula C₁₁H₁₁FO₄[3]
Molecular Weight 226.20 g/mol [3]
Purity ≥97% (typical)[3]
Storage Sealed in a dry environment at room temperature.[3]

Synthesis Methodology: A Mechanistic Approach via Friedel-Crafts Acylation

The primary industrial and laboratory-scale synthesis of this compound is achieved through a Friedel-Crafts acylation reaction.[4][5] This classic electrophilic aromatic substitution (EAS) reaction is a robust method for attaching acyl groups to an aromatic ring.[5][6]

Causality Behind Experimental Design:

  • Choice of Substrate (4-Fluoroanisole): The starting material is 4-fluoroanisole. The electron-donating methoxy group (-OCH₃) is a strong activating group, making the aromatic ring highly nucleophilic and thus more susceptible to electrophilic attack.[6] Both the methoxy and fluoro substituents are ortho, para-directing. However, the methoxy group's activating effect is dominant, directing the incoming electrophile to the position ortho to it (C2 position), which is also meta to the fluorine atom. This regioselectivity is crucial for obtaining the desired 5-fluoro-2-methoxy substitution pattern on the final product.

  • Choice of Acylating Agent (Ethyl Oxalyl Chloride): To introduce the benzoylformate moiety, ethyl oxalyl chloride is the reagent of choice. It provides the necessary two-carbon keto-ester electrophile.

  • Choice of Catalyst (Aluminum Chloride, AlCl₃): A strong Lewis acid catalyst is required to generate the highly reactive electrophile.[5] AlCl₃ coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion.[5][7] A stoichiometric amount of the catalyst is often necessary because the product, an aryl ketone, can form a stable complex with the Lewis acid.[4]

Reaction Mechanism
  • Generation of the Electrophile: Aluminum chloride reacts with ethyl oxalyl chloride to form a highly reactive acylium ion. This ion is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electrons of the activated 4-fluoroanisole ring attack the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6][7]

  • Restoration of Aromaticity: A base (such as AlCl₄⁻, formed in the first step) removes a proton from the carbon atom where the acylium ion attached. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, this compound.[7]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation reagent1 Ethyl Oxalyl Chloride electrophile Acylium Ion (Electrophile) reagent1->electrophile + AlCl₃ catalyst AlCl₃ (Lewis Acid) substrate 4-Fluoroanisole sigma_complex Sigma Complex (Arenium Ion) substrate->sigma_complex + Acylium Ion product This compound sigma_complex->product - H⁺ (Restores Aromaticity)

Caption: Friedel-Crafts Acylation Synthesis Pathway.

Detailed Experimental Protocol
  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are critical as AlCl₃ reacts violently with water. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen bubbler) to maintain a dry atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. Control the addition rate to maintain the temperature below 5°C. Stir for 30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of 4-fluoroanisole (1.0 equivalent) in dry DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight) to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and separate the organic and aqueous layers.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 5% NaOH solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Application as a Strategic Chemical Intermediate

Chemical intermediates are the linchpin of multi-step pharmaceutical synthesis, providing the flexibility to build complex molecular architectures.[1][] They allow for the modular construction of APIs, streamlining production and enabling the creation of novel chemical entities.[1][8]

This compound is particularly valuable due to its inherent functionality:

  • Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • Keto-Ester Group: This α-ketoester moiety is a versatile handle for a variety of chemical transformations, including reductions, cyclizations, and additions, making it a gateway to diverse heterocyclic systems—a common feature in many drugs.

  • Methoxy-Substituted Ring: The substituted phenyl ring serves as a core scaffold that can be further functionalized. For example, related structures like 5-fluoro-2-methoxybenzoic acid are known key starting materials for targeted therapies like Pirtobrutinib, used to treat certain types of lymphoma.[9]

G cluster_workflow Drug Development Workflow start Basic Raw Materials (e.g., 4-Fluoroanisole) intermediate Ethyl 5-fluoro-2-methoxy- benzoylformate start->intermediate Synthesis advanced_intermediate Advanced Intermediate (e.g., Heterocycle) intermediate->advanced_intermediate Cyclization/ Functionalization api Active Pharmaceutical Ingredient (API) advanced_intermediate->api Final Assembly

Caption: Role as an intermediate in a multi-step API synthesis.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, prudent safety measures can be established based on its functional groups and related chemical structures like 5-fluoro-2-methoxybenzoic acid.[10][11]

  • Hazard Identification: The compound is expected to cause skin and serious eye irritation. It may also cause respiratory irritation.[10][11]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.[11]

    • Avoid contact with skin, eyes, and clothing.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.

    • If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed.[3][11]

Conclusion

This compound stands out as a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis via a well-understood Friedel-Crafts acylation allows for reliable and scalable production. The strategic placement of its fluoro, methoxy, and keto-ester functional groups provides medicinal chemists with a versatile platform for constructing novel and complex molecular architectures. As the demand for sophisticated and effective therapeutics grows, the role of such precisely engineered building blocks will continue to be indispensable to the advancement of medicine.

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The Biological Significance of Fluorinated Benzoylformates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide delves into the biological significance of a specific, yet underexplored, class of organofluorine compounds: fluorinated benzoylformates. Drawing upon established principles of enzyme inhibition and the known bioactivities of related α-keto esters and fluorinated ketones, we will explore the mechanistic basis for their potential as potent enzyme inhibitors. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for their synthesis, their likely molecular targets, and the experimental methodologies required to unlock their therapeutic potential, particularly in the realms of metabolic modulation and protease inhibition.

The Fluorine Advantage in Drug Design: A Primer

The introduction of fluorine into a drug candidate can profoundly alter its biological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH and its interaction with biological targets.

  • Induce Favorable Conformations: The introduction of fluorine can lead to specific conformational preferences in a molecule, which can enhance its binding affinity to a target protein.

These fluorine-driven enhancements in potency, selectivity, and pharmacokinetic properties have led to a significant number of fluorinated drugs being approved for clinical use.

Fluorinated Benzoylformates: A Focus on the α-Keto Ester Scaffold

Benzoylformates, also known as phenylglyoxylic acid esters, belong to the class of α-keto esters. This structural motif is of particular interest in medicinal chemistry due to its inherent electrophilicity and its structural resemblance to key biological metabolites, such as pyruvate.

The Electrophilic Nature of the α-Keto Ester

The defining feature of an α-keto ester is the presence of two adjacent carbonyl groups. This arrangement makes the ketone carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the foundation for their potential as enzyme inhibitors.

Fluorination: Amplifying the Inhibitory Potential

The introduction of fluorine atoms onto the benzoylformate scaffold, particularly at the α-position to the ketone, is predicted to significantly enhance its biological activity. This is based on the well-documented effects of fluorination on α-fluorinated ketones, which are potent inhibitors of various hydrolytic enzymes. The electron-withdrawing fluorine atoms further increase the electrophilicity of the adjacent carbonyl carbon, making it an even better target for nucleophilic residues in an enzyme's active site.

Mechanism of Action: Transition-State Analogue Inhibition

Fluorinated benzoylformates are hypothesized to act as transition-state analogue inhibitors, a powerful strategy in enzyme inhibitor design. This mechanism is particularly relevant for enzymes that utilize a nucleophilic residue (e.g., serine, cysteine, or threonine) in their catalytic cycle.

G cluster_complex Covalent Adduct Formation Enzyme_Nucleophile Enzyme Nucleophile (e.g., Ser-OH, Cys-SH) Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Hemiketal/Hemithioketal) Enzyme_Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Inhibitor Fluorinated Benzoylformate (Electrophilic Carbonyl) Inhibitor->Tetrahedral_Intermediate Binds to Active Site

The proposed mechanism involves the following steps:

  • The fluorinated benzoylformate inhibitor binds to the active site of the target enzyme.

  • A nucleophilic residue from the enzyme's active site attacks the highly electrophilic ketone carbonyl carbon of the inhibitor.

  • This attack leads to the formation of a stable, covalent tetrahedral intermediate (a hemiketal or hemithioketal).

This tetrahedral intermediate closely mimics the high-energy transition state of the normal enzymatic reaction. Because this adduct is significantly more stable than the true transition state, it effectively "traps" the enzyme, leading to potent inhibition.

Potential Molecular Targets for Fluorinated Benzoylformates

Based on their chemical structure and the known targets of similar compounds, fluorinated benzoylformates are promising candidates for inhibiting several classes of enzymes.

Proteases: Caspases and Cathepsins

Cysteine proteases, such as caspases and cathepsins, are attractive targets for fluorinated benzoylformates. These enzymes play crucial roles in apoptosis (programmed cell death) and other physiological and pathological processes.

  • Caspases: As key executioners of apoptosis, inhibitors of caspases have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders. Fluorinated ketones have been successfully developed as potent caspase inhibitors.[1]

  • Cathepsins: These proteases are involved in various processes, including protein degradation and immune responses. Their dysregulation is implicated in cancer and inflammatory diseases. Peptidyl fluoromethyl ketones have been shown to be potent inactivators of human cathepsin B.[2]

The active site of these proteases contains a nucleophilic cysteine residue that is poised to attack the electrophilic carbonyl of a fluorinated benzoylformate inhibitor.

Metabolic Enzymes: Lactate Dehydrogenase (LDH) and Pyruvate Dehydrogenase Kinase (PDK)

The structural similarity of the benzoylformate core to pyruvate, a central molecule in cellular metabolism, suggests that fluorinated benzoylformates could be effective inhibitors of enzymes involved in pyruvate metabolism.

  • Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of pyruvate and lactate. In many cancer cells, LDH is upregulated to support anaerobic glycolysis (the Warburg effect). Inhibiting LDH is a promising strategy for cancer therapy. While no fluorinated benzoylformates have been reported as potent LDH inhibitors, other fluorinated compounds have shown activity against this enzyme.[3]

  • Pyruvate Dehydrogenase Kinase (PDK): PDK inactivates the pyruvate dehydrogenase complex (PDC), which channels pyruvate into the citric acid cycle. Inhibition of PDK can reactivate the PDC, promoting aerobic respiration. This is a potential therapeutic strategy for metabolic diseases and some cancers.[4]

The development of fluorinated benzoylformate-based inhibitors for these metabolic enzymes represents a compelling area for future research.

Experimental Protocols and Methodologies

The exploration of fluorinated benzoylformates as enzyme inhibitors requires a combination of chemical synthesis and rigorous biological evaluation.

Synthesis of Fluorinated Benzoylformates

The synthesis of ethyl 2-(fluorophenyl)-2-oxoacetate derivatives can be achieved through various established organic chemistry methods. A general synthetic route is outlined below.

G Start Fluorinated Benzoyl Chloride Step1 Claisen Condensation Start->Step1 Reagent1 Ethyl Acetoacetate Reagent1->Step1 Intermediate1 Fluorinated β-keto ester Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation Intermediate1->Step2 Product Fluorinated Benzoylformate Step2->Product

Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

This protocol is a general guideline and may require optimization based on specific substrates and laboratory conditions.

  • Materials: 4-Fluorobenzoyl chloride, diethyl malonate, magnesium ethoxide, ethanol, diethyl ether, hydrochloric acid.

  • Procedure: a. To a solution of magnesium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. b. Stir the mixture for 30 minutes, then add a solution of 4-fluorobenzoyl chloride in diethyl ether dropwise. c. Reflux the reaction mixture for 2-3 hours. d. Cool the mixture and acidify with dilute hydrochloric acid. e. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Enzyme Inhibition Assays

To evaluate the inhibitory potency of synthesized fluorinated benzoylformates, standard enzyme kinetic assays should be performed.

General Protocol for Enzyme Inhibition Assay:

  • Materials: Purified target enzyme, appropriate substrate, synthesized inhibitor, assay buffer.

  • Procedure: a. Prepare a series of dilutions of the inhibitor. b. In a microplate, add the assay buffer, substrate, and inhibitor solutions. c. Initiate the reaction by adding the enzyme. d. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. e. Calculate the initial reaction rates for each inhibitor concentration. f. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Table 1: Example Data for Enzyme Inhibition Analysis

Inhibitor Concentration (µM)Enzyme Activity (% of Control)
0.0198
0.185
152
1015
1002

Future Directions and Conclusion

Fluorinated benzoylformates represent a promising, yet largely untapped, class of compounds for the development of novel enzyme inhibitors. The principles of fluorine chemistry and the known activities of related α-keto esters provide a strong rationale for their investigation. Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of a diverse library of fluorinated benzoylformates with varying fluorine substitution patterns and ester groups, followed by screening against a broad panel of proteases and metabolic enzymes.

  • Detailed Mechanistic Studies: In-depth kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the use of techniques like X-ray crystallography to elucidate the binding mode of these inhibitors in the enzyme active site.

  • Cell-Based and In Vivo Studies: Evaluation of the most potent inhibitors in cellular models of disease and subsequent in vivo studies to assess their therapeutic efficacy and pharmacokinetic properties.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Lab Group], Senior Application Scientist
Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate, a key intermediate in the synthesis of various pharmaceuticals. The protocol detailed herein is optimized for safety, efficiency, and yield, drawing upon established principles of organic synthesis. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering not only a step-by-step procedure but also the underlying chemical rationale for each step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: Significance of this compound

This compound is a crucial building block in the synthesis of a range of biologically active molecules. Its substituted benzoylformate structure is a key pharmacophore, and the presence of the fluorine atom and methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. For instance, 5-fluoro-2-methoxybenzoic acid, a related compound, is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma and chronic lymphocytic leukemia[1]. The ability to efficiently synthesize this intermediate is therefore of high value in the drug discovery and development pipeline.

The synthesis described here employs a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic rings[2][3][4]. This protocol has been designed to be both scalable and to utilize readily available starting materials.

Reaction Scheme

The overall transformation is depicted below:

This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich 4-fluoroanisole ring attacks an acylium ion generated in situ from ethyl chlorooxoacetate and a Lewis acid catalyst[5][6].

Materials and Reagents

A detailed list of necessary materials and reagents is provided below. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Example
4-Fluoroanisole459-60-9C₇H₇FO126.13(Specify Amount)Sigma-Aldrich
Ethyl Chlorooxoacetate4755-77-5C₄H₅ClO₃136.53(Specify Amount)Sigma-Aldrich[7]
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34(Specify Amount)Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)75-09-2CH₂Cl₂84.93(Specify Volume)Fisher Scientific
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46(Specify Volume)VWR
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8NaHCO₃84.01(Specify Volume)LabChem
Brine (Saturated NaCl Solution)7647-14-5NaCl58.44(Specify Volume)VWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37(Specify Amount)Acros Organics
Safety Precautions and Hazard Management

General Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Reagent-Specific Hazards:

  • Ethyl Chlorooxoacetate: This reagent is flammable, corrosive, and a respiratory irritant. It causes severe skin burns and eye damage[7][8]. Handle with extreme care and avoid inhalation of vapors.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns. Ensure all glassware is scrupulously dry.

  • Dichloromethane (DCM): A volatile and toxic solvent. Avoid inhalation and skin contact.

  • Oxalyl Chloride (Related Hazard): While not used directly in this specific protocol, it's important to be aware of the hazards of related acyl chlorides. Oxalyl chloride is highly toxic, corrosive, and reacts violently with water, producing toxic fumes[9][10].

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material like vermiculite or sand, and dispose of in a sealed container. For larger spills, evacuate the area and follow institutional emergency protocols.

Detailed Experimental Protocol

This protocol is for a representative laboratory scale synthesis. Adjustments may be necessary for larger or smaller scale reactions.

Step 1: Reaction Setup and Inert Atmosphere

1.1. Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. 1.2. Purge the entire apparatus with dry nitrogen or argon to establish an inert atmosphere. This is critical to prevent the reaction of anhydrous aluminum chloride with atmospheric moisture.

Step 2: Preparation of the Reaction Mixture

2.1. In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen. 2.2. Cool the suspension to 0 °C using an ice-water bath.

Step 3: Addition of Reactants

3.1. In the dropping funnel, prepare a solution of 4-fluoroanisole (1.0 equivalent) and ethyl chlorooxoacetate (1.05 equivalents) in anhydrous DCM. 3.2. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

Step 4: Reaction Progression and Monitoring

4.1. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. 4.2. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 4-fluoroanisole spot indicates the completion of the reaction.

Step 5: Reaction Quench and Work-up

5.1. Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath. 5.2. Cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation. The addition of acid protonates the product and breaks up the aluminum chloride complex. 5.3. Transfer the mixture to a separatory funnel and add more DCM if necessary to dissolve all organic material. 5.4. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. 5.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 6: Purification

6.1. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. 6.2. Alternatively, for larger scales, vacuum distillation can be employed for purification.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 4-Fluoroanisole Ethyl Chlorooxoacetate AlCl₃ glassware Assemble & Flame-Dry Glassware inert Establish Inert Atmosphere (N₂) cool Cool AlCl₃/DCM Suspension to 0°C add Slow Addition of Reactant Solution cool->add stir Stir at Room Temp & Monitor (TLC) add->stir quench Quench with 1M HCl (0°C) stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography or Distillation) dry->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization
ParameterExpected Value/Data
Appearance Pale yellow oil or low-melting solid
Yield 75-85% (post-purification)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.40 (t, 3H), 4.40 (q, 2H), 3.90 (s, 3H), 6.95 (dd, 1H), 7.20 (m, 1H), 7.60 (dd, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 14.0, 56.5, 62.5, 112.0 (d), 116.0 (d), 122.0, 158.0 (d), 160.0, 165.0, 185.0
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₂FO₄: 227.07; found: 227.1

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Discussion and Mechanistic Insights

The Friedel-Crafts acylation begins with the activation of ethyl chlorooxoacetate by the Lewis acid, aluminum chloride. The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom, facilitating the departure of the chloride to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.

The electron-donating methoxy group of 4-fluoroanisole activates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methoxy group, acylation occurs predominantly at the position ortho to the fluorine atom and para to the methoxy group. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reaction time and continue monitoring by TLC.
Moisture in the reactionEnsure all glassware is thoroughly dried and an inert atmosphere is maintained. Use fresh, anhydrous reagents.
Formation of Multiple Products Reaction temperature too highMaintain the temperature at 0-5 °C during the addition of reactants.
Isomer formationWhile the directing effects are strong, minor isomers may form. Improve purification efficiency.
Difficult Purification Close-running impuritiesOptimize the eluent system for column chromatography or consider an alternative purification method like recrystallization if the product is a solid.
Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical research and development.

References
  • Sigma-Aldrich. Oxalyl Chloride.
  • Santa Cruz Biotechnology. Oxalyl chloride.
  • Sigma-Aldrich.
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  • Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS.
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  • ChemicalBook. 5-FLUORO-2-METHOXYBENZOIC ACID.
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  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
  • ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid.
  • BLDpharm. 1-(5-Fluoro-2-methoxyphenyl)ethanone.
  • Benchchem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.
  • Thieme.
  • YouTube.
  • YouTube.
  • ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.
  • Echemi. Ethanone, 1-(5-chloro-2-methoxyphenyl)-2-fluoro- (9CI)
  • Virginia Commonwealth University.

Sources

Application Notes and Protocols: Ethyl 5-Fluoro-2-methoxybenzoylformate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-fluoro-2-methoxybenzoylformate is a versatile substituted α-keto ester that serves as a valuable building block in modern organic synthesis. Its unique electronic properties, arising from the interplay of the fluoro and methoxy substituents on the aromatic ring, make it a key intermediate in the preparation of a variety of heterocyclic compounds, particularly in the field of medicinal chemistry and drug development. The presence of two adjacent carbonyl groups confers a high degree of reactivity, allowing for a range of transformations.

This document provides a comprehensive guide to the synthesis, reaction mechanisms, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 873548-10-8N/A
Molecular Formula C₁₁H₁₁FO₄N/A
Molecular Weight 226.20 g/mol N/A
Appearance Pale yellow oil (predicted)N/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General chemical knowledge

Spectroscopic Characterization Data (Predicted)

While experimental spectra are ideal, predicted data can provide a valuable reference for reaction monitoring and product confirmation.

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ 7.65 (dd, J = 8.8, 3.2 Hz, 1H), 7.20 (ddd, J = 8.8, 7.6, 3.2 Hz, 1H), 6.95 (dd, J = 8.8, 4.4 Hz, 1H), 4.40 (q, J = 7.2 Hz, 2H), 3.90 (s, 3H), 1.40 (t, J = 7.2 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 185.5 (C=O, ketone), 163.0 (C=O, ester), 158.0 (d, J = 245 Hz, C-F), 155.0 (C-O), 125.0 (d, J = 8 Hz), 118.0 (d, J = 24 Hz), 115.0 (d, J = 22 Hz), 114.0, 62.5 (O-CH₂), 56.0 (O-CH₃), 14.0 (CH₃).
IR (thin film, cm⁻¹) ν 2980, 1740 (C=O, ester), 1680 (C=O, ketone), 1600, 1490, 1270 (C-O), 1150 (C-F).
Mass Spectrometry (EI) m/z (%) 226 (M⁺), 198, 183, 155, 127.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available 5-fluoro-2-methoxybenzoic acid. The following two-step protocol is a reliable and scalable method.

Protocol 1: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. Thionyl chloride is a common and effective reagent for this transformation, producing volatile byproducts (SO₂ and HCl) that are easily removed. The use of a catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Causality: This step involves a nucleophilic acyl substitution where the cyanide ion attacks the acyl chloride to form an acyl cyanide intermediate. The subsequent reaction with ethanol in the presence of an acid catalyst yields the desired α-keto ester.

Materials:

  • 5-Fluoro-2-methoxybenzoyl chloride

  • Copper(I) cyanide (CuCN)

  • Anhydrous toluene

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • To a suspension of CuCN (1.2 eq) in anhydrous toluene, add the crude 5-fluoro-2-methoxybenzoyl chloride from the previous step.

  • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the acyl cyanide by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the acyl cyanide C=O and C≡N stretches).

  • Cool the reaction mixture and filter to remove copper salts.

  • To the filtrate, add anhydrous ethanol (5.0 eq) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: α-Keto Ester Formation A 5-Fluoro-2-methoxybenzoic Acid B 5-Fluoro-2-methoxybenzoyl Chloride A->B SOCl₂, cat. DMF, DCM, Reflux C This compound B->C 1. CuCN, Toluene, Reflux 2. EtOH, cat. H₂SO₄, Reflux

Caption: Synthetic workflow for this compound.

Reaction Mechanism and Applications

The reactivity of this compound is dominated by the two electrophilic carbonyl centers. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring modulates the reactivity of the benzoyl carbonyl group.

Electronic Effects of Substituents:

  • 5-Fluoro Group: The fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and increasing the electrophilicity of the benzoyl carbonyl carbon. Its +M (mesomeric) effect is weaker compared to other halogens.

  • 2-Methoxy Group: The methoxy group exhibits a -I effect due to the oxygen's electronegativity but a stronger +M effect, donating electron density to the aromatic ring through resonance. This donation partially counteracts the withdrawing effect of the fluorine.

The net effect of these substituents is a nuanced electronic environment that influences the regioselectivity and rate of nucleophilic attack.

Application in Isatin Synthesis

A primary application of this compound is in the synthesis of substituted isatins, which are important scaffolds in medicinal chemistry. The reaction with anilines proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization.

Reaction Mechanism: Isatin Formation

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the more electrophilic α-keto carbonyl carbon of the benzoylformate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

  • Amide Formation: The ethoxy group is eliminated as ethanol to form an N-aryl-α-ketoamide intermediate.

  • Intramolecular Cyclization: The amide nitrogen then attacks the benzoyl carbonyl carbon in an intramolecular fashion. This step is often promoted by a strong acid catalyst.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the isatin ring system.

Isatin_Formation_Mechanism Reactants This compound + Aniline Intermediate1 N-Aryl-α-ketoamide Reactants->Intermediate1 Nucleophilic Acyl Substitution Isatin Substituted Isatin Intermediate1->Isatin Intramolecular Cyclization & Dehydration (Acid Catalyst)

Caption: Key stages in the synthesis of isatins.

Protocol 3: Synthesis of a Substituted Isatin

Causality: The reaction with an aniline derivative first forms an amide via nucleophilic acyl substitution at the ethyl ester. The subsequent intramolecular cyclization is an electrophilic aromatic substitution, which is facilitated by a strong acid like sulfuric acid. The electron-donating and withdrawing groups on both reactants will influence the rate of both steps.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Anhydrous Toluene

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.0 eq) in anhydrous toluene.

  • Heat the mixture to reflux for 12-16 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • To the crude N-(substituted phenyl)-2-(5-fluoro-2-methoxyphenyl)-2-oxoacetamide, carefully add concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 60-80 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted isatin.

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact.

  • Concentrated sulfuric acid is a strong corrosive. Handle with appropriate care.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The protocols and mechanistic insights provided in this guide are designed to enable researchers to effectively utilize this compound in their synthetic endeavors, particularly in the construction of complex heterocyclic molecules for drug discovery and development. The careful consideration of the electronic effects of the aromatic substituents is key to understanding and predicting its reactivity.

References

  • General synthesis of aryl α-keto esters.
  • Nucleophilic acyl substitution on α-keto esters.
  • Sandmeyer is
  • Stolle is
  • Electronic effects of substituents in arom
  • Synthesis and reactions of fluorinated arom

Application Notes & Protocols: Ethyl 5-fluoro-2-methoxybenzoylformate as a Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 5-fluoro-2-methoxybenzoylformate is a highly functionalized α-ketoester that serves as a pivotal building block in modern medicinal chemistry. Its unique structure, featuring a reactive 1,2-dicarbonyl equivalent, a strategically placed fluorine atom, and an electron-donating methoxy group, makes it an exceptionally valuable synthon for constructing complex heterocyclic scaffolds. The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide provides an in-depth exploration of this compound's applications, with a primary focus on its utility in synthesizing substituted quinoxaline derivatives. Quinoxalines are a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] We will delve into the mechanistic rationale behind its reactivity, provide a detailed, field-proven protocol for its use in quinoxaline synthesis, and discuss potential broader applications for this versatile reagent.

Reagent Profile: Physicochemical Properties & Safety

A thorough understanding of a reagent's properties and handling requirements is fundamental to its successful and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueSource
CAS Number 873548-10-8[5]
Molecular Formula C₁₁H₁₁FO₄[5]
Molecular Weight 226.20 g/mol [5]
Appearance Inferred: Off-white to yellow solid or oilGeneral knowledge
Storage Sealed in dry, Room Temperature[5]
Safety & Handling (EHS) Protocol

Causality: While a specific Safety Data Sheet (SDS) for this exact ester is not publicly available, its structure is closely related to 5-fluoro-2-methoxybenzoic acid and other reactive benzoyl compounds. The following precautions are derived from these analogs and are considered best practice for ensuring laboratory safety.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Respiratory Protection: Handle in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. For large quantities or if significant aerosolization is possible, a full-face respirator may be necessary.[8]

  • Skin & Eye Contact: This compound is expected to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[6] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.[7]

  • Ingestion/Inhalation: Expected to be harmful if swallowed or inhaled. May cause respiratory irritation (H335).[8] If inhaled, move the person to fresh air. If symptoms persist, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: Synthesis of 6-Fluoro-9-methoxy-Substituted Quinoxalines

The primary utility of this compound lies in its role as a 1,2-dicarbonyl synthon for the synthesis of quinoxalines. The reaction proceeds via a condensation-cyclization cascade with an ortho-phenylenediamine (OPD).

Mechanistic Rationale

The synthesis of quinoxalines from 1,2-dicarbonyl compounds and OPDs is a classic and robust transformation in heterocyclic chemistry.[4][9] this compound reacts as a synthetic equivalent of 1-(5-fluoro-2-methoxyphenyl)glyoxal. The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates a carbonyl group, activating it for nucleophilic attack by one of the amino groups of the OPD. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system. The strategic placement of the fluoro and methoxy groups on the benzoylformate dictates their final positions on the resulting quinoxaline core, providing a direct route to highly decorated, pharmaceutically relevant scaffolds.

Synthetic Workflow Visualization

The following diagram outlines the key steps in the synthesis of a substituted quinoxaline using this compound.

G cluster_start Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis A Ethyl 5-fluoro-2- methoxybenzoylformate C Solvent (e.g., EtOH) & Catalyst (e.g., AcOH) B o-Phenylenediamine (or derivative) D Condensation & Cyclization C->D Reflux/ Stir at RT E Solvent Removal D->E Reaction Completion (monitored by TLC) F Crude Product Isolation (Precipitation/Extraction) E->F G Purification (Recrystallization or Column Chromatography) F->G H Pure Substituted Quinoxaline G->H I Characterization (NMR, MS, mp) H->I

Caption: General workflow for quinoxaline synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-(5-fluoro-2-methoxyphenyl)quinoxaline from this compound and 1,2-phenylenediamine.

Trustworthiness Note: This protocol is a robust, generalized procedure based on established methods for quinoxaline synthesis.[4][9] Reaction times and purification methods may require optimization based on the specific substrate and laboratory conditions.

Materials:

  • This compound (1.0 eq)

  • 1,2-Phenylenediamine (1.0 eq)

  • Ethanol (EtOH), anhydrous

  • Glacial Acetic Acid (AcOH), catalytic amount (2-3 drops)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Standard work-up and purification glassware

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.26 g, 10.0 mmol) and 1,2-phenylenediamine (e.g., 1.08 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (e.g., 40 mL) to the flask. Stir the mixture at room temperature to achieve dissolution or a fine suspension.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the initial imine formation.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.

  • Work-up - Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Cool the concentrated mixture in an ice bath. The product will often precipitate as a solid. d. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: a. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). b. If the product is an oil or recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point to confirm its identity and purity.

Troubleshooting & Self-Validation
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; impure starting materials; insufficient heating.Confirm starting material purity. Increase reaction time or temperature. Ensure catalyst was added.
Multiple Spots on TLC Side product formation (e.g., from self-condensation of the diamine); unreacted starting material.Ensure stoichiometric balance is accurate. Optimize reaction temperature (sometimes lower temperatures reduce side reactions). Purify via column chromatography.
Product is an Oil/Gummy Solid Impurities present; inherent property of the product.Attempt to triturate with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. If unsuccessful, proceed with column chromatography.

Broader Applications & Future Scope

While quinoxaline synthesis is a primary application, the reactivity of this compound is not limited to this scaffold. Its α-ketoester moiety is a versatile handle for various other transformations.

  • Other Heterocycles: Condensation with other binucleophiles, such as o-aminophenols or o-aminothiophenols, could yield substituted benzoxazines and benzothiazines, respectively.

  • Asymmetric Reduction: The ketone can be a substrate for asymmetric reduction to produce chiral α-hydroxy esters, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

  • Wittig-type Reactions: The ketonic carbonyl can undergo olefination reactions to introduce exocyclic double bonds.

The diagram below illustrates the versatility of the benzoylformate core in accessing diverse chemical scaffolds.

G cluster_products Potential Pharmaceutical Scaffolds A Ethyl 5-fluoro-2- methoxybenzoylformate B Quinoxalines A->B + o-Phenylenediamine C Benzoxazines A->C + o-Aminophenol D Chiral α-Hydroxy Esters A->D Asymmetric Reduction E Other Heterocycles A->E + Other Binucleophiles

Caption: Synthetic versatility of the title reagent.

Conclusion

This compound is a potent and versatile building block for pharmaceutical synthesis. Its well-defined reactivity allows for the straightforward and efficient construction of high-value heterocyclic systems, most notably fluorinated quinoxalines. The protocols and rationale presented herein provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively integrate this reagent into their synthetic programs, accelerating the discovery of novel therapeutic agents.

References

  • Al-Ostath, A., Abosheqer, A., & El-Faham, A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]
  • Vicini, P., et al. (2008).
  • Hassani, Z., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research. [Link]
  • Watanabe, T., et al. (2017).
  • Singh, J., et al. (2021).
  • Al-Ostath, A., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]
  • de Sousa, J. S., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

Application Notes and Protocols for Esterification Reactions with Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of esterification reactions, specifically transesterification, utilizing Ethyl 5-fluoro-2-methoxybenzoylformate as a key starting material. This α-keto ester is a valuable building block in medicinal chemistry and materials science. These application notes detail the underlying chemical principles, offer a selection of robust catalytic systems, and present detailed, step-by-step protocols for conducting transesterification reactions. The information herein is designed to empower researchers to effectively synthesize a diverse range of ester derivatives from this compound, enabling the development of novel chemical entities.

Introduction: The Significance of this compound in Synthesis

This compound is an aromatic α-keto ester, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of the fluorine atom and the methoxy group on the benzoyl ring can significantly influence the electronic properties and metabolic stability of derivative compounds, making this a desirable scaffold in drug discovery. The α-keto ester functionality serves as a reactive handle for a variety of chemical transformations.

Transesterification, the process of exchanging the ethyl group of the ester with a different alcohol moiety, is a primary and efficient method for diversifying the molecular structure. This reaction is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies and for synthesizing more complex molecules and active pharmaceutical ingredients (APIs).

Mechanistic Overview of Transesterification

Transesterification is an equilibrium-controlled reaction that can be catalyzed by acids, bases, or enzymes. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

Acid-Catalyzed Transesterification

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon.[1] This is followed by the nucleophilic attack of the incoming alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester.[1] To drive the equilibrium towards the product, it is common to use a large excess of the reactant alcohol or to remove the ethanol by-product as it is formed, often through distillation.[1][2]

Acid_Catalyzed_Transesterification Start This compound + R'-OH + H+ Protonation Protonated Ester Start->Protonation Protonation of carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate Nucleophilic attack by R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Ethanol Proton_Transfer->Elimination Product New Ester + EtOH + H+ Elimination->Product

Figure 1: General workflow for acid-catalyzed transesterification.

Base-Catalyzed Transesterification

In base-catalyzed transesterification, a strong base is used to deprotonate the incoming alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the new ester. This process is often faster than acid-catalyzed transesterification but can be complicated by saponification if water is present.

Catalytic Systems for Transesterification of α-Keto Esters

The choice of catalyst is critical for achieving high yields and purity in transesterification reactions. For α-keto esters like this compound, several catalytic systems have proven effective.

Catalyst TypeExamplesKey AdvantagesConsiderations
Lewis Acids Tin, Titanium, Zirconium, or Lithium catalysts; Acetylacetonates[2]High efficiency, can be used in small quantities.May require anhydrous conditions to prevent hydrolysis.[3]
Solid Acids Polyaniline salts,[4] Boric acid on silica[5]Ease of separation from the reaction mixture, potential for recyclability.May require higher temperatures and longer reaction times.
Organocatalysts N-Heterocyclic Carbenes (NHCs)Mild reaction conditions, high functional group tolerance.Catalyst synthesis can be complex.
Brønsted Acids Sulfuric acid, p-Toluenesulfonic acidReadily available and inexpensive.Can lead to side reactions, corrosive.

Experimental Protocols

The following protocols are designed as a starting point for the transesterification of this compound with various alcohols. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Transesterification with Benzyl Alcohol

This protocol is based on general procedures for the transesterification of α-ketocarboxylic acid esters using a titanium catalyst.[2]

Materials:

  • This compound

  • Benzyl alcohol (anhydrous)

  • Titanium(IV) isopropoxide

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene (5 mL per mmol of ester) followed by benzyl alcohol (3.0 eq).

  • Catalyst Addition: While stirring, add titanium(IV) isopropoxide (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The removal of ethanol can be facilitated by using a Dean-Stark apparatus.[2]

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Solid Acid-Catalyzed Solvent-Free Transesterification with a High-Boiling Point Alcohol (e.g., 1-Octanol)

This protocol is adapted from procedures using solid acid catalysts for the transesterification of keto esters.[4][5]

Materials:

  • This compound

  • 1-Octanol

  • Silica-supported boric acid (SiO₂–H₃BO₃)[5]

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and 1-Octanol (2.0 eq).

  • Catalyst Addition: Add the silica-supported boric acid catalyst (10 mol%).

  • Reaction: Heat the solvent-free mixture at 100-120 °C for 8-24 hours.[4] Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Add dichloromethane to dissolve the reaction mixture and filter to remove the solid catalyst. The catalyst can be washed with additional dichloromethane and potentially recycled.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The excess 1-octanol can be removed by vacuum distillation. The resulting crude product can be further purified by column chromatography if necessary.

Experimental_Workflow cluster_protocol1 Protocol 1: Lewis Acid Catalysis cluster_protocol2 Protocol 2: Solid Acid Catalysis P1_Start Combine Ester, Alcohol, and Toluene P1_Catalyst Add Ti(OiPr)4 P1_Start->P1_Catalyst P1_Reaction Reflux (4-12h) P1_Catalyst->P1_Reaction P1_Workup Quench with NaHCO3 P1_Reaction->P1_Workup P1_Extraction Extract with Ethyl Acetate P1_Workup->P1_Extraction P1_Purification Column Chromatography P1_Extraction->P1_Purification P2_Start Combine Ester, Alcohol, and Solid Catalyst P2_Reaction Heat (100-120°C, 8-24h) P2_Start->P2_Reaction P2_Workup Dissolve in DCM, Filter P2_Reaction->P2_Workup P2_Purification Evaporate Solvent and Purify P2_Workup->P2_Purification

Figure 2: Comparative experimental workflows for Lewis acid and solid acid-catalyzed transesterification.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the transesterification of this compound based on analogous reactions in the literature.

EntryAlcoholCatalyst (mol%)Temp (°C)Time (h)Expected Yield
1Benzyl AlcoholTi(OPr)₄ (5)1106High
21-OctanolSiO₂–H₃BO₃ (10)12012Good to High[5]
3CyclohexanolPolyaniline-sulfate (20 wt%)[4]11024Moderate to Good
4Allyl AlcoholZr(HSO₄)₄8010Good

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For many Lewis acid-catalyzed reactions, the presence of water can lead to catalyst decomposition and hydrolysis of the ester, reducing the yield. Ensure all glassware is flame-dried and use anhydrous solvents.[3]

  • Equilibrium: Transesterification is a reversible process. To drive the reaction to completion, use a large excess of the desired alcohol or remove the ethanol by-product.[1]

  • Steric Hindrance: Reactions with bulky secondary or tertiary alcohols may proceed at a slower rate and require more forcing conditions or a more active catalyst.

  • Catalyst Selection: The choice of catalyst can influence the reaction's selectivity and functional group tolerance. For substrates with sensitive functional groups, milder catalysts like organocatalysts or some solid acids may be preferable.

Conclusion

The transesterification of this compound is a powerful and versatile method for the synthesis of a wide array of ester derivatives. By selecting the appropriate catalytic system and reaction conditions, researchers can efficiently generate novel molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these important reactions.

References

  • Recent advances in the transesterification of β-keto esters. RSC Advances.
  • Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst. Google Patents.
  • Process for the transesterification of alpha-ketocarboxylic acids. Google Patents.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing - The Royal Society of Chemistry.
  • Transesterification. Master Organic Chemistry.

Sources

Application Notes and Protocols: Condensation Reactions of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 5-fluoro-2-methoxybenzoylformate is a versatile α-ketoester that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its distinct structural features—an electrophilic α-keto group, an ester moiety, and a decorated phenyl ring with fluoro and methoxy substituents—offer a rich platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. The fluorine atom can enhance metabolic stability and binding affinity, making this reagent particularly valuable in drug discovery programs. This document provides an in-depth guide to key condensation reactions involving this compound, detailing the underlying principles, step-by-step experimental protocols, and expected outcomes for researchers in chemical synthesis and pharmaceutical development.

Synthesis of Quinoxaline Derivatives

The condensation of α-dicarbonyl compounds with ortho-phenylenediamines is a cornerstone reaction for the synthesis of quinoxalines, a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] this compound serves as an excellent α-dicarbonyl precursor for generating highly functionalized quinoxaline-2-carboxylates.

Principle and Mechanism

The reaction proceeds via a tandem condensation-cyclization-dehydration sequence. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl groups of the benzoylformate (the ketone is generally more reactive than the ester). The resulting hemiaminal dehydrates to form an imine. An intramolecular cyclization then occurs as the second amine attacks the remaining carbonyl group (the ester), followed by elimination of ethanol and subsequent aromatization to yield the stable quinoxaline ring system. The reaction is typically promoted by acid catalysts, which activate the carbonyl groups toward nucleophilic attack.[3]

Quinoxaline_Mechanism Reactants This compound + o-Phenylenediamine Step1 Nucleophilic Attack (Formation of Hemiaminal) Reactants->Step1  H+ Catalyst Acid Catalyst (e.g., AcOH) Catalyst->Step1 Step2 Dehydration to Imine Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Elimination & Aromatization Step3->Step4 Product Ethyl 3-(5-fluoro-2-methoxyphenyl) quinoxaline-2-carboxylate Step4->Product

Caption: Mechanism of Quinoxaline Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(5-fluoro-2-methoxyphenyl)quinoxaline-2-carboxylate

This protocol describes a general procedure for the synthesis of a quinoxaline derivative.

Materials:

  • This compound

  • ortho-Phenylenediamine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Standard glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Add ortho-phenylenediamine (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1). The disappearance of the starting benzoylformate indicates reaction completion.

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to yield the pure quinoxaline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Quinoxaline Synthesis
R¹ Substituent on DiamineR² Substituent on DiamineSolventCatalystTypical Yield
HHEthanolAcetic Acid85-95%
MethylHEthanolAcetic Acid80-90%
ChloroHAcetic AcidNone75-85%
NitroHDMFp-TSA60-75%

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4][5] this compound's ketone group can react with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, to produce functionalized alkenes, which are valuable intermediates for further synthetic transformations.[6][7]

Principle and Mechanism

The reaction is typically catalyzed by a weak base (e.g., piperidine, DABCO), which deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic keto-carbonyl of the benzoylformate. The resulting alkoxide intermediate is protonated, and a subsequent base-catalyzed elimination of water yields the C=C double bond of the final product.

Knoevenagel_Workflow Start Inputs: - this compound - Active Methylene Compound (e.g., Malononitrile) - Base Catalyst (e.g., Piperidine) - Solvent (e.g., Toluene) Step1 Mix reactants and solvent at room temperature. Start->Step1 Step2 Add base catalyst dropwise. Step1->Step2 Step3 Heat mixture to reflux with Dean-Stark trap to remove water. Step2->Step3 Step4 Monitor reaction by TLC until starting material is consumed. Step3->Step4 Step5 Cool, perform aqueous work-up, and extract with organic solvent. Step4->Step5 Step6 Dry organic layer, concentrate, and purify via chromatography. Step5->Step6 End Final Product: Ethyl 2-(dicyanomethylene)-1-(5-fluoro-2-methoxyphenyl)propanoate Step6->End

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocol: Reaction with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (Catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and stir bar, add this compound (1.0 eq), malononitrile (1.1 eq), and toluene (30 mL).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the reaction to completion.

  • Validation: Continue reflux for 3-5 hours or until no more water is collected. Monitor the reaction by TLC.

  • Cool the reaction mixture to ambient temperature.

  • Wash the mixture with 1M HCl (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Knoevenagel Reaction Partners
Active Methylene CompoundBase CatalystSolventTypical Yield
MalononitrilePiperidineToluene80-90%
Ethyl CyanoacetateDABCOEthanol75-85%
2,4-PentanedioneSodium EthoxideEthanol65-75%

Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and a carbonyl component.[8][9][10] Using this compound as the keto-component allows for the creation of complex, polycyclic structures with high pharmaceutical relevance.

Principle and Mechanism

The reaction initiates with the formation of an iminium ion from the condensation of the β-arylethylamine (e.g., tryptamine) and the keto group of the benzoylformate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich indole or phenyl ring attacks the iminium carbon to form a new six-membered ring. A final proton loss re-aromatizes the system, yielding the tetrahydro-β-carboline product.[9] The use of a strong acid like trifluoroacetic acid (TFA) is crucial for promoting both iminium ion formation and the subsequent cyclization.

Pictet_Spengler_Mechanism Reactants This compound + Tryptamine Step1 Condensation to Iminium Ion Reactants->Step1  H+ Catalyst Acid Catalyst (TFA) Catalyst->Step1 Step2 Intramolecular Electrophilic Attack (Mannich-type cyclization) Step1->Step2 Step3 Deprotonation/ Rearomatization Step2->Step3 Product Tetrahydro-β-carboline Derivative Step3->Product

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

Materials:

  • This compound

  • Tryptamine

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 eq) in anhydrous DCM (25 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.0 eq) dissolved in a small amount of anhydrous DCM.

  • Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the cooled mixture.

  • Validation: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight (12-16 hours). Monitor by TLC or LC-MS to confirm the formation of the product and consumption of starting materials.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to isolate the target tetrahydro-β-carboline.

Conclusion

This compound is a highly effective and adaptable reagent for synthesizing a diverse range of heterocyclic compounds through condensation reactions. Its ability to participate in quinoxaline synthesis, Knoevenagel condensations, and Pictet-Spengler reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a robust framework for leveraging this building block to access novel and potentially bioactive molecular scaffolds.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. PubChem.
  • Shaikh, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Saha, C., et al. (2019). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Sato, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PubMed Central.
  • Mahajan, S., et al. (2020). Screening of various active methylene compounds for selection of best activator. ResearchGate.
  • Sabia, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.
  • Wang, Z., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
  • Veselov, I. S., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
  • Rogoza, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate.
  • Fokin, A. A., et al. (2001). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. MDPI.
  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate.
  • Medicines for All Institute. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University.
  • Rogoza, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of Novel Isoquinolino[5,4-ab]phenanthridine Derivatives via Pictet–Spengler Reaction. ResearchGate.
  • Kostakis, I. K., et al. (2008). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI.
  • Ishida, M., et al. (2018). Reaction of antiaromatic porphyrinoid with active methylene compounds. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Chemistry LibreTexts.
  • ITB Journal. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate. ITB Journal of Science.
  • Shivaji College. (n.d.). Active Methylene Compounds. University of Delhi.
  • To Chemistry Journal. (2020). Utilities of Active Methylene in Heterocyclic Synthesis. Purkh.
  • Gusev, D. V., et al. (2022). Synthesis of ethyl 2-methyl-4-(diethoxyphosphoryl)4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate and its functionalization at the position 3. Butlerov Communications.

Sources

Application Notes & Protocols: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Utilizing Aryl Formate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a focus on the strategic use of functionalized aryl precursors. While direct, large-scale synthesis of common NSAIDs such as Ibuprofen from Ethyl 5-fluoro-2-methoxybenzoylformate is not the conventional industrial method, this guide will explore a well-established synthesis of Ibuprofen to provide a foundational understanding. Furthermore, we will present a scientifically grounded, proposed synthetic pathway for a novel NSAID analogue that leverages a fluorinated methoxybenzoyl moiety, illustrating the potential of such building blocks in medicinal chemistry and drug discovery. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices and adherence to rigorous safety standards.

Introduction: The Role of NSAIDs and Synthetic Strategy

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain, fever, and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins and thromboxanes, key mediators of inflammatory processes.[2][3] The development of efficient and economical synthetic routes to these vital medicines is a continuous endeavor in pharmaceutical chemistry.

Classical synthetic routes for profens, a major class of NSAIDs including Ibuprofen, have evolved from multi-step processes to more streamlined, atom-economical methods.[4] This guide will first detail a widely recognized synthesis of Ibuprofen and then extrapolate these principles to a proposed synthesis utilizing a precursor structurally related to this compound.

Foundational Synthesis: A Modified and Economical Route to Ibuprofen

A common and efficient laboratory-scale synthesis of Ibuprofen involves the Friedel-Crafts alkylation of isobutylbenzene. This method provides a clear framework for understanding the construction of the 2-arylpropionic acid scaffold characteristic of many NSAIDs.

Workflow for Ibuprofen Synthesis

cluster_0 Step 1: Mesylation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis A Ethyl Lactate B Ethyl-2-(methylsulphonyloxy) propanoate (II) A->B MsCl, Et3N, DCM 0°C to RT D Ethyl-2-(4-isobutylphenyl) propanoate (III) B->D AlCl3, heat B->D C Isobutylbenzene C->D AlCl3, heat E Ibuprofen (I) D->E KOH, MeOH/H2O then H+

Caption: A three-step synthesis of Ibuprofen.

Protocol 1: Synthesis of Ibuprofen

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Ethyl Lactate118.131.031.0 g8.47 mmol
Triethylamine (Et3N)101.190.7261.77 mL12.71 mmol
Methanesulfonyl Chloride (MsCl)114.551.480.72 mL9.32 mmol
Dichloromethane (DCM)84.931.3315 mL-
Isobutylbenzene134.220.8532.74 g20.41 mmol
Aluminum Chloride (AlCl3)133.342.441.36 g10.20 mmol
Potassium Hydroxide (KOH)56.11-0.48 g8.55 mmol
Methanol (MeOH)32.040.7926 mL-
Water18.021.005 mL-
Hydrochloric Acid (HCl)36.46-As needed-
Ethyl Acetate (EtOAc)88.110.902As needed-
Sodium Sulfate (Na2SO4)142.04-As needed-

Step 1: Preparation of Ethyl-2-(methylsulphonyloxy)propanoate (II)

  • To a solution of ethyl lactate (8.47 mmol) and triethylamine (12.71 mmol) in 15 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C using an ice bath.

  • Add methanesulfonyl chloride (9.32 mmol) portionwise, ensuring the temperature remains below 5°C.

  • Stir the resulting mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylated product (II).

Step 2: Preparation of Ethyl-2-(4-isobutylphenyl)propanoate (III)

  • In a separate flask, add AlCl3 (10.20 mmol) to isobutylbenzene (20.41 mmol) at 0°C.

  • Add the crude ethyl-2-(methylsulphonyloxy)propanoate (II) to the cold solution portionwise.

  • Warm the mixture to room temperature and then heat to 80°C for 8 hours.

  • Cool the reaction mixture to room temperature and then quench by carefully adding dilute HCl at 0°C.

  • Extract the product with EtOAc.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure (III).

Step 3: Preparation of Ibuprofen (I)

  • To a solution of ethyl-2-(4-isobutylphenyl)propanoate (III) (4.27 mmol) in 6 mL of MeOH, add a solution of KOH (8.55 mmol) in 5 mL of water.

  • Stir the resulting solution at room temperature for 4 hours.

  • After hydrolysis is complete (monitored by TLC), acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford the final product, Ibuprofen (I).

Proposed Synthesis of a Novel NSAID Analogue: 2-(5-Fluoro-2-methoxyphenyl)propanoic acid

The following section outlines a proposed synthetic pathway for a novel NSAID candidate, leveraging a fluorinated aromatic starting material. This protocol is based on established chemical transformations analogous to those used in known NSAID syntheses.

Rationale for the Proposed Synthesis

The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing its potency, metabolic stability, and bioavailability. The 2-methoxy group can also influence the electronic and steric properties of the molecule.

Proposed Synthetic Workflow

cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Darzens Condensation cluster_3 Step 4: Hydrolysis and Decarboxylation A 5-Fluoro-2-methoxybenzoic acid B Methyl 5-fluoro-2-methoxybenzoate A->B MeOH, H2SO4 (cat.), reflux D 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one B->D Dry Et2O, 0°C to RT B->D C Methylmagnesium Bromide C->D Dry Et2O, 0°C to RT F Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-methyloxirane-2-carboxylate D->F NaOEt, EtOH, 0°C D->F E Ethyl Chloroacetate E->F NaOEt, EtOH, 0°C G 2-(5-Fluoro-2-methoxyphenyl)propanoic acid F->G 1. NaOH, H2O/EtOH, reflux 2. H+, heat

Caption: Proposed synthesis of a novel fluorinated NSAID analogue.

Protocol 2: Proposed Synthesis of 2-(5-Fluoro-2-methoxyphenyl)propanoic acid

Step 1: Esterification of 5-Fluoro-2-methoxybenzoic acid

  • In a round-bottom flask, dissolve 5-fluoro-2-methoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Step 2: Grignard Reaction to form the Ketone

  • In a flame-dried, three-necked flask under an inert atmosphere, add the methyl 5-fluoro-2-methoxybenzoate dissolved in dry diethyl ether.

  • Cool the solution to 0°C and slowly add a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

Step 3: Darzens Condensation

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To a cooled (0°C) solution of the ketone from Step 2 in ethanol, add ethyl chloroacetate.

  • Slowly add the sodium ethoxide solution, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the glycidic ester.

Step 4: Hydrolysis and Decarboxylation

  • Dissolve the glycidic ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours to achieve saponification.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid.

  • Gently heat the acidic solution to promote decarboxylation, which will be evident by the evolution of CO2.

  • After gas evolution ceases, cool the mixture and extract the final product, 2-(5-fluoro-2-methoxyphenyl)propanoic acid, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Chemical-Specific Hazards:

ChemicalHazard StatementsPrecautionary Measures
Methanesulfonyl Chloride Corrosive, lachrymator, toxic if inhaled.Handle with extreme care in a fume hood. Avoid contact with skin and eyes.
Aluminum Chloride Causes severe skin burns and eye damage. Reacts violently with water.Handle in a dry environment. Add to reagents slowly and in a controlled manner.
5-Fluoro-2-methoxybenzoic acid and derivatives Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[7]
Grignard Reagents Flammable, reacts violently with water.Use anhydrous solvents and glassware. Work under an inert atmosphere.

First Aid Measures: [5][7]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The synthetic protocols detailed in this guide provide a robust framework for the synthesis of Ibuprofen and a proposed novel NSAID analogue. By understanding the fundamental reactions and adhering to strict safety protocols, researchers can effectively synthesize and explore new chemical entities in the field of anti-inflammatory drug discovery. The proposed synthesis of 2-(5-fluoro-2-methoxyphenyl)propanoic acid serves as a template for how established synthetic methodologies can be adapted for the creation of new molecular structures with potentially enhanced therapeutic properties.

References

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH.
  • SAFETY DATA SHEET (SDS) - Gebauer Company. (Source: Gebauer Company) [Link]
  • Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. (Source: Journal of Applied Chemical Research) [Link]
  • synthesis of ibuprofen with modified and economical process as an nsaid drug - SID.
  • 5-Fluoro-2-methoxybenzaldehyde - SAFETY DATA SHEET. (Source: Fisher Scientific) [Link]
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central.
  • (PDF) Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption - ResearchGate.
  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC - PubMed Central.
  • Safety Data Sheet: 5-Fluoroorotic acid - Carl ROTH. (Source: Carl ROTH) [Link]
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH.
  • C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed.
  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PubMed Central.

Sources

Application Note & Protocols: Strategic Development of Novel COX-2 Inhibitors from Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inducible cyclooxygenase-2 (COX-2) enzyme is a cornerstone therapeutic target for inflammatory diseases. Its selective inhibition over the constitutive COX-1 isoform allows for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel COX-2 inhibitors, utilizing Ethyl 5-fluoro-2-methoxybenzoylformate as a versatile and strategically functionalized starting material. We present detailed, field-proven protocols for the synthesis of a diarylheterocycle candidate, followed by robust in vitro and in vivo methodologies for assessing its inhibitory potency, selectivity, and anti-inflammatory efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.

Scientific Rationale & Foundational Concepts

The COX-2 Enzyme: A Prime Target in Inflammation

The enzyme cyclooxygenase (COX) is central to the conversion of arachidonic acid into prostanoids, which are key mediators of physiological and pathophysiological processes.[1][3] Two primary isoforms exist: COX-1 and COX-2.

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues, responsible for producing prostaglandins that regulate gastric cytoprotection, kidney function, and platelet aggregation.[1][3]

  • COX-2: An inducible enzyme, typically absent or at low levels in most cells.[3] Its expression is significantly upregulated by pro-inflammatory signals such as cytokines and growth factors at sites of inflammation.[2][3] Prostaglandins produced by COX-2 are crucial mediators of pain, inflammation, and fever.[4]

This differential expression profile is the foundational principle for developing selective COX-2 inhibitors. By targeting COX-2, it is possible to mitigate inflammation while sparing the protective functions of COX-1, thereby offering a more favorable safety profile.[1]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 (Activated by Inflammatory Stimuli) Phospholipids->PLA2 hydrolyzes Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme (Upregulated) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Response Pain & Inflammation Prostaglandins->Inflammation_Response mediate Inhibitor This compound -derived Inhibitor Inhibitor->COX2_Enzyme selectively inhibits Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, LPS) Inflammatory_Stimuli->PLA2

Figure 1: Simplified COX-2 signaling pathway in inflammation.
The Diarylheterocycle: A Privileged Scaffold for COX-2 Selectivity

Many highly selective COX-2 inhibitors, including the marketed drug Celecoxib, are built upon a 1,2-diarylheterocycle core.[5] The key structural features contributing to COX-2 selectivity are:

  • Central Heterocyclic Ring: Pyrazole, isoxazole, and similar rings provide a rigid scaffold.

  • Vicinal Aryl Rings: Two aryl rings attached to adjacent positions on the central heterocycle.

  • COX-2 Pharmacophore: A specific substituent, typically a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group, on one of the aryl rings. This group is crucial as it can insert into a secondary, hydrophilic side-pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[6]

Strategic Value of this compound

This compound is a highly valuable starting material for several reasons:

  • α-Ketoester Functionality: This group is an excellent electrophile, primed for condensation reactions with binucleophiles like substituted hydrazines to efficiently form heterocyclic cores such as pyrazoles.[7][8]

  • Fluorine Substituent: The presence of a fluorine atom can be advantageous in drug design. It may enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[6][9][10]

  • Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the phenyl ring and may participate in key hydrogen bond interactions within the enzyme's active site.[11]

Synthetic Protocol: From Building Block to Inhibitor

This section details a representative synthesis of a potential COX-2 inhibitor, 4-(5-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-3-yl)benzenesulfonamide, based on the classic Knorr pyrazole synthesis adapted for our starting material.

Synthesis_Workflow A Ethyl 5-fluoro-2- methoxybenzoylformate (Starting Material) C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B 4-Sulfamoylphenylhydrazine Hydrochloride B->C D Crude Product Mixture C->D E Purification (Recrystallization or Column Chromatography) D->E F Pure Target Compound: 4-(5-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-3-yl)benzenesulfonamide E->F G Characterization (NMR, MS, HPLC) F->G Assay_Workflow cluster_plate 96-Well Plate A Add Assay Buffer, Cofactor, COX-1 or COX-2 Enzyme B Add Test Compound (serial dilutions) or Vehicle Control (DMSO) A->B C Pre-incubate (e.g., 10 min at 25°C) to allow inhibitor binding B->C D Initiate Reaction: Add Arachidonic Acid & Fluorometric Probe C->D E Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) D->E F Calculate Rate of Reaction (Slope of linear phase) E->F G Plot % Inhibition vs. [Compound] and determine IC50 values F->G

Sources

Application Notes & Protocols: Ethyl 5-fluoro-2-methoxybenzoylformate as a Key Intermediate in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-fluoro-2-methoxybenzoylformate is a specialized organic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. While not an active herbicide itself, its unique chemical architecture, featuring a reactive α-keto ester moiety and a substituted phenyl ring, makes it an ideal precursor for the development of potent herbicidal compounds. This guide provides a comprehensive overview of the synthesis of this compound and its application in the synthesis of a new generation of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. Detailed, field-proven protocols for synthesis and biological screening are provided to enable researchers to explore the full potential of this valuable chemical building block.

Introduction: The Strategic Value of this compound in Agrochemical Research

The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery of new herbicidal modes of action and novel chemical entities.[1] this compound emerges as a compound of interest not for its intrinsic biological activity, but for its strategic role as a sophisticated building block. Its structure is primed for elaboration into more complex molecules with potential agrochemical applications.

The benzoylformate moiety is a known constituent in various biologically active compounds. Specifically, the related methyl benzoylformate is recognized as a valuable intermediate in the synthesis of herbicides.[2] This guide hypothesizes that the fluorinated and methoxylated phenyl ring of this compound can be leveraged to create novel herbicides, particularly those targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a well-established target for bleaching herbicides.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 873548-10-8Sunway Pharm Ltd.
Molecular Formula C₁₁H₁₁FO₄Sunway Pharm Ltd.
Molecular Weight 226.20 g/mol Sunway Pharm Ltd.
Appearance (Predicted) Liquid or low-melting solidGeneral Chemical Knowledge
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Chemical Knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be approached from commercially available starting materials. The following protocol outlines a reliable synthetic route.

Protocol: Synthesis of 5-fluoro-2-methoxybenzoic acid

This initial step involves the methylation of 5-fluorosalicylic acid.

Materials:

  • 5-fluorosalicylic acid

  • Iodomethane

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction vessel, combine 5-fluorosalicylic acid (1 equivalent), potassium carbonate (4 equivalents), and anhydrous DMF.[6]

  • Add iodomethane (4 equivalents) to the mixture.[6]

  • Heat the reaction mixture to 100°C and stir overnight.[6]

  • Cool the reaction to room temperature and quench with a saturated ammonium chloride solution.[6]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers sequentially with water and saturated brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-methoxybenzoic acid.[6]

Protocol: Synthesis of this compound

This protocol details the conversion of the synthesized benzoic acid to the target benzoylformate.

Materials:

  • 5-fluoro-2-methoxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Triethylamine

  • Anhydrous Diethyl ether

Procedure:

  • Suspend 5-fluoro-2-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

  • Add oxalyl chloride (1.5 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid's O-H stretch in IR spectroscopy.[7]

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-fluoro-2-methoxybenzoyl chloride.

  • In a separate flask, dissolve anhydrous ethanol (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether at 0°C.

  • Slowly add the crude 5-fluoro-2-methoxybenzoyl chloride dissolved in anhydrous diethyl ether to the ethanol solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Application in the Synthesis of a Novel HPPD-Inhibiting Herbicide

Benzoylpyrazoles are a well-established class of HPPD-inhibiting herbicides.[8][9] The following is a protocol for the synthesis of a hypothetical, novel benzoylpyrazole herbicide using this compound as a key precursor.

Synthetic Workflow for a Novel Benzoylpyrazole Herbicide

G A Ethyl 5-fluoro-2- methoxybenzoylformate B 1,3-Diketone Intermediate A->B Claisen Condensation (e.g., with acetone) D Pyrazole Intermediate B->D Cyclization C Hydrazine hydrate C->D F Novel Benzoylpyrazole Herbicide D->F Acylation E Acyl Chloride E->F

Caption: Synthetic pathway to a novel benzoylpyrazole herbicide.

Protocol: Synthesis of a Hypothetical Benzoylpyrazole Herbicide

Materials:

  • This compound

  • Acetone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrazine hydrate

  • An appropriate acyl chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Claisen Condensation: Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this, add a mixture of this compound (1 equivalent) and acetone (1.5 equivalents) dropwise at 0°C. Stir the reaction at room temperature overnight. Acidify with dilute HCl and extract the resulting 1,3-diketone intermediate with ethyl acetate.

  • Pyrazole Formation: Dissolve the crude 1,3-diketone in ethanol and add hydrazine hydrate (1.1 equivalents). Reflux the mixture for 4-6 hours. Cool to room temperature and remove the solvent under reduced pressure to obtain the crude pyrazole intermediate.

  • Acylation: Dissolve the crude pyrazole intermediate and triethylamine (1.2 equivalents) in anhydrous DCM. Cool to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise.[10][11] Stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

Biological Screening Protocols

Mechanism of Action: HPPD Inhibition

HPPD inhibitors block the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone and tocopherols.[3][5] This leads to the degradation of chlorophyll, resulting in the characteristic "bleaching" symptoms in susceptible plants.[4]

G Tyrosine Tyrosine HPP HPP Tyrosine->HPP Tyrosine aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Biosynthesis Tocopherols Tocopherols Homogentisate->Tocopherols Biosynthesis Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Inhibitor Novel Benzoylpyrazole Herbicide Inhibitor->HPP Inhibition

Caption: Hypothesized mechanism of action via HPPD inhibition.

Protocol: In Vitro HPPD Inhibition Assay

This spectrophotometric assay measures the inhibition of HPPD activity.[12][13]

Materials:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • FeSO₄

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Synthesized benzoylpyrazole inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, perform serial dilutions of the inhibitor stock solution with Assay Buffer to achieve a range of concentrations. Include a vehicle control (DMSO only).

  • Add the cofactor solution (ascorbate, catalase, FeSO₄) to all wells.

  • Add the HPPD enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the HPP substrate solution to all wells.

  • Immediately measure the increase in absorbance at 318 nm over time, which corresponds to the formation of a downstream product of homogentisate.[12]

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Hypothetical In Vitro HPPD Inhibition Data

CompoundIC₅₀ (nM)
Novel Benzoylpyrazole 15.8
Pyrazoxyfen (Reference) 7.5
Sulcotrione (Reference) 5.2
Protocol: Greenhouse Efficacy Screening

This whole-plant bioassay determines the herbicidal activity of the synthesized compound.[1][14]

Materials:

  • Seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., maize, soybean)

  • Potting mix

  • Pots or trays

  • Greenhouse with controlled environment

  • Synthesized benzoylpyrazole inhibitor formulated for spraying

  • Laboratory sprayer

Procedure:

  • Sow seeds of test species in pots filled with potting mix and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a stock solution of the formulated inhibitor and make serial dilutions to achieve different application rates (g/ha).

  • Apply the herbicide solutions to the plants using a laboratory sprayer, ensuring uniform coverage.[15] Include an untreated control.

  • Return the plants to the greenhouse and water as needed.

  • Visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).

  • Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each species.

Table 3: Hypothetical Greenhouse Efficacy Data (21 Days After Treatment)

Weed SpeciesGR₅₀ (g/ha) of Novel Benzoylpyrazole
Barnyardgrass 35
Velvetleaf 25
Maize >200 (crop safety)
Soybean >200 (crop safety)

Conclusion

This compound is a highly promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a clear pathway for its synthesis and subsequent elaboration into potent HPPD-inhibiting herbicides. The strategic incorporation of fluorine and methoxy substituents offers opportunities for fine-tuning the biological activity, selectivity, and metabolic stability of the resulting compounds. Researchers and drug development professionals are encouraged to utilize these methodologies to explore the potential of this versatile building block in the ongoing search for next-generation weed management solutions.

References

  • Siddall, T. L., et al. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175-86. [Link]
  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor.
  • Ahrens, H., et al. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture.
  • Li, A., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(78), 49352-49359. [Link]
  • Molbase. (n.d.). What is the background and overview of 5-FLUORO-2-METHOXYBENZOIC ACID?
  • Patsnap Synapse. (2024, June 25). What are 4HPPD inhibitors and how do they work?
  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52967. [Link]
  • Li, A., et al. (2017).
  • Rodrigues, S. O., & Costa, F. G. (2019). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 67(6), 1547-1559. [Link]
  • ResearchGate. (n.d.). Early structure-activity relationships of benzoylpyrazole herbicides established by Dow AgroSciences and others.
  • Li, A., et al. (2017).
  • Quimby, P. C., Jr., Hollingsworth, E. B., & McDonald, R. L. (1977). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 25(3), 253-256. [Link]
  • Environmental Health & Safety. (2023, November 17). Standard Operating Procedure for Greenhouse Operation.
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate.
  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors.
  • Fu, J., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 29. [Link]
  • Environmental Health & Safety. (2025, July 28). Greenhouse Operation Protocol.
  • De Meester, C., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Scientific Reports, 9(1), 14144. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • UC IPM. (n.d.). Herbicide Treatment Table for Inside Greenhouses.
  • ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • ResearchGate. (2014, February 26). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?
  • NeetChennai. (2024, November 18). Conversion of Benzoic Acid to Benzaldehyde.
  • Unacademy. (n.d.). How to Convert Benzoic Acid to Benzaldehyde.
  • Save My Exams. (2024, December 23). Producing Benzoic Acid.
  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

Sources

Application Note: A Protocol for the Derivatization of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive experimental protocol for the derivatization of Ethyl 5-fluoro-2-methoxybenzoylformate, a valuable building block in contemporary drug discovery. The α-ketoester moiety of this compound serves as a versatile anchor for a wide range of chemical transformations, allowing for the synthesis of diverse compound libraries.[1][2] This guide focuses on a representative derivatization—the nucleophilic addition of an organometallic reagent to the ketone—to generate a tertiary α-hydroxy ester. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of α-Ketoester Derivatization

This compound is a key intermediate whose structural motifs are found in numerous biologically active molecules. The true synthetic power of this molecule lies in the reactivity of its vicinal keto- and ester groups.[1] The ketone carbonyl is highly electrophilic, making it an excellent site for nucleophilic attack, while the adjacent ester group can be involved in subsequent cyclization reactions or serve as a handle for further modification.[1][2]

Derivatization of this scaffold is a critical step in lead optimization, enabling the systematic exploration of the chemical space around a core structure to enhance potency, selectivity, and pharmacokinetic properties. Common derivatization strategies include aldol additions, Mannich reactions, and additions of organometallic reagents.[1] This protocol will detail the addition of a Grignard reagent, a classic and robust method for forming carbon-carbon bonds and introducing new stereocenters.

Core Principle: Nucleophilic Addition to the Ketone Carbonyl

The central reaction involves the nucleophilic addition of a Grignard reagent (R-MgBr) to the electrophilic ketone of the α-ketoester. The carbanionic character of the Grignard reagent's alkyl/aryl group facilitates a direct attack on the carbonyl carbon, breaking the C=O π-bond and forming a new C-C bond. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the corresponding tertiary α-hydroxy ester. The ester group is generally unreactive towards Grignard reagents at low temperatures, allowing for selective transformation of the ketone.

Health and Safety Precautions

All procedures should be conducted by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Compound Hazards: this compound and its parent acid, 5-Fluoro-2-methoxybenzoic acid, may cause skin, eye, and respiratory irritation.[3][4] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[3][4]

  • Reagent Hazards: Grignard reagents are highly reactive, flammable, and react violently with water. Anhydrous solvents like diethyl ether and tetrahydrofuran (THF) are flammable and can form explosive peroxides.[5] All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3]

Detailed Experimental Protocol: Synthesis of Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxy-propanoate

This protocol describes the addition of methylmagnesium bromide to this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%e.g., Sunway Pharm873548-10-8
Methylmagnesium bromide (3.0 M in Diethyl Ether)Synthesis Gradee.g., Sigma-Aldrich75-16-1
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv®e.g., MilliporeSigma109-99-9
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent GradeStandard Supplier12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier7487-88-9
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier141-78-6
HexanesACS GradeStandard Supplier110-54-3
Silica Gel60 Å, 230-400 meshStandard Supplier7631-86-9
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Derivatization Procedure

Reaction Setup:

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Add this compound (1.0 eq, e.g., 2.26 g, 10.0 mmol) to the flask.

  • Dissolve the starting material in 40 mL of anhydrous THF via syringe.

  • Cool the resulting solution to 0 °C using an ice-water bath.

Grignard Reagent Addition: 6. While stirring at 0 °C, slowly add methylmagnesium bromide (1.1 eq, 3.67 mL of a 3.0 M solution in Et₂O, 11.0 mmol) dropwise via syringe over 15 minutes. The rate of addition should be controlled to maintain the internal temperature below 5 °C. 7. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

Work-up and Extraction: 9. Once the reaction is complete, quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C. 10. Remove the ice bath and allow the mixture to warm to room temperature. 11. Transfer the mixture to a separatory funnel and add 50 mL of Ethyl Acetate. 12. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine. 13. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: 14. Purify the resulting crude oil by flash column chromatography on silica gel. 15. Elute the column with a gradient of 5% to 20% Ethyl Acetate in Hexanes to isolate the pure product, Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxy-propanoate. 16. Combine the pure fractions and remove the solvent in vacuo to yield the final product as a colorless oil.

Product Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the newly introduced methyl group (singlet, ~1.6 ppm), the ethyl ester group (triplet and quartet), the methoxy group (singlet, ~3.8 ppm), and aromatic protons. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals corresponding to the quaternary carbinol carbon (~75 ppm), the new methyl group, and all other carbons in the structure.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ to confirm the molecular weight of the product (C₁₂H₁₅FO₄, MW: 242.24).

  • FT-IR (thin film): Look for a broad O-H stretch (~3450 cm⁻¹) and the C=O stretch of the ester (~1730 cm⁻¹).

Data Presentation and Workflow Visualization

Summary of Experimental Parameters
ParameterValue
Starting MaterialThis compound
Molecular Weight (Starting Material)226.20 g/mol
ReagentMethylmagnesium Bromide (3.0 M in Et₂O)
Reaction Temperature0 °C
Reaction Time1 hour
Purification MethodFlash Column Chromatography
Expected ProductEthyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxy-propanoate
Molecular Weight (Product)242.24 g/mol
Theoretical Yield2.42 g (for a 10 mmol scale)
Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Assemble & Dry Glassware add_sm 2. Add Starting Material & Anhydrous THF prep_flask->add_sm cool 3. Cool to 0°C add_sm->cool add_grignard 4. Add Grignard Reagent Dropwise cool->add_grignard stir 5. Stir at 0°C for 1h add_grignard->stir tlc 6. Monitor by TLC stir->tlc quench 7. Quench with aq. NH4Cl tlc->quench extract 8. Extract with Ethyl Acetate quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product purify->product nmr NMR ms Mass Spec ir FT-IR product->nmr product->ms product->ir

Caption: Workflow for the derivatization of this compound.

Conclusion

This application note provides a robust and detailed protocol for the derivatization of this compound using a Grignard reaction. The procedure is designed with scientific integrity and safety as primary considerations, offering a reliable method for generating novel α-hydroxy ester derivatives. This protocol can be readily adapted by changing the Grignard reagent to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery and development process.

References

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. (2024).
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]
  • Methods for the Synthesis of α-Keto Esters. (2018).
  • Ethyl 5-fluoro-2-methoxybenzoylform

Sources

Acylation Reactions of Ethyl 5-fluoro-2-methoxybenzoylformate: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Acylation for Complex Molecule Synthesis

In the landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Ethyl 5-fluoro-2-methoxybenzoylformate stands as a key starting material, offering a unique substitution pattern that presents both challenges and opportunities for selective chemical modification. This technical guide provides an in-depth exploration of the acylation reactions of this polysubstituted aromatic compound. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with not only robust protocols but also the underlying chemical principles that govern these transformations.

The Friedel-Crafts acylation, a classic yet powerful tool for C-C bond formation, is the primary focus of this guide.[1][2] This electrophilic aromatic substitution reaction allows for the introduction of a ketone functionality, a versatile handle for further synthetic elaborations.[3] A significant advantage of Friedel-Crafts acylation is that the resulting aryl ketone is generally less reactive than the starting material, which effectively prevents polyacylation—a common drawback in Friedel-Crafts alkylations.[4][5]

This document will dissect the mechanistic nuances of acylating this compound, predict the regiochemical outcomes based on the electronic and steric interplay of its substituents, and provide detailed, step-by-step protocols for conducting these reactions in a laboratory setting. Furthermore, we will delve into the characterization of the resulting acylated products, offering insights into the expected spectroscopic signatures.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of an electrophilic aromatic substitution on a polysubstituted benzene ring is dictated by the cumulative directing effects of the existing substituents. In the case of this compound, we have a delicate balance of activating and deactivating groups.

  • -OCH₃ (Methoxy) Group at C2: The methoxy group is a potent activating group and a strong ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack.

  • -F (Fluoro) Group at C5: The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect).

  • -COCOOEt (Ethyl Benzoylformate) Group at C1: This group is strongly deactivating and a meta-director due to the electron-withdrawing nature of the two carbonyl functionalities, which pull electron density from the ring via both inductive and resonance effects.

Predicting the Site of Acylation:

When considering the combined influence of these substituents, the powerfully activating and ortho, para-directing methoxy group is expected to exert the dominant influence on the regioselectivity of the acylation reaction.

Let's analyze the positions on the aromatic ring:

  • C3: This position is ortho to the methoxy group and meta to the benzoylformate group. It is strongly activated by the methoxy group.

  • C4: This position is meta to the methoxy group and ortho to the fluoro group.

  • C6: This position is meta to the methoxy group and ortho to the fluoro group.

  • C5: This position is para to the methoxy group, but is already substituted with fluorine.

Based on the strong directing effect of the methoxy group, the most probable site for electrophilic acylation is the C3 position . While there may be some steric hindrance from the adjacent ethyl benzoylformate group, the strong electronic activation at this position makes it the most likely candidate for reaction.

Experimental Protocols: Friedel-Crafts Acylation

The following protocols provide a general framework for the acylation of this compound. It is recommended to perform small-scale trial reactions to optimize conditions for specific acylating agents.

Protocol 1: Acetylation with Acetyl Chloride and Aluminum Chloride

This protocol describes a standard Friedel-Crafts acetylation using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. A complex between AlCl₃ and acetyl chloride will form.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the reaction mixture via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated product.

Workflow for Friedel-Crafts Acylation

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification prep1 Flame-dry glassware under inert atmosphere prep2 Add anhydrous AlCl3 to the flask prep1->prep2 prep3 Add anhydrous DCM and cool to 0 °C prep2->prep3 react1 Add acetyl chloride dropwise prep3->react1 react2 Add substrate solution dropwise react1->react2 react3 Stir at 0 °C, then warm to RT react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with ice and HCl react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column chromatography workup4->purify1 purify2 Characterize pure product purify1->purify2

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Data Presentation: Expected Product and Characterization

The expected major product of the acetylation of this compound is Ethyl 3-acetyl-5-fluoro-2-methoxybenzoylformate .

Parameter Expected Value/Observation
Molecular Formula C₁₃H₁₃FO₅
Molecular Weight 268.24 g/mol
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.8 (m, 2H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 4.0 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~195 (C=O, ketone), ~185 (C=O, α-ketoester), ~165 (C=O, ester), ~160 (C-F, d, J ≈ 250 Hz), ~155 (C-OCH₃), ~110-135 (aromatic carbons), 62 (-OCH₂CH₃), 53 (-OCH₃), 30 (-COCH₃), 14 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~1740 (C=O, ester), ~1720 (C=O, α-ketoester), ~1680 (C=O, ketone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~1100 (C-F)
Mass Spectrometry (ESI+) m/z: 269.07 [M+H]⁺, 291.05 [M+Na]⁺

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. The values provided are estimates based on analogous structures.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are integrated:

  • Reaction Monitoring: The use of TLC is crucial to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure of Ethyl 3-acetyl-5-fluoro-2-methoxybenzoylformate.

  • Purity Assessment: The purity of the final compound should be assessed by techniques such as HPLC or elemental analysis, which is particularly important for materials intended for biological screening.

Authoritative Grounding and Comprehensive References

The principles and protocols outlined in this guide are grounded in well-established chemical literature. The Friedel-Crafts acylation is a foundational reaction in organic chemistry, and its mechanism and applications are extensively documented.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl Complex R-CO-Cl...AlCl3 AcylChloride->Complex + AlCl3 LewisAcid AlCl3 AcyliumIon [R-C≡O]+ Complex->AcyliumIon AlCl4 [AlCl4]- Complex->AlCl4 Arene Ar-H AreniumIon [Ar(H)(COR)]+ Arene->AreniumIon + [R-C≡O]+ Product Ar-COR AreniumIon->Product + [AlCl4]- HCl HCl Product->HCl + AlCl3

Caption: General mechanism of Friedel-Crafts Acylation.

Conclusion

The acylation of this compound offers a strategic entry point for the synthesis of complex and potentially bioactive molecules. By understanding the interplay of electronic and steric effects, chemists can achieve high regioselectivity in these transformations. The protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating the efficient and reliable synthesis of novel acylated benzoylformate derivatives.

References

  • Friedel-Crafts Alkylation and Acylation. In Organic Chemistry; LibreTexts, 2022. [Link]
  • Friedel-Crafts Acylation. In Organic Chemistry; LibreTexts, 2024. [Link]
  • Friedel-Crafts Acyl
  • Activating and Deactivating Groups. Master Organic Chemistry. [Link]
  • Khan Academy.
  • Friedel-Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. [Link]
  • Reactions of Benzene & Its Derivatives. University of Illinois Urbana-Champaign. [Link]
  • Reddy, K. R.; et al.
  • Wilkinson, M. C. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Org. Lett.2011, 13 (9), 2232–2235. [Link]
  • Khan, S. G.; et al. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal2020, 8 (11). [Link]
  • El-Sayed, W. A.; et al. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives.
  • Gore, P. H. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. J. Chem. Soc. C1968, 2333-2336. [Link]

Sources

Application Notes and Protocols for the Catalytic Conversion of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Hydroxy Esters in Medicinal Chemistry

The enantioselective catalytic conversion of prochiral ketones and α-keto esters into chiral alcohols and α-hydroxy esters, respectively, represents a cornerstone of modern pharmaceutical synthesis. These chiral building blocks are integral to the molecular architecture of numerous active pharmaceutical ingredients (APIs). Ethyl 5-fluoro-2-methoxybenzoylformate is a key prochiral α-keto ester, and its reduction to the corresponding chiral α-hydroxy ester, ethyl (R)- or (S)-2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate, provides a critical intermediate for the synthesis of various therapeutic agents. The presence of the fluoro and methoxy substituents on the aromatic ring is a common motif in drug candidates, influencing their metabolic stability and binding affinity.

This guide provides a comprehensive overview of established and robust catalytic methodologies for the asymmetric reduction of this compound. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols for their execution. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge required to achieve high yields and excellent enantioselectivity for this important transformation.

Strategic Approaches to the Asymmetric Reduction of this compound

The selection of a catalytic system for the reduction of this compound is dictated by several factors including desired enantiomer, scalability, cost of reagents, and available equipment. Here, we discuss three primary strategies: Noyori Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and Corey-Itsuno (CBS) Reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a Nobel Prize-winning methodology that utilizes ruthenium catalysts bearing the chiral BINAP ligand for the enantioselective reduction of a wide range of ketones and β-keto esters with molecular hydrogen.[1][2][3] The mechanism involves the formation of a ruthenium dihydride species which coordinates to the keto ester. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.[1]

Key Mechanistic Features:

  • Catalyst Activation: The Ru(II)-BINAP precatalyst is activated by hydrogen gas to form the active catalytic species.[1]

  • Substrate Coordination: The α-keto ester coordinates to the activated ruthenium catalyst.

  • Enantioselective Hydride Transfer: A hydride is transferred from the metal center to the carbonyl carbon via a six-membered transition state. The chirality of the BINAP ligand directs this transfer to one of the two prochiral faces of the ketone.

  • Product Release and Catalyst Regeneration: The resulting chiral α-hydroxy ester is released, and the catalyst is regenerated for the next catalytic cycle.

Noyori_Hydrogenation cluster_0 Noyori Asymmetric Hydrogenation Precatalyst [RuCl2((R)-BINAP)]2 Active_Catalyst RuH2((R)-BINAP) Precatalyst->Active_Catalyst H2 Ru_Substrate_Complex [Ru-Substrate] Complex Active_Catalyst->Ru_Substrate_Complex + Substrate Substrate Ethyl 5-fluoro-2- methoxybenzoylformate Product (R)-Ethyl 2-hydroxy-2- (5-fluoro-2-methoxyphenyl)acetate Ru_Substrate_Complex->Product Hydride Transfer Product->Active_Catalyst Release

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor such as a formic acid/triethylamine azeotrope or isopropanol.[4][5] Ruthenium complexes with chiral diamine ligands, like the Noyori-Ikariya catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]), are highly effective for this transformation.[5] The reaction proceeds through a metal-ligand bifunctional mechanism where the metal activates the hydrogen donor and the ligand assists in the proton transfer.

Advantages of ATH:

  • Avoids the need for high-pressure hydrogenation equipment.

  • Often proceeds under milder reaction conditions.

  • The formic acid/triethylamine system is an efficient and readily available hydrogen source.

ATH_Workflow cluster_1 Asymmetric Transfer Hydrogenation Start Start: Substrate, Catalyst, H-donor Reaction Reaction Mixture: This compound RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH/NEt3 in DMF Start->Reaction Incubation Incubate at specified temperature (e.g., 25-70 °C) Reaction->Incubation Monitoring Monitor reaction progress (TLC, HPLC) Incubation->Monitoring Monitoring->Incubation Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Chromatography Workup->Purification Analysis Characterization and ee determination (NMR, Chiral HPLC) Purification->Analysis End End: Chiral Product Analysis->End

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[6][7][8][9] The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which in turn coordinates to the carbonyl oxygen of the substrate. This ternary complex facilitates a highly stereoselective intramolecular hydride transfer.[8]

Causality behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and the catalyst, significantly reducing the enantioselectivity. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.[8][10]

  • Slow Addition of Borane: The slow addition of the borane solution to the mixture of the substrate and catalyst at low temperature helps to control the reaction rate, minimize side reactions, and maximize enantioselectivity.

  • Catalyst Choice: The stereochemistry of the resulting alcohol is determined by the chirality of the oxazaborolidine catalyst. For example, the (S)-CBS catalyst typically affords the (R)-alcohol.[6]

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a glass liner for the high-pressure reactor with this compound (1.0 eq) and the ruthenium precatalyst (e.g., 0.1 mol%).

  • Add anhydrous ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Seal the glass liner inside the high-pressure reactor.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm) and commence stirring.

  • Heat the reaction to the desired temperature (e.g., 30-80 °C) and maintain for the required time (typically 12-48 hours), monitoring the pressure drop.

  • After the reaction is complete (as determined by HPLC or TLC), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with inert gas.

  • Remove the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral α-hydroxy ester.

Protocol 2: Asymmetric Transfer Hydrogenation

Materials:

  • This compound

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] or its (R,R)-enantiomer

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 1-2 mol%).

  • Add anhydrous DMF and stir to dissolve the catalyst.

  • Add the this compound (1.0 eq) to the flask.

  • Add the formic acid/triethylamine mixture (e.g., 2.0 eq relative to the substrate).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Corey-Itsuno (CBS) Reduction

Materials:

  • This compound

  • (R)- or (S)-Me-CBS catalyst (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (as a 1 M solution)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add the (R)- or (S)-Me-CBS catalyst solution (e.g., 5-10 mol%).

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

  • Via the addition funnel, add the borane solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Analysis and Quality Control

The success of the catalytic conversion is determined by the chemical yield and the enantiomeric excess (ee) of the product.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resulting ethyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate is determined by chiral High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15][16]

Typical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective, such as a Chiralcel OD-H or Chiralpak AD-H column.[13]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.[13] The ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Calculation of ee: The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation
Catalytic SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Noyori Hydrogenation0.15024>95>99 (R)
ATH1.03018>90>98 (S)
CBS Reduction1002>90>97 (R)

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity:

    • Noyori/ATH: Ensure the catalyst and ligands are of high purity. Check for potential catalyst poisons.

    • CBS Reduction: The presence of moisture is a common cause of low ee. Ensure all glassware is rigorously dried and use anhydrous solvents.[8][10] The quality of the borane solution is also critical.

  • Low Conversion:

    • Increase catalyst loading or reaction time.

    • For hydrogenations, ensure the hydrogen delivery system is functioning correctly and that there are no leaks.

    • For ATH, ensure the formic acid/triethylamine ratio is correct.

  • Side Reactions:

    • Over-reduction to the corresponding diol is a potential side reaction, especially with prolonged reaction times or excess reducing agent. Monitor the reaction closely.

Conclusion

The catalytic conversion of this compound to its corresponding chiral α-hydroxy ester is a well-established and highly efficient process. The choice between Noyori asymmetric hydrogenation, asymmetric transfer hydrogenation, and CBS reduction will depend on the specific requirements of the synthesis. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can reliably produce this valuable chiral intermediate with high yield and excellent enantioselectivity, facilitating the development of novel pharmaceuticals.

References

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation.
  • Noyori Hydrogen
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
  • Corey–Itsuno reduction. Grokipedia. [Link]
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Itsuno-Corey Reduction. SynArchive. [Link]
  • Noyori Asymmetric Hydrogen
  • Enantioselective reduction of ketones. Wikipedia. [Link]
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
  • Corey–Itsuno reduction. Wikipedia. [Link]
  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. SpringerLink. [Link]
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides.
  • Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Column. Phenomenex. [Link]
  • Chiral analysis. Wikipedia. [Link]

Sources

Scale-up synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis and Scale-Up of Ethyl 5-fluoro-2-methoxybenzoylformate

Abstract

This comprehensive application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. Moving beyond a simple recitation of steps, this guide delves into the strategic considerations, mechanistic underpinnings, and process controls required for a safe, efficient, and reproducible large-scale campaign. We present a robust method centered on the Friedel-Crafts acylation of 3-fluoroanisole, offering expert insights into managing regioselectivity, reaction kinetics, and downstream processing. This document is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the laboratory bench to pilot-plant scale.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds for targeted therapies. The presence of the fluoro, methoxy, and α-ketoester moieties provides multiple points for molecular elaboration. The successful and economical production of this intermediate is therefore a critical step in the drug development pipeline.

The synthetic strategy detailed herein is based on the powerful and industrially proven Friedel-Crafts acylation reaction.[1][2] This approach offers a direct and efficient route to constructing the target carbon-carbon bond on the aromatic ring. Our selection of starting materials and reaction conditions is guided by the principles of electrophilic aromatic substitution, aiming to maximize the yield of the desired regioisomer while minimizing complex purification challenges.

Rationale for Synthetic Route Selection

The target molecule requires the installation of an ethyl benzoylformate group onto a 3-fluoroanisole backbone. The core challenge is achieving the correct regiochemistry, placing the new acyl group at the C6 position to yield the 5-fluoro-2-methoxy substitution pattern.

  • Starting Material: We selected 3-fluoroanisole as the aromatic substrate.

  • Reagents: Ethyl oxalyl chloride serves as the acylating agent, and anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst.[3]

  • Regiochemical Control (The "Why"): The regiochemical outcome is dictated by the combined directing effects of the substituents on the aromatic ring.

    • The methoxy (-OCH₃) group at C3 is a potent activating group and directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

    • The fluoro (-F) group at C1 is a deactivating group but also directs ortho (C2, C6) and para (C4).

    • The directing effects converge most strongly at the C2 and C6 positions. Due to the significant steric hindrance at the C2 position (sandwiched between the -F and -OCH₃ groups), the acylation reaction preferentially occurs at the less hindered and strongly activated C6 position . This strategic choice is fundamental to the success of the synthesis, leading directly to the desired this compound.

The overall reaction scheme is presented below:

Scheme 1: Friedel-Crafts Acylation for this compound

Reaction Scheme
(Image: 3-Fluoroanisole reacts with ethyl oxalyl chloride in the presence of aluminum chloride to yield this compound)

Process Workflow and Mechanism

A successful scale-up operation depends on a well-defined and logical sequence of operations. The following diagram outlines the end-to-end workflow for the synthesis.

G cluster_prep Phase 1: Reactor Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & QC prep Reactor Inerting (N₂ Purge, Moisture Control) charge_solvent Charge Solvent (Dichloromethane) prep->charge_solvent charge_lewis Charge Lewis Acid (AlCl₃) @ < 10°C charge_solvent->charge_lewis charge_anisole Charge 3-Fluoroanisole @ < 10°C charge_lewis->charge_anisole add_acyl Slow Add Ethyl Oxalyl Chloride (Maintain 0-5°C) charge_anisole->add_acyl react Reaction & Monitoring (2-4h, IPC via HPLC) add_acyl->react quench Controlled Quench (Ice / aq. HCl) react->quench phase_sep Phase Separation quench->phase_sep wash Organic Wash (Brine, NaHCO₃) phase_sep->wash dry Drying (Na₂SO₄ or MgSO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Vacuum Distillation or Recrystallization) concentrate->purify qc Final Product QC (NMR, HPLC, GC-MS) purify->qc

Diagram 1: High-level process workflow for the synthesis.

The core of the synthesis is the electrophilic aromatic substitution mechanism, visualized below. The Lewis acid catalyst, AlCl₃, activates the ethyl oxalyl chloride to generate a highly reactive acylium ion electrophile.

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatize Step 3: Rearomatization reagent Ethyl Oxalyl Chloride + AlCl₃ electrophile Acylium Ion Complex [EtO-CO-C⁺=O ↔ AlCl₄⁻] reagent->electrophile Activation sigma Sigma Complex (Carbocation Intermediate) electrophile->sigma anisole 3-Fluoroanisole (Nucleophile) anisole->sigma Attack at C6 product_complex Product-AlCl₃ Complex sigma->product_complex Deprotonation (by AlCl₄⁻) final_product This compound product_complex->final_product Aqueous Work-up

Diagram 2: Mechanism of Friedel-Crafts acylation.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. Appropriate adjustments to equipment size and reagent quantities are necessary for larger scales.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Density (g/mL)QuantityMolesKey Hazards
3-Fluoroanisole456-49-5126.121.10460.0 g0.476Flammable liquid, Skin/Eye Irritant
Ethyl oxalyl chloride4755-77-5136.531.22278.0 g0.571Corrosive, Lachrymator, Water-reactive
Aluminum Chloride (anhydrous)7446-70-0133.342.4882.5 g0.619Corrosive, Water-reactive (violent)
Dichloromethane (DCM)75-09-284.931.3261.0 L-Suspected carcinogen, Volatile
Hydrochloric Acid (3M aq.)7647-01-036.46~1.05~500 mL-Corrosive, Respiratory irritant
Sodium Bicarbonate (sat. aq.)144-55-884.01-~300 mL-Mild irritant
Brine (sat. aq. NaCl)7647-14-558.44-~300 mL-None
Sodium Sulfate (anhydrous)7757-82-6142.04-~50 g-None
Step-by-Step Procedure
  • Reactor Setup: Equip a 3L, 5-neck glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is thoroughly dried and purged with dry nitrogen.

  • Lewis Acid Slurry: Charge the reactor with dichloromethane (1.0 L). Begin aggressive stirring and cool the vessel to 0-5°C using an ice/salt bath. Carefully and portion-wise, add the anhydrous aluminum chloride (82.5 g). Causality Note: Adding AlCl₃ to the solvent first allows for better temperature control of the initial exothermic dissolution and prevents clumping.

  • Substrate Addition: Once the AlCl₃ slurry is homogeneous and the temperature is stable at 0-5°C, add the 3-fluoroanisole (60.0 g) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10°C.

  • Acylation: Add the ethyl oxalyl chloride (78.0 g) to the dropping funnel. Add it to the reaction mixture dropwise over 60-90 minutes. The rate of addition must be carefully controlled to maintain an internal temperature of 0-5°C. A significant exotherm will be observed.

  • Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the consumption of 3-fluoroanisole by taking small, quenched aliquots for HPLC or GC analysis. The reaction is complete when <2% of the starting material remains.

  • Quenching: Prepare a separate vessel containing a vigorously stirred mixture of crushed ice (800 g) and 3M hydrochloric acid (200 mL). Crucial Safety Step: Very slowly and carefully, transfer the reaction mixture into the ice/HCl slurry via a wide-bore cannula. This process is highly exothermic and will evolve HCl gas. Ensure adequate ventilation and quench at a rate that keeps the quench pot temperature below 20°C.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 150 mL).

    • Combine all organic layers. Wash sequentially with 3M HCl (1 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL, caution: gas evolution! ), and finally brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear, pale-yellow liquid. Alternatively, if the crude product solidifies or contains crystalline impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.

Quality Control and Characterization

The final product must be rigorously tested to ensure it meets the required specifications for downstream use.

TestSpecificationMethod
AppearanceClear, pale-yellow liquidVisual Inspection
Purity≥ 98.0% (by area)HPLC/GC
IdentityConforms to reference spectrum¹H NMR, ¹³C NMR, MS
Water Content≤ 0.1%Karl Fischer Titration

Expected ¹H NMR Data (400 MHz, CDCl₃): δ (ppm) ~7.4-7.2 (m, 2H, Ar-H), 6.9 (m, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃).

Safety, Health, and Environment (SHE)

The scale-up of this process requires a strict adherence to safety protocols. A thorough risk assessment must be conducted prior to commencing work.

Hazard TypeIdentificationMitigation Strategy
Chemical Aluminum Chloride: Reacts violently with water. Dust is corrosive.Handle in a dry, inert atmosphere. Use a powder-free addition system. Wear acid-resistant gloves, face shield, and lab coat.
Ethyl Oxalyl Chloride: Highly corrosive and a lachrymator. Reacts with moisture.Handle exclusively in a well-ventilated fume hood. Use appropriate PPE. Have an emergency eyewash and shower readily accessible.
Dichloromethane: Volatile and a suspected carcinogen.Minimize open transfers. Use a closed system where possible. Ensure high-rate ventilation.
Process Exothermic Reaction: Uncontrolled addition can lead to a thermal runaway.Use a reactor with adequate cooling capacity. Maintain strict temperature control. Ensure emergency cooling is available.
Gas Evolution: Quenching and bicarbonate wash produce HCl and CO₂ gas.Perform in a well-ventilated area. Ensure adequate vessel headspace to prevent over-pressurization. Vent reactor to a scrubber system.
Environmental Waste Disposal: Halogenated organic waste and acidic/basic aqueous waste are generated.Segregate waste streams. Neutralize aqueous waste before disposal. Dispose of all chemical waste according to local, state, and federal regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive AlCl₃ (hydrolyzed).2. Insufficient reaction time/temperature.3. Impure reagents.1. Use a fresh, unopened container of anhydrous AlCl₃.2. Extend reaction time and monitor by IPC.3. Verify the purity of starting materials before use.
Formation of Regioisomers Incomplete regioselectivity of the Friedel-Crafts reaction.While this protocol is optimized for the desired isomer, some side products may form. Improve separation during purification (e.g., fractional distillation, preparative chromatography).
Difficult Work-up Emulsion formation during extraction.Add more brine to the aqueous layer to increase its ionic strength. Allow the mixture to stand for an extended period. If persistent, filter the emulsion through a pad of celite.
Low Isolated Yield 1. Product loss during aqueous work-up.2. Inefficient extraction.3. Degradation during distillation.1. Ensure pH of aqueous layers is correct before extraction.2. Perform an additional extraction of the aqueous layers.3. Use a high-vacuum system and minimize the distillation temperature and time.

References

  • Title: Friedel–Crafts Acylation - Chemistry StepsSource: Chemistry StepsURL:[Link]
  • Title: Friedel-Crafts acylation of benzeneSource: ChemguideURL:[Link]
  • Title: Benzoyl chloride - WikipediaSource: WikipediaURL:[Link]
  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts AlkylationSource: Master Organic ChemistryURL:[Link]
  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural productsSource: National Institutes of Health (NIH)URL:[Link]
  • Title: Friedel Crafts Acylation of Benzene Reaction MechanismSource: The Organic Chemistry Tutor (YouTube)URL:[Link]

Sources

The Strategic Utility of Ethyl 5-fluoro-2-methoxybenzoylformate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Ethyl 5-fluoro-2-methoxybenzoylformate has emerged as a highly valuable intermediate, particularly in the synthesis of complex heterocyclic scaffolds with significant biological activity. This technical guide provides an in-depth analysis of its applications, supported by detailed protocols, to empower researchers in leveraging this versatile reagent for their drug development programs.

Introduction: A Building Block of Strategic Importance

This compound (C₁₁H₁₁FO₄, Molar Mass: 226.20 g/mol , CAS: 873548-10-8) is an α-ketoester distinguished by a unique substitution pattern on its phenyl ring. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position imparts specific electronic and steric properties that are highly advantageous in medicinal chemistry. These features play a crucial role in modulating the physicochemical properties of the final active pharmaceutical ingredient (API), such as metabolic stability, binding affinity, and bioavailability.

The primary application of this compound lies in its role as a key precursor for the synthesis of complex nitrogen-containing heterocycles. Its α-ketoester functionality provides two reactive centers for cyclocondensation reactions, enabling the efficient construction of diverse ring systems.

The Pivotal Role in Antiviral Drug Synthesis: The Case of Baloxavir Marboxil

A prime example of the strategic importance of this compound is its use in the synthesis of baloxavir marboxil , a first-in-class antiviral agent for the treatment of influenza A and B viruses.[1] Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication.[2][3]

The core of baloxavir marboxil features a complex polycyclic pyridopyrazinone scaffold. This compound serves as a critical starting material for the construction of a key pyrazinone intermediate in the synthesis of this scaffold.

Rationale for Use: The Contribution of Fluoro and Methoxy Groups

The choice of this compound as a starting material is a deliberate and strategic one, driven by the well-established roles of fluorine and methoxy groups in medicinal chemistry:

  • Fluorine: The introduction of a fluorine atom can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[4] The strong carbon-fluorine bond is resistant to cleavage, leading to an increased half-life and improved bioavailability.[5] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and participate in favorable interactions with biological targets.[4]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize membrane permeability and overall pharmacokinetic properties.[6] Its presence can also influence the conformation of the molecule, potentially leading to improved binding affinity for the target protein.

The combination of these two substituents in this compound provides a pre-functionalized aromatic ring that is primed for incorporation into a drug candidate with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols: Synthesis of Heterocyclic Scaffolds

The reactivity of the α-ketoester moiety in this compound allows for its versatile use in the synthesis of various heterocyclic systems through cyclocondensation reactions. A general and crucial application is the reaction with 1,2-diamines to form pyrazinone derivatives.

General Protocol for the Synthesis of a Pyridopyrazinone Core Intermediate for Baloxavir Marboxil

This protocol outlines a plausible synthetic route for the formation of a key pyridopyrazinone intermediate from this compound, based on established principles of heterocyclic synthesis.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Cyclocondensation A->C B Substituted Aminopyridine B->C D Pyridopyrazinone Core C->D

Caption: Synthetic workflow for the formation of a pyridopyrazinone core.

Materials:

  • This compound

  • A suitable substituted aminopyridine (e.g., a diaminopyridine derivative)

  • Anhydrous solvent (e.g., ethanol, acetic acid, or a high-boiling point aprotic solvent like N,N-dimethylformamide)

  • Acid or base catalyst (optional, reaction-dependent)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Amine: To the stirred solution, add the substituted aminopyridine (1.0-1.2 eq).

  • Catalysis (if necessary): If required, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine). The choice of catalyst will depend on the specific aminopyridine used.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired pyridopyrazinone core.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the ester and imine intermediates, leading to side products and reduced yields.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving them at the reaction temperature. Acetic acid can act as both a solvent and a catalyst in some cases.

  • Stoichiometry: A slight excess of the aminopyridine can be used to ensure complete consumption of the more valuable benzoylformate starting material.

  • Monitoring: Continuous monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Potential for Other Heterocyclic Syntheses

The synthetic utility of this compound extends beyond the synthesis of pyridopyrazinones. By reacting it with different binucleophiles, a variety of other heterocyclic scaffolds can be accessed. For instance, reaction with hydrazines could yield pyridazinones, while reaction with hydroxylamines could lead to the formation of oxadiazinones. This versatility makes it a valuable tool for generating diverse compound libraries for high-throughput screening.

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 873548-10-8Commercial Suppliers
Molecular Formula C₁₁H₁₁FO₄Commercial Suppliers
Molecular Weight 226.20 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Purity ≥97%Commercial Suppliers

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers significant advantages in medicinal chemistry, particularly in the synthesis of complex antiviral agents like baloxavir marboxil. Its unique substitution pattern provides a foundation for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide are intended to facilitate its application in drug discovery programs and inspire the development of novel therapeutics. As the demand for new and effective antiviral and other therapeutic agents continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly increase.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-fluoro-2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining high-purity this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The choice of purification method largely depends on the scale of your synthesis and the nature of the impurities. For laboratory-scale purification (milligrams to several grams), flash column chromatography on silica gel is the most common and effective technique. For larger quantities, recrystallization may be a more practical option, provided a suitable solvent system can be identified and the crude product is sufficiently crystalline.

Q2: How do I choose the right purification strategy?

A2: The optimal purification strategy is determined by the impurity profile of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) is essential. If the impurities are significantly more or less polar than the desired product, flash chromatography will be highly effective. If the crude product is a solid and contains minor impurities, recrystallization can be an efficient method to achieve high purity. The following decision tree can guide your choice:

Purification_Decision_Tree start Crude this compound tlc_analysis Analyze crude by TLC start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid impurities_separated Are impurities well-separated from the product spot? is_solid->impurities_separated Yes is_solid->impurities_separated No column_chromatography Flash Column Chromatography impurities_separated->column_chromatography Yes recrystallization Recrystallization impurities_separated->recrystallization Consider as an option further_analysis Consider alternative techniques (e.g., preparative HPLC) impurities_separated->further_analysis No recrystallization->column_chromatography If purity is insufficient

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities I might encounter?

A3: Impurities will be specific to the synthetic route employed. A common synthesis for this compound could involve the Friedel-Crafts acylation of 4-fluoroanisole with ethyl oxalyl chloride. In this case, potential impurities could include:

  • Unreacted 4-fluoroanisole: A less polar starting material.

  • Diethyl oxalate: A byproduct from the acylating agent.

  • Regioisomers: Acylation at other positions on the aromatic ring, though the 2-position is activated by the methoxy group.

  • Hydrolysis products: 5-fluoro-2-methoxybenzoylformic acid, if moisture is present.

Troubleshooting Guide

Flash Column Chromatography Issues

Q1: My compound is not moving from the baseline during column chromatography. What should I do?

A1: This indicates that the solvent system (eluent) is not polar enough to move your compound up the silica gel. This compound is a relatively polar molecule. You need to increase the polarity of your eluent.

  • Solution: Systematically increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A good starting point for a compound of this nature is 20-30% ethyl acetate in hexane.[1]

Q2: All my spots, including the product, are running at the solvent front (high Rf). How can I achieve separation?

A2: This is the opposite problem; your eluent is too polar. This results in poor interaction with the silica gel stationary phase, and all components of the mixture are eluting together quickly.

  • Solution: Decrease the polarity of your eluent. Reduce the percentage of the polar solvent. For instance, if you are using 50% ethyl acetate in hexane, try reducing it to 10-20%.

Problem Likely Cause Suggested Starting Eluent Adjustment
Low Rf (streaking at baseline)Eluent not polar enoughIncrease polar solvent by 10-20%
High Rf (at solvent front)Eluent is too polarDecrease polar solvent by 10-20%
Poor separation of spotsInsufficient polarity differenceTry a different solvent system (e.g., dichloromethane/methanol)

Q3: I see streaking of my product spot on the TLC plate and on the column. What causes this?

A3: Streaking can be caused by several factors:

  • Compound Degradation: The compound may be unstable on silica gel. This is less likely for this specific molecule but possible.

  • Acidic Impurities: The presence of acidic impurities (like the hydrolyzed carboxylic acid) can cause streaking. Adding a small amount of a neutralizer to the eluent can help.

  • Overloading: Too much sample has been loaded onto the TLC plate or the column.

  • Solution:

    • Try spotting a more dilute solution on your TLC plate.

    • If streaking persists, add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to your eluent to neutralize any acidic sites on the silica or in your sample.

Recrystallization Issues

Q1: I can't find a suitable solvent for recrystallization. What are the criteria?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Solution:

    • Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

    • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allow this to cool slowly.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add more solvent to lower the saturation point.

    • Allow the solution to cool more slowly.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal from a previous successful crystallization if available.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

  • University of Rochester, Department of Chemistry.
  • SciELO México.

Sources

Technical Support Center: Synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthetic procedure. As Senior Application Scientists, we understand that nuances in reaction conditions can significantly impact yield and purity. This resource is built on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

I. Understanding the Core Reaction: A Friedel-Crafts Acylation

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 4-fluoroanisole with ethyl oxalyl chloride. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine (-F) is a deactivating, yet also ortho-, para-directing group. Due to the powerful electron-donating resonance effect of the methoxy group, it is the dominant directing group. With the para position blocked by the fluorine atom, electrophilic substitution is strongly favored at the position ortho to the methoxy group (C2).

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Question 1: My reaction is producing a significant amount of a byproduct that appears to be a phenol. What is happening and how can I prevent it?

Answer:

This is a classic case of demethylation of the methoxy group, a common side reaction in Friedel-Crafts acylation of anisole derivatives, especially when using strong Lewis acids like aluminum chloride.[1]

Causality: The Lewis acid catalyst, AlCl₃, can coordinate to the oxygen atom of the methoxy group, making it a good leaving group. A subsequent nucleophilic attack by the chloride ion (from the catalyst or the acyl chloride) on the methyl group leads to the formation of a phenol and methyl chloride. This phenolic byproduct can then undergo further reactions, leading to a complex mixture of impurities.

Solutions:

  • Use a Milder Lewis Acid: Replace aluminum chloride with a milder Lewis acid that has a lower propensity for demethylation. Options include:

    • Zinc chloride (ZnCl₂)

    • Titanium tetrachloride (TiCl₄)

    • Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Y(OTf)₃)[1]

  • Optimize Reaction Temperature: Running the reaction at lower temperatures can often minimize demethylation. Start at 0 °C and slowly allow the reaction to warm to room temperature, monitoring the progress by TLC.

  • Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid. While Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ due to complexation with the product ketone, it's worth experimenting with slightly substoichiometric amounts to reduce demethylation.[2]

Question 2: I've isolated my product, but it's contaminated with a high-molecular-weight, colored impurity. What could this be?

Answer:

This impurity is likely a 4,4'-disubstituted benzophenone derivative , formed from a secondary Friedel-Crafts reaction.

Causality: The initially formed acylium ion (EtOOCCO⁺) can, under certain conditions, decarbonylate to form a less stable but still reactive electrophile. More commonly, if there is an excess of the starting 4-fluoroanisole or if the reaction temperature is too high, the initially formed ketoester can react with another molecule of 4-fluoroanisole.

Solutions:

  • Control Stoichiometry: Use a slight excess of the acylating agent (ethyl oxalyl chloride) relative to the 4-fluoroanisole. This ensures that the aromatic compound is the limiting reagent, minimizing the chance of a second acylation.

  • Slow Addition: Add the 4-fluoroanisole solution slowly to the mixture of the Lewis acid and ethyl oxalyl chloride at a low temperature. This maintains a low concentration of the aromatic substrate throughout the reaction, disfavoring di-acylation.

  • Maintain Low Temperature: As with demethylation, lower reaction temperatures will suppress this side reaction.

Question 3: My yield is low, and I'm isolating the starting 4-fluoroanisole. What are the likely causes?

Answer:

Low conversion can be attributed to several factors, primarily related to the deactivation of the catalyst and the integrity of your reagents.

Causality:

  • Moisture: Friedel-Crafts reactions are highly sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst. Ethyl oxalyl chloride is also moisture-sensitive and can hydrolyze to oxalic acid and ethanol, which will not participate in the desired reaction.[1]

  • Impure Reagents: The purity of your starting materials is crucial. Impurities in the 4-fluoroanisole or ethyl oxalyl chloride can interfere with the reaction.

  • Insufficient Catalyst Activity: The Lewis acid may be old or have been improperly stored, leading to reduced activity.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Quality: Use freshly distilled or high-purity 4-fluoroanisole and ethyl oxalyl chloride.

  • Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst.

Question 4: I'm observing the formation of a byproduct that seems to have lost the ethyl ester group. What is the cause?

Answer:

This is likely due to the hydrolysis of the ester functionality, either during the reaction workup or if there is residual water in the reaction mixture. It's also possible to have some level of decarboxylation of the α-keto acid intermediate, although this is less common under standard Friedel-Crafts conditions.

Causality:

  • Hydrolysis: The aqueous workup to quench the reaction and remove the Lewis acid can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if the conditions are too acidic or basic, or if the workup is prolonged at elevated temperatures.

  • Decarboxylation: β-keto acids are prone to decarboxylation upon heating.[3][4] If the ester is hydrolyzed to the corresponding β-keto acid during workup, subsequent heating can cause the loss of CO₂ to form a ketone.

Solutions:

  • Careful Workup: Perform the aqueous workup at low temperatures (e.g., in an ice bath). Avoid strongly acidic or basic conditions if possible. Neutralize the reaction mixture carefully.

  • Prompt Extraction: After quenching, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.

  • Avoid Excessive Heat: During solvent removal and purification, use the lowest possible temperatures to avoid thermally induced decarboxylation of any hydrolyzed byproduct.

III. Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a representative procedure designed to minimize common byproducts.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Oxalyl Chloride

  • 4-Fluoroanisole

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.

  • Add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred suspension at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 4-fluoroanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

IV. Data Presentation

ParameterRecommended ConditionRationale
Lewis Acid AlCl₃ (with caution) or milder alternatives (ZnCl₂, TiCl₄, Sc(OTf)₃)AlCl₃ is effective but can cause demethylation. Milder acids reduce this side reaction.
Solvent Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)Inert solvents that are suitable for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureLower temperatures minimize byproduct formation (demethylation, di-acylation).
Stoichiometry Slight excess of Ethyl Oxalyl ChlorideEnsures the aromatic substrate is the limiting reagent, reducing di-acylation.
Addition Rate Slow, dropwise addition of 4-fluoroanisoleMaintains a low concentration of the nucleophile, preventing side reactions.

V. Visualizations

Synthesis_and_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Common Byproduct Pathways 4-Fluoroanisole 4-Fluoroanisole Sigma_Complex Sigma Complex (Intermediate) 4-Fluoroanisole->Sigma_Complex Demethylation Demethylation 4-Fluoroanisole->Demethylation High Temp/ Strong Lewis Acid Ethyl_Oxalyl_Chloride Ethyl_Oxalyl_Chloride Acylium_Ion Acylium Ion (EtOOCCO+) Ethyl_Oxalyl_Chloride->Acylium_Ion AlCl3 Acylium_Ion->Sigma_Complex Product Ethyl 5-fluoro-2- methoxybenzoylformate Sigma_Complex->Product -H+ Diacylation Di-acylation Product->Diacylation Excess Arene/ High Temp Hydrolysis Hydrolysis Product->Hydrolysis Aqueous Workup Phenolic_Byproduct 5-Fluoro-2-hydroxy- benzoylformate Demethylation->Phenolic_Byproduct Benzophenone_Derivative Disubstituted Benzophenone Diacylation->Benzophenone_Derivative Carboxylic_Acid 5-Fluoro-2-methoxy- benzoylformic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation Carboxylic_Acid->Decarboxylation Heat Ketone_Byproduct 5-Fluoro-2-methoxy- benzaldehyde Decarboxylation->Ketone_Byproduct

Caption: Main reaction pathway and common byproduct formations.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions Problem Low Yield or Impure Product TLC_Analysis Analyze by TLC/ NMR/MS Problem->TLC_Analysis Byproduct_ID Identify Major Byproduct(s) TLC_Analysis->Byproduct_ID Demethylation Demethylation (Phenolic Byproduct) Byproduct_ID->Demethylation Diacylation Di-acylation (High MW Impurity) Byproduct_ID->Diacylation Low_Conversion Low Conversion (Starting Material) Byproduct_ID->Low_Conversion Hydrolysis Hydrolysis/ Decarboxylation Byproduct_ID->Hydrolysis Milder_Lewis_Acid Use Milder Lewis Acid (ZnCl2, TiCl4, Sc(OTf)3) Demethylation->Milder_Lewis_Acid Lower_Temp Lower Reaction Temperature Demethylation->Lower_Temp Diacylation->Lower_Temp Control_Stoichiometry Adjust Stoichiometry (Slight excess of acylating agent) Diacylation->Control_Stoichiometry Slow_Addition Slow Addition of 4-Fluoroanisole Diacylation->Slow_Addition Anhydrous_Conditions Ensure Anhydrous Conditions Low_Conversion->Anhydrous_Conditions Fresh_Reagents Use Fresh Reagents and Catalyst Low_Conversion->Fresh_Reagents Careful_Workup Careful Aqueous Workup (Low Temp, Prompt Extraction) Hydrolysis->Careful_Workup

Caption: A workflow for troubleshooting common synthesis issues.

VI. References

  • Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Problem with Friedel Crafts acylation using Oxalyl chloride. (2008). Sciencemadness.org. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Friedel-Crafts acylation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Reaction Overview & Key Challenges

The synthesis of this compound involves the electrophilic aromatic substitution of 4-fluoroanisole with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-fluoroanisole 4-Fluoroanisole product Ethyl 5-fluoro-2- methoxybenzoylformate 4-fluoroanisole->product + ethyl_oxalyl_chloride Ethyl Oxalyl Chloride ethyl_oxalyl_chloride->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product Catalyst solvent Anhydrous Solvent (e.g., DCM) solvent->product

Caption: General workflow for the synthesis of this compound.

While the reaction appears straightforward, success hinges on precise control over several factors, including reagent purity, catalyst activity, temperature, and regioselectivity. This guide will address the most common pitfalls encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation?

A1: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid.[1][2] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, one equivalent of the catalyst is consumed for every equivalent of product formed. It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.[1]

Q2: What is the expected regioselectivity for the acylation of 4-fluoroanisole?

A2: The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents. In 4-fluoroanisole, we have:

  • A methoxy group (-OCH₃): A strong activating, ortho-, para- directing group.

  • A fluorine atom (-F): A deactivating, ortho-, para- directing group.

The powerful activating effect of the methoxy group dominates. Since the para position is blocked, it will direct the incoming electrophile (the acylium ion) primarily to the position ortho to itself. This corresponds to position 2, which is also meta to the fluorine atom, resulting in the desired This compound .

Q3: How critical is moisture control in this reaction?

A3: It is absolutely critical. Lewis acids like aluminum chloride (AlCl₃) react violently with water, which deactivates the catalyst and can generate HCl gas.[3] Any moisture in the reagents, solvent, or glassware will significantly reduce or completely inhibit the reaction. All glassware must be flame- or oven-dried, and anhydrous solvents and high-purity reagents are essential for success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

A lack of product is one of the most common issues and typically points to a problem with the reaction setup or reagents.

G start Low / No Yield cause1 Cause Inactive Catalyst (Moisture) Check Reagents anhydrous? Glassware dry? Reaction under inert gas? Solution Flame-dry all glassware. Use freshly opened anhydrous solvents. Handle Lewis acid in a glovebox or under a strong inert gas flow. start->cause1 Is moisture present? cause2 Cause Insufficient Catalyst Check What is the stoichiometry of Lewis Acid:Acylating Agent? Solution Use at least 1.1 equivalents of AlCl₃. The product complexes with the catalyst, rendering it inactive. start->cause2 Catalyst amount? cause3 Cause Low Temperature Check What was the reaction temperature? Solution Reaction may be too slow at 0°C. Allow to warm to room temperature or gently heat (e.g., 40-50°C) while monitoring by TLC. start->cause3 Reaction temp? cause4 Cause Deactivated Substrate Check Is the 4-fluoroanisole pure? Solution Impurities can interfere. Purify starting material if necessary. Note: Friedel-Crafts acylation fails with strongly deactivated rings. start->cause4 Substrate quality?

Caption: Troubleshooting flowchart for low or no product yield.

Detailed Solutions:

  • Moisture Contamination: As stated in the FAQ, Lewis acids are extremely sensitive to moisture.[3] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator). Use high-purity anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. The Lewis acid should be a free-flowing powder; if it is clumpy, it may have been exposed to moisture.

  • Catalyst Stoichiometry: The formation of a stable complex between the ketone product and the Lewis acid necessitates the use of stoichiometric amounts of the catalyst.[2] A common mistake is to assume the Lewis acid is a true catalyst in the traditional sense. For this reaction, begin with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically ethyl oxalyl chloride).

  • Reaction Temperature: While Friedel-Crafts reactions are often initiated at low temperatures (0°C) to control the initial exotherm, the reaction may require warming to proceed at a reasonable rate.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If no product is observed after 1-2 hours at 0°C, allow the reaction to slowly warm to room temperature. Gentle heating may be required in some cases, but this increases the risk of side reactions.

Problem: Formation of Multiple Byproducts

The appearance of multiple spots on a TLC plate indicates side reactions are occurring.

Possible Causes & Solutions:

  • Isomer Formation: While the methoxy group strongly directs ortho acylation, some acylation at the other ortho position (next to the fluorine) can occur, although it is generally minor. The choice of solvent can influence regioselectivity.[1] Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Using milder Lewis acids (e.g., FeCl₃, ZnCl₂) at lower temperatures can sometimes improve selectivity at the cost of reaction rate.[3]

  • Cleavage of Methoxy Group (Dealkylation): Strong Lewis acids, particularly in excess or at elevated temperatures, can catalyze the cleavage of the methyl ether, leading to a phenolic byproduct. To mitigate this, avoid excessive heating and consider using a milder Lewis acid if this becomes a significant issue.

  • Hydrolysis of Ester: The product contains an ethyl ester which can be hydrolyzed to the corresponding carboxylic acid during the aqueous workup, especially if conditions become basic. Ensure the aqueous phase remains acidic during extraction.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Loading: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add anhydrous dichloromethane (DCM) to create a slurry.

  • Cooling: Cool the slurry to 0°C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 15 minutes.

  • Addition of Substrate: Dissolve 4-fluoroanisole (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). If the reaction is slow, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.

  • Workup: See Protocol 2 for the quenching and extraction procedure.

Protocol 2: Aqueous Workup and Extraction
  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (HCl). With vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry. This should be done in a fume hood as HCl gas will be evolved. The purpose of the acid is to protonate the ketone and break up the aluminum complex.

  • Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Data Summary: Lewis Acid Comparison
Lewis AcidRelative StrengthTypical SolventTemperature (°C)Comments
AlCl₃ StrongDCM, DCE0 to RTMost common and reactive; can cause side reactions at higher temperatures.[4]
FeCl₃ ModerateDCMRT to 40Milder alternative, may require gentle heating and give cleaner reactions.
SnCl₄ ModerateDCM0 to RTGood alternative, often used for activated aromatic rings.
ZnCl₂ MildNeat or DCMHigh TempGenerally requires higher temperatures and is less effective for this transformation.

Reaction Mechanism Visualization

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

  • Benchchem.
  • Master Organic Chemistry. EAS Reactions (3)
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Organic Syntheses.
  • PubMed Central.
  • Organic Syntheses.
  • Organic Chemistry Portal.
  • Benchchem. Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.

Sources

Ethyl 5-fluoro-2-methoxybenzoylformate stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-fluoro-2-methoxybenzoylformate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The primary stability concern for this compound, like other α-keto esters, is its susceptibility to hydrolysis. In the presence of water, the ester bond can be cleaved, leading to the formation of 5-fluoro-2-methoxybenzoylformic acid and ethanol. This degradation is often accelerated by acidic or basic conditions. The electron-withdrawing nature of the α-keto group makes the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water.[1][2]

Q2: How should I properly store this compound?

To minimize degradation, proper storage is critical. Based on supplier recommendations and the chemical nature of the compound, it should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for short-term storage. For long-term stability, refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and air.[3]

  • Light: Protect from light, as UV exposure can potentially promote degradation of aromatic compounds.

Q3: Can I dissolve this compound in aqueous buffers for my experiments?

While it may be necessary for your experimental protocol, be aware that dissolving this compound in aqueous solutions will initiate hydrolysis. The rate of this degradation will depend on the pH and temperature of the buffer. It is strongly recommended to prepare aqueous solutions fresh before each experiment and to minimize the time the compound spends in the aqueous environment. For kinetic studies, it is crucial to account for this inherent instability.

Q4: What are the expected degradation products, and how can I detect them?

The main degradation product from hydrolysis is 5-fluoro-2-methoxybenzoylformic acid . You can monitor the degradation of the parent compound and the appearance of this acidic product using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. A shift in the retention time to an earlier elution is typically observed for the more polar carboxylic acid degradation product.

Q5: How do the fluoro- and methoxy- substituents affect the stability of the molecule?

The electronic properties of the substituents on the benzene ring can influence the rate of hydrolysis. The 5-fluoro group is electron-withdrawing, which can slightly increase the electrophilicity of the ester carbonyl carbon, potentially making it more susceptible to nucleophilic attack. The 2-methoxy group is electron-donating, which may partially counteract this effect. The overall stability will be a result of the combined electronic and steric effects of these substituents.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the instability of a key reagent. This section provides a structured approach to troubleshooting issues that may arise when using this compound.

Problem Potential Cause Related to Degradation Recommended Solution
Inconsistent or lower-than-expected biological activity/reaction yield. The stock solution of this compound may have degraded due to improper storage (presence of moisture) or prolonged storage in a protic solvent.Prepare fresh stock solutions in a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile). If an aqueous solution is required, prepare it immediately before use. Verify the purity of your compound using HPLC before conducting your experiment.
Appearance of an unexpected peak in my HPLC/LC-MS analysis. This is likely the hydrolysis product, 5-fluoro-2-methoxybenzoylformic acid.Co-inject a standard of the suspected degradation product if available. Otherwise, monitor the peak's growth over time in an aqueous solution to confirm it is a degradation product.
The pH of my unbuffered aqueous solution decreases over time. The formation of the acidic degradation product, 5-fluoro-2-methoxybenzoylformic acid, will lower the pH of the solution.Use a buffered solution if your experiment allows, and prepare the solution fresh. Be aware that the buffering capacity may be consumed over time.
Variability between experimental replicates. Inconsistent timing between the preparation of the reagent solution and its use in the assay can lead to varying degrees of degradation.Standardize your experimental workflow to ensure that the time the compound spends in solution is consistent across all replicates.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound in a given solvent system.

Objective: To quantify the rate of degradation of this compound over time under specific conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to a final concentration of 10 mM.

  • Prepare test solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., phosphate-buffered saline, pH 7.4) and in a control solvent (e.g., 50:50 acetonitrile:water).

  • Incubate samples: Place the test solutions in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-point analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. Quench any further degradation by diluting the aliquot in the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • HPLC analysis: Inject the quenched samples onto the HPLC system.

    • Column: C18 reverse-phase

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or an experimentally determined λmax)

  • Data analysis: Calculate the peak area of this compound at each time point. Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizing Degradation and Workflows

Primary Degradation Pathway

The primary degradation pathway for this compound is hydrolysis.

G cluster_reactants Reactants cluster_products Degradation Products A This compound C 5-Fluoro-2-methoxybenzoylformic Acid A->C Hydrolysis D Ethanol A->D Hydrolysis B Water (H2O)

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Testing

A systematic workflow is crucial for obtaining reliable stability data.

G prep Prepare Stock Solution (Anhydrous Solvent) setup Prepare Test Solutions (Aqueous Buffers) prep->setup incubate Incubate at Controlled Temperature setup->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Degradation sample->quench analyze HPLC Analysis quench->analyze data Data Interpretation & Kinetic Modeling analyze->data

Sources

Technical Support Center: Troubleshooting Failed Reactions with Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 5-fluoro-2-methoxybenzoylformate (CAS 873548-10-8). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving this versatile α-keto ester. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental work.

This compound is a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its unique structure, featuring an electrophilic α-keto group, a reactive ester, and an electronically modified aromatic ring, allows for a wide range of transformations including nucleophilic additions, condensations, and cyclizations.[1] However, this reactivity also presents specific challenges. This guide provides a systematic approach to troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems. Resolving these issues often restores a reaction to its expected course.

Q1: My reaction shows no or very low conversion of the starting material. What are the first things I should check?

A1: This is the most common issue and typically points to a problem with one of three areas: reagent integrity, reaction conditions, or catalyst activity.

  • Reagent Integrity: this compound is an ester and is susceptible to hydrolysis.[1] Confirm the purity of your starting material via NMR or LC-MS. Ensure all other reagents, especially bases or nucleophiles, have not degraded.

  • Anhydrous Conditions: The presence of water is a primary cause of many failed reactions involving esters.[2] Water can hydrolyze the ester, consume organometallic reagents, and interfere with many catalysts. Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent or are of a high-purity anhydrous grade from a sealed bottle.

  • Inert Atmosphere: If your reaction uses oxygen- or moisture-sensitive reagents (e.g., organometallics, certain catalysts, strong bases like NaH), failure to maintain an inert atmosphere (Nitrogen or Argon) will lead to reagent quenching and low conversion.

  • Temperature Control: Verify that your reaction is being conducted at the specified temperature. Some reactions have a narrow optimal temperature window.

Q2: My analysis (TLC, LC-MS) shows a significant amount of a new, more polar spot, which I've identified as 5-fluoro-2-methoxybenzoic acid. What happened?

A2: You are observing the product of ester hydrolysis. The ethyl ester group has been cleaved, leaving the corresponding carboxylic acid. This is a classic side reaction for esters, especially under basic or acidic conditions in the presence of water.[3][4][5]

Causality:

  • Base-Promoted Hydrolysis (Saponification): If your reaction uses a base (e.g., NaOMe, NaOH, K₂CO₃), any trace moisture will lead to the formation of hydroxide ions, which are potent nucleophiles that attack the ester carbonyl.[3] This process is often irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.[3]

  • Acid-Catalyzed Hydrolysis: If your reaction is run under acidic conditions, water can act as a nucleophile to hydrolyze the ester. This is an equilibrium process.[3]

Prevention:

  • Rigorously Exclude Water: This is the most critical factor. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere.[2]

  • Choice of Base: When a base is required, use a non-hydroxide base like sodium hydride (NaH), lithium diisopropylamide (LDA), or an alkoxide base that matches the ester (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification.[2][6]

Q3: I'm seeing a byproduct with a mass corresponding to the loss of the -COOEt group, likely (5-fluoro-2-methoxyphenyl)aldehyde. How is this forming?

A3: This suggests a decarboxylation event has occurred. While the non-oxidative decarboxylation of benzoylformate is famously catalyzed by the enzyme Benzoylformate Decarboxylase, this pathway can sometimes be initiated by harsh thermal or chemical conditions.[7][8][9] The α-keto group facilitates the loss of the adjacent carboxylate group (as CO₂ or its equivalent).

Potential Causes:

  • High Temperatures: Excessive heat can promote thermal decarboxylation.

  • Certain Nucleophiles/Bases: Some reaction conditions can facilitate the formation of an intermediate that readily loses CO₂.

  • Enzymatic Contamination: While unlikely in most synthetic labs, if using any biologically derived reagents, enzymatic activity cannot be entirely ruled out.

Solutions:

  • Moderate Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Screen Reagents: If the problem persists, consider if a different base or catalyst might avoid the intermediate responsible for decarboxylation.

Section 2: In-Depth Troubleshooting Guide

Issue: Persistently Low Yield or Stalled Reaction

When initial checks do not resolve low conversion, a more systematic approach is required. The following workflow and table provide a logical path to identify the root cause.

Troubleshooting Workflow

G start Low or No Conversion Observed check_sm Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Is Starting Material (SM) Largely Unchanged? check_sm->sm_present decomp Is SM Consumed but No Product Formed? sm_present->decomp  No reagents Investigate Reagents sm_present->reagents  Yes stability Investigate SM Stability decomp->stability  Yes conditions Investigate Conditions reagents->conditions reagent_sol Solution: - Re-purify/re-validate SM - Use fresh/validated reagents - Check stoichiometry carefully reagents->reagent_sol catalyst Investigate Catalyst/ Initiator conditions->catalyst condition_sol Solution: - Use anhydrous solvents - Ensure inert atmosphere - Optimize temperature/time conditions->condition_sol catalyst_sol Solution: - Use fresh catalyst - Check for inhibitors - Optimize catalyst loading catalyst->catalyst_sol stability_sol Solution: - Lower reaction temperature - Screen different solvents - Check for incompatibility stability->stability_sol

Caption: A logical workflow for diagnosing the root cause of low reaction conversion.

Troubleshooting Matrix: Low Yield
Potential CauseDiagnosis & ExplanationRecommended Actions
Reagent Purity & Stoichiometry - Substrate Degradation: The starting material may have hydrolyzed during storage. - Reagent Quality: Other reagents (e.g., base, nucleophile) may be old, impure, or have an incorrect titer. - Incorrect Stoichiometry: Errors in weighing or volume measurement can lead to incorrect molar ratios.- Verify Substrate: Run a fresh NMR or LC-MS of the this compound. - Use Fresh Reagents: Open new bottles of critical reagents or purify/validate existing ones. - Double-Check Calculations: Recalculate all masses and volumes.
Reaction Conditions - Presence of Water/Oxygen: As detailed in the FAQs, moisture and air are detrimental to many reactions.[2] - Incorrect Temperature: The reaction may require higher temperatures for activation or lower temperatures to prevent side reactions. - Insufficient Reaction Time: Complex reactions may require extended periods to reach completion.- Improve Technique: Follow the protocol for anhydrous/inert conditions strictly (see Protocol 1). - Temperature Screening: Run small-scale trials at different temperatures (e.g., -10°C, RT, +10°C from the original). - Time Study: Monitor the reaction at regular intervals to determine the point of maximum conversion.
Catalyst/Initiator Issues - Catalyst Inactivity: The catalyst may be poisoned by impurities (water, sulfur, etc.) or may have decomposed. - Insufficient Loading: The amount of catalyst may be too low for the reaction scale or reagent quality. - Inhibition: The product or an impurity could be inhibiting the catalyst.[10]- Use Fresh Catalyst: Use a fresh batch of catalyst from a reliable source. - Optimize Loading: Run trials with varying catalyst loadings (e.g., 0.5x, 1x, 2x the original amount). - Check for Inhibitors: Analyze the purity of all reagents that will come into contact with the catalyst.

Section 3: Key Experimental Protocols

Adherence to proper technique is critical for success. The following protocols provide a baseline for handling the reagent and setting up a reaction.

Protocol 1: Handling, Storage, and Preparation for Reaction

This protocol establishes a self-validating system for ensuring the integrity of your starting material.

  • Storage (Trustworthiness): this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill), at 2-8°C. Its sensitivity to moisture makes proper storage essential.[1]

  • Glassware Preparation: All glassware (flasks, syringes, needles) must be cleaned and then oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use only high-purity, anhydrous solvents. For reactions highly sensitive to moisture, it is best to use solvent from a recently opened sure-seal bottle or to freshly distill it from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane).

  • Reagent Transfer: Transfer the required amount of this compound and any other liquid reagents using dry syringes under a positive pressure of inert gas. Transfer solid reagents in a glovebox or quickly under a strong counter-flow of inert gas.

Protocol 2: Model Reaction - Asymmetric Reduction

The enantioselective reduction of α-keto esters is a common and important transformation.[11][12] This model protocol illustrates the application of best practices.

Reaction: Asymmetric hydrogenation of this compound to Ethyl (R)-5-fluoro-2-hydroxy-2-(2-methoxyphenyl)acetate.

  • Inerting the Reaction Vessel: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., a Ru- or Rh-based complex) and ligand under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., methanol) via a dry syringe.

  • Substrate Addition: In a separate, dry vial, dissolve a known quantity of this compound in the degassed solvent. Transfer this solution to the reaction flask via syringe.

  • Hydrogenation: Seal the flask, and purge the headspace with hydrogen gas (3-4 cycles of vacuum/H₂ backfill). Pressurize the vessel to the desired pressure (e.g., 5 bar) and stir vigorously at the specified temperature (e.g., 30°C).

  • Monitoring: Periodically and carefully, take aliquots via syringe to monitor the reaction's progress by LC-MS or chiral HPLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen. The workup will be specific to the catalyst and reaction but typically involves filtration to remove the catalyst followed by solvent evaporation.

Section 4: Understanding the Reagent

A deeper understanding of the molecule's properties can preemptively solve many experimental problems.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁FO₄[13]
Molecular Weight 226.20 g/mol [13]
Appearance Colorless to light yellow liquid/oilGeneral knowledge
Boiling Point Not well-documented, but analogous ethyl benzoylformate boils at 138-139 °C / 18 mmHg.[1][1]
Solubility Soluble in most common organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene). Poorly soluble in water.[14][14]
Reactivity Profile: The Role of Substituents

The reactivity of this compound is dictated by the interplay of its functional groups and aromatic substituents.

G cluster_0 Electronic Effects on Benzoylformate Core A 2-Methoxy Group (Electron Donating via Resonance) B Benzoyl Carbonyl (Ketone) A->B Donates e⁻ density May slightly decrease electrophilicity C Ester Carbonyl B->C Inductively withdraws e⁻ density from ester D 5-Fluoro Group (Electron Withdrawing via Induction) D->B Withdraws e⁻ density Increases electrophilicity

Caption: Influence of aromatic substituents on the reactivity of the carbonyl groups.

  • α-Keto Carbonyl: This is the most electrophilic site. The adjacent ester group is electron-withdrawing, and the para-fluoro group further enhances its electrophilicity through induction.[15] However, the ortho-methoxy group donates electron density through resonance, which can slightly temper this effect. This site is the primary target for nucleophiles like hydrides, organometallics, and amines.

  • Ester Carbonyl: This site is a classic electrophile for nucleophilic acyl substitution. It is susceptible to hydrolysis by water/hydroxide and attack by other nucleophiles.[3]

  • Aromatic Ring: The strong activating effect of the ortho-methoxy group and the deactivating effect of the meta-fluoro and benzoylformate groups create a specific electronic environment. While reactions on the ring are not the typical application for this reagent, its susceptibility to electrophilic or nucleophilic aromatic substitution should be considered under certain conditions. The para-fluoro position on highly activated rings can sometimes participate in nucleophilic aromatic substitution (SNAr).[16]

By understanding these principles and following rigorous experimental techniques, you can effectively troubleshoot and achieve successful outcomes in your reactions with this compound.

References
  • Benchchem Technical Support Team. (2025).
  • Nano Catalyst AI.
  • Weiss, P. M., et al. (1988).
  • Lodewyk, M. W., et al. (2012). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers in Chemistry. [Link]
  • Weiss, P. M., et al. (1988). Kinetics and Mechanism of Benzoylformate Decarboxylase Using 13C and Solvent Deuterium Isotope Effects. American Chemical Society. [Link]
  • Hassoun, S., et al. (2007).
  • Wikipedia.
  • ResearchGate.
  • Organic Syntheses.
  • Edelmann, F. T. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
  • LibreTexts Chemistry. (2020). Ester Chemistry. [Link]
  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product.
  • YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen)
  • JoVE. (2023).
  • LibreTexts Chemistry. (2014).
  • SSERC.
  • Sunway Pharm Ltd.
  • ResearchGate.

Sources

Removing impurities from crude Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 5-fluoro-2-methoxybenzoylformate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important α-keto ester intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and achieve high purity for your compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise after the synthesis and initial workup of crude this compound.

Q1: My crude product is a persistent oil or waxy solid, but literature suggests it should be a crystalline solid. Why is this happening?

A: This is the most frequent issue and typically points to the presence of significant impurities that are depressing the melting point and inhibiting crystallization. The most common culprits are:

  • Residual Solvents: Dichloromethane, diethyl ether, or ethyl acetate from the reaction or extraction are often trapped in the crude material.

  • Unreacted Starting Material: The presence of 4-fluoroanisole is common if the reaction did not go to completion.

  • Formation of a Regioisomer: A small amount of the isomeric product, Ethyl 4-fluoro-2-methoxybenzoylformate, can form depending on the precise reaction conditions.

  • Hydrolysis Product: The α-keto ester can hydrolyze to its corresponding carboxylic acid (5-fluoro-2-methoxybenzoylformic acid), especially during aqueous workup.

Actionable Advice: First, attempt to remove residual solvents under high vacuum for an extended period. If the material remains oily, proceed to the more robust purification protocols detailed in Part 3.

Q2: My ¹H NMR spectrum looks complex. How can I identify the common impurities?

A: Your ¹H NMR is the best diagnostic tool. Here’s how to decipher it:

  • Unreacted 4-fluoroanisole: Look for a characteristic singlet for the methoxy group around 3.8 ppm and distinct aromatic signals that do not match your product's pattern.

  • 5-fluoro-2-methoxybenzoylformic acid (Hydrolysis Product): The most telling sign is a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton. This peak will disappear upon shaking the NMR sample with a drop of D₂O.

  • Residual Ethyl Acetate: You will see a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

  • Residual Dichloromethane: A singlet around 5.3 ppm.

Q3: During my aqueous workup, I noticed some emulsion. How should I handle this?

A: Emulsion formation is common, especially if the reaction mixture contains residual aluminum chloride, which can form colloidal aluminum hydroxides during quenching.[1]

  • Causality: The Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation complexes strongly with the product ketone.[2][3] Quenching with water hydrolyzes this complex and the excess AlCl₃, which can generate fine particulates that stabilize emulsions.

  • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, which helps to break the emulsion. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can also be effective.

Part 2: Systematic Impurity Identification & Analysis

A systematic approach is crucial for selecting the correct purification strategy. The table below summarizes the key analytical signatures for common impurities.

ImpurityChemical StructureOriginKey ¹H NMR Signal(s) (CDCl₃, approx. δ)TLC Behavior (20% EtOAc/Hexane)
4-fluoroanisole Unreacted Starting Material~3.8 ppm (s, 3H, -OCH₃)High Rf, less polar than product
5-fluoro-2-methoxybenzoylformic acid Hydrolysis of Ester>10 ppm (br s, 1H, -COOH), disappears with D₂OLow Rf, highly polar, may streak
Ethyl 4-fluoro-2-methoxybenzoylformate Isomeric Side ProductAromatic region will differ; ethyl ester signals similarVery similar Rf to the desired product
Residual AlCl₃ complexes Incomplete WorkupN/A (inorganic)Baseline material

Part 3: Detailed Purification Protocols

Based on your initial analysis, select the appropriate protocol. For a typical crude product, you will likely need to perform Protocol 1 followed by either Protocol 2 or 3.

Experimental Workflow Overview

The following diagram illustrates the general purification pathway.

G crude Crude Oily Product workup Protocol 1: Aqueous Wash & Acid-Base Extraction crude->workup analysis1 Purity Check (TLC/NMR) workup->analysis1 recryst Protocol 2: Recrystallization analysis1->recryst High Purity (>90%) chrom Protocol 3: Flash Column Chromatography analysis1->chrom Low Purity or Isomers Present analysis2 Final QC (NMR/HPLC) recryst->analysis2 chrom->analysis2 product Pure Crystalline Product analysis2->product

Caption: General purification workflow for this compound.

Protocol 1: Aqueous Workup and Acid-Base Extraction

Objective: To remove inorganic salts, the Lewis acid catalyst, and the acidic hydrolysis by-product.

Expertise: This protocol leverages the acidic nature of the hydrolysis by-product. By washing with a mild base like sodium bicarbonate, the carboxylic acid is deprotonated to its water-soluble carboxylate salt, which is then extracted into the aqueous phase, leaving the neutral ester product in the organic layer.[4]

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Water Wash: Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL). This removes bulk water-soluble impurities.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL).

    • Trustworthiness Check: After the first NaHCO₃ wash, collect a drop of the aqueous layer and test it with pH paper. It should be basic (pH > 8). If not, it indicates a large amount of acidic impurity, and an additional wash may be required.

  • Brine Wash: Wash the organic layer with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Recrystallization

Objective: To obtain a highly pure crystalline product when the starting purity is already high (>90%).

Expertise: Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the desired compound. The key is selecting a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Methodology:

  • Solvent Screening: A good starting point for a solvent system is Ethyl Acetate/Hexanes or Acetone/Heptane.

  • Dissolution: Place the crude solid/oil from Protocol 1 in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and slowly add the less polar solvent (e.g., Hexanes) until the solution becomes faintly cloudy. Add another drop or two of the polar solvent to redissolve the cloudiness.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography

Objective: To separate the desired product from impurities with similar polarity, such as unreacted starting material and regioisomers.

Expertise: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel down the column faster. Silica gel is slightly acidic, which can cause streaking of acidic compounds or degradation of sensitive ones. Adding a trace amount of a base like triethylamine (TEA) can neutralize the silica surface, leading to better separation.[4]

Methodology:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 15-20% EtOAc/Hexanes).

    • Trustworthiness Check: Determine the optimal eluent system beforehand using TLC. The desired product should have an Rf value of approximately 0.25-0.35 for good separation.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the initial eluent ("wet loading") and carefully add it to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography

This decision tree can help resolve common chromatography issues.

G start Problem Observed poor_sep Poor Separation (Overlapping Spots) start->poor_sep streaking Spot is Tailing/ Streaking start->streaking no_elution Compound Stuck on Baseline start->no_elution sol_slow Decrease Elution Speed poor_sep->sol_slow Action sol_gradient Use a Shallower Gradient poor_sep->sol_gradient Action sol_tea Add 0.1% Triethylamine to Eluent streaking->sol_tea Action sol_polarity Increase Eluent Polarity no_elution->sol_polarity Action

Caption: Troubleshooting guide for common flash chromatography issues.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
  • Purification and crystallization of benzoylformate decarboxylase.
  • Purification and crystallization of benzoylformate decarboxylase. Brandeis University. [Link]
  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
  • How to separate ester from carboxylic acid by using chromatography?
  • Purification and crystallization of benzoylform
  • EAS Reactions (3)
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz

Sources

Technical Support Center: A Guide to Preventing the Decomposition of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 5-fluoro-2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate. We have compiled a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use. Our recommendations are grounded in established chemical principles to help you maintain the purity and reactivity of your material.

Section 1: Frequently Asked Questions (FAQs) about Decomposition

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My sample of this compound is showing signs of degradation (e.g., color change, precipitation, new peaks in analytical data). What are the likely causes?

Degradation of this compound typically stems from one or more of the following factors:

  • Hydrolysis: Exposure to moisture is a primary cause of decomposition. As an α-ketoester, the compound is particularly susceptible to hydrolysis, which breaks the ester bond.[1]

  • Photodecomposition: The aromatic ketone structure makes the molecule sensitive to light, especially UV radiation, which can initiate photoreduction or other photochemical reactions.[2][3]

  • Thermal Stress: Elevated temperatures can accelerate decomposition pathways, leading to the formation of byproducts.[4][5]

  • Atmospheric Oxygen: While aromatic esters can be relatively stable, prolonged exposure to oxygen, especially in the presence of impurities, can lead to oxidative degradation.[6][7]

Q2: What is the primary decomposition pathway for this compound?

The most prevalent and rapid decomposition pathway is hydrolysis . The ester linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by trace amounts of acid or base.[8][9] This reaction yields 5-fluoro-2-methoxybenzoylformic acid and ethanol. The resulting carboxylic acid is often less soluble than the parent ester, which can lead to its precipitation as a white solid, a common sign of degradation.

Q3: How sensitive is this compound to light and heat?

The compound's sensitivity is significant. Aromatic ketones are known to absorb UV light, which can excite them to a triplet state, making them highly reactive.[2] This can lead to photoreduction, dimerization, or other unwanted side reactions, often causing a yellow discoloration of the material. Thermal decomposition is also a concern; while many aromatic esters are valued for high-temperature applications[6], α-ketoesters can be more labile. Storing the material at elevated temperatures will increase the rate of all potential degradation reactions, including hydrolysis and decarboxylation of the resulting α-keto acid.[10][11]

Q4: Can impurities from the synthesis affect its stability?

Absolutely. Residual acid or base from the esterification process can act as a catalyst for hydrolysis.[8] Likewise, trace metal impurities could catalyze oxidative decomposition. It is crucial to use highly pure material and to ensure that all solvents and reagents used in subsequent reactions are free from contaminants that could promote degradation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Observed Issue Potential Cause Recommended Action
A white solid has precipitated from the liquid sample during storage.Hydrolysis. The precipitate is likely 5-fluoro-2-methoxybenzoylformic acid, the product of reaction with moisture.1. Confirm the identity of the precipitate via analytical methods (e.g., NMR, IR). 2. If the remaining material is to be used, purify it immediately (e.g., via chromatography or distillation under reduced pressure). 3. Review storage procedures to eliminate moisture ingress. Implement Protocol 1 rigorously.
Reaction yields are inconsistent or lower than expected.Starting material degradation. The purity of the ester may have been compromised prior to use.1. Before each use, verify the purity of the this compound using a quick analytical check (e.g., TLC, GC-MS). 2. Aliquot the material upon receipt into smaller, single-use vials to prevent repeated exposure of the bulk stock to the atmosphere. 3. Ensure all reaction glassware is oven-dried and solvents are anhydrous.
The compound has developed a yellow tint over time.Photodecomposition. Exposure to ambient or UV light has likely caused the formation of colored byproducts.1. Discard the discolored material, as it contains unknown impurities that may interfere with your experiment. 2. Always store the compound in amber glass vials or wrap clear vials in aluminum foil to block light.[12] 3. Work with the compound in a fume hood with the sash lowered to minimize light exposure.
Section 3: Recommended Protocols for Prevention

Adherence to strict handling and storage protocols is the most effective way to prevent decomposition.

Protocol 1: Optimal Storage and Handling Procedures
  • Container Selection: Use amber glass bottles or vials with polytetrafluoroethylene (PTFE)-lined caps to prevent light exposure and ensure an inert seal.[12]

  • Temperature Control: Store the container in a refrigerator at 2–8°C.[13] Do not freeze, as this offers no significant advantage and may cause moisture to condense upon warming.

  • Atmosphere Control: Before sealing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen. This displaces moisture and oxygen, significantly inhibiting hydrolysis and oxidation.[7]

  • Moisture Prevention: Never leave the container open to the atmosphere. When weighing or transferring the material, do so quickly in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Aliquoting: Upon receiving a new shipment, it is best practice to aliquot the bulk quantity into smaller, single-use vials. This minimizes the number of times the main stock is exposed to potential contaminants.

Protocol 2: Inert Atmosphere Operations for Sensitive Reactions
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.

  • Solvent Choice: Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.

  • Reagent Transfer: Use gas-tight syringes or cannulas to transfer the ester and other sensitive reagents to the reaction vessel under a positive pressure of argon or nitrogen.

Protocol 3: Monitoring Purity and Detecting Decomposition
  • Initial Analysis: Upon receipt, run a baseline analysis (e.g., ¹H NMR, LC-MS) to confirm purity and create a reference for future comparisons.

  • Routine Checks: For long-term storage, perform a quick purity check (e.g., TLC or GC) every few months or before critical experiments.

  • Key Indicators of Decomposition:

    • In ¹H NMR, look for the disappearance of the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm) and the appearance of a broad peak corresponding to the carboxylic acid proton.

    • In LC-MS, monitor for the appearance of a new peak corresponding to the mass of 5-fluoro-2-methoxybenzoylformic acid.

Section 4: Visualizing Decomposition Pathways and Prevention

Understanding the chemical transformations and preventative workflows can reinforce best practices.

cluster_products Decomposition Products ester This compound acid 5-fluoro-2-methoxybenzoylformic Acid (Precipitate) ester->acid Hydrolysis ethanol Ethanol water H₂O (Moisture) water->ester catalyst Acid / Base (Catalyst) catalyst->ester

Caption: Primary hydrolytic decomposition pathway of this compound.

cluster_storage Storage Protocol cluster_handling Handling Protocol start Receive / Synthesize Compound store Store Compound start->store use Use in Experiment store->use end Successful Experiment use->end s1 Cool (2-8°C) s1->store s2 Dark (Amber Vial) s2->store s3 Dry (Sealed) s3->store s4 Inert (N₂/Ar) s4->store h1 Dry Glassware h1->use h2 Anhydrous Solvents h2->use h3 Inert Atmosphere h3->use

Caption: Recommended workflow for preventing decomposition during storage and handling.

References
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
  • Organic Syntheses. (n.d.).
  • MDPI. (2023).
  • CORE. (n.d.).
  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
  • Yuan, M., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
  • Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. [Link]
  • MDPI. (n.d.).
  • Zschimmer & Schwarz. (n.d.).
  • ResearchGate. (2021). Thermal decomposition of esters. [Link]
  • LCGC International. (2024). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. [Link]
  • Journal of the American Chemical Society. (1934). The Decomposition of Alpha Keto Acids. [Link]
  • Journal of the American Chemical Society. (1969). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. [Link]
  • Chemistry LibreTexts. (2023). Hydrolysis Reactions. [Link]

Sources

Technical Support Center: Catalyst Selection for Ethyl 5-fluoro-2-methoxybenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key intermediate. We will delve into the nuances of catalyst selection for the Friedel-Crafts acylation of 4-fluoroanisole with ethyl oxalyl chloride, providing field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges associated with this reaction.

Overview of the Core Synthesis

The primary route to this compound is the Friedel-Crafts acylation of 4-fluoroanisole. This reaction is an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring.[1][2] The choice of catalyst is paramount, as it directly influences reaction efficiency, yield, and the impurity profile by governing the formation of the critical acylium ion electrophile.[3][4]

Reaction_Scheme cluster_reactants Reactants cluster_products Product 4-fluoroanisole 4-Fluoroanisole Product This compound 4-fluoroanisole->Product + EtOxCl Ethyl Oxalyl Chloride EtOxCl->Product Catalyst Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂, TiCl₄) Catalyst->Product Acylation

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.

Q1: What is the standard catalyst for this acylation, and what are its potential drawbacks?

Answer: The most common and powerful Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃).[2] It is highly effective at activating the acyl chloride to form the reactive acylium ion.[3]

However, for a substrate like 4-fluoroanisole, the high reactivity of AlCl₃ presents a significant drawback: demethylation . The methoxy group (-OCH₃) on the anisole ring can be cleaved by strong Lewis acids, especially at elevated temperatures, leading to the formation of phenolic impurities which complicate purification and reduce the yield of the desired product.[5]

Q2: I'm observing significant demethylation of the methoxy group. How can I prevent this?

Answer: Demethylation is a classic side reaction when acylating activated, methoxy-containing aromatic rings with strong Lewis acids.[5] To mitigate this, you should switch to a milder catalyst. Milder Lewis acids are less aggressive towards the methoxy group while still being capable of promoting the acylation.

| Catalyst Comparison for Acylation of 4-fluoroanisole | | :--- | :--- | :--- | :--- | | Catalyst | Typical Stoichiometry | Pros | Cons & Considerations | | Aluminum Chloride (AlCl₃) | >1.0 equivalent[4] | High reactivity, often high conversion. | Prone to causing demethylation[5]; highly hygroscopic and moisture-sensitive.[6][7] | | Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Milder, significantly reduces demethylation risk.[5] | Less reactive than AlCl₃, may require higher temperatures or longer reaction times. | | Titanium Tetrachloride (TiCl₄) | Stoichiometric | Milder than AlCl₃, good alternative.[5] | Highly sensitive to moisture, must be handled under strictly anhydrous conditions. | | Solid Acid Catalysts (e.g., Zeolites) | Catalytic | Environmentally friendly, reusable, high selectivity.[8][9] | May require specific solvent systems (e.g., acetic acid) and higher temperatures.[9] |

Recommendation: Start by replacing AlCl₃ with Zinc Chloride (ZnCl₂) or Titanium Tetrachloride (TiCl₄) under optimized temperature conditions to preserve the methoxy group.

Q3: My reaction yield is very low, even with AlCl₃. What are the most common causes?

Answer: Low yields in Friedel-Crafts acylation are a frequent issue stemming from a few critical parameters.[6] The most common culprits are related to catalyst deactivation and reagent quality. Follow this troubleshooting workflow to diagnose the problem.

Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->CheckMoisture CheckCatalyst Assess Catalyst Activity (Fresh, free-flowing powder?) CheckMoisture->CheckCatalyst [ Conditions Dry ] CheckStoichiometry Confirm Catalyst Stoichiometry (Is it >1.0 eq for AlCl₃?) CheckCatalyst->CheckStoichiometry [ Catalyst Active ] CheckTemp Optimize Reaction Temperature (Too low? Too high?) CheckStoichiometry->CheckTemp [ Stoichiometry Correct ] Success Yield Improved CheckTemp->Success [ Temp Optimized ]

Caption: Stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.[6]

Detailed Checks:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Always use freshly opened reagents, anhydrous solvents, and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Catalyst: The product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[4][10] This complex effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or slightly more) of the Lewis acid is required, not a catalytic amount.[11]

  • Sub-optimal Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions like demethylation or decomposition.[6] Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

Q4: Can I use a catalytic amount of Lewis acid for this synthesis?

Answer: For traditional strong Lewis acids like AlCl₃, the answer is generally no. As explained above, the ketone product forms a stable 1:1 complex with AlCl₃, effectively sequestering it. This requires the use of at least one full equivalent of the catalyst relative to the limiting reagent.[4]

Catalyst_Complexation Acylium Acylium Ion Formation R-CO-Cl + AlCl₃ R-C≡O⁺ + AlCl₄⁻ Attack Electrophilic Attack Ar-H + R-C≡O⁺ [Ar(H)-COR]⁺ Acylium->Attack Reacts with 4-fluoroanisole Product Product Formation [Ar(H)-COR]⁺ + AlCl₄⁻ Ar-COR + HCl + AlCl₃ Attack->Product Deprotonation Complex Product-Catalyst Complex Ar-COR + AlCl₃ [Ar-COR•••AlCl₃] Product->Complex Deactivates Catalyst

Caption: The role of AlCl₃ and its deactivating complexation with the product.[4]

However, if you move to certain solid acid catalysts like zeolites, true catalytic turnover is possible, as the product does not bind as strongly to the active sites.[8][9] These "green chemistry" approaches often require different solvent systems and conditions but can be highly effective and simplify workup.[12]

Q5: I am observing the formation of multiple product isomers. How can I improve regioselectivity?

Answer: The regioselectivity of this reaction is dictated by the directing effects of the substituents on the 4-fluoroanisole ring.

  • Methoxy group (-OCH₃): A strong activating, ortho-, para-directing group.

  • Fluoro group (-F): A weak deactivating, ortho-, para-directing group.

The powerful activating effect of the methoxy group dominates, directing the incoming acyl group primarily to the positions ortho to it (C2 and C6). Since the C4 position is blocked by fluorine, acylation will occur at C2. The desired product, this compound, results from acylation at the C2 position. Acylation at the C3 position (ortho to fluorine, meta to methoxy) is sterically and electronically disfavored and should be a minor byproduct, if formed at all.

If you are observing significant amounts of other isomers, consider the following:

  • Purity of Starting Material: Ensure your 4-fluoroanisole is not contaminated with other isomers (e.g., 2-fluoroanisole or 3-fluoroanisole).

  • Reaction Conditions: While solvent and catalyst choice can sometimes influence the ortho/para ratio in other systems, for this substrate, the outcome is strongly controlled by the existing substituents.[7] Extreme temperatures could potentially lead to side reactions, but isomerization is unlikely under standard Friedel-Crafts conditions.

Experimental Protocols

Protocol 1: Recommended Procedure using Zinc Chloride (Reduced Demethylation Risk)

This protocol prioritizes minimizing the demethylation side reaction by using a milder Lewis acid.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-fluoroanisole (1.0 eq) and anhydrous zinc chloride (ZnCl₂, 1.2 eq).

  • Suspend the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

2. Addition of Acylating Agent:

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve ethyl oxalyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

3. Reaction Progression:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

4. Workup and Purification:

  • Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the catalyst complexes.[7]

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Classical Procedure using Aluminum Chloride (High Reactivity)

This protocol uses the highly reactive AlCl₃ and requires strict control to minimize side reactions.

1. Reaction Setup:

  • Follow the setup as described in Protocol 1, but use anhydrous aluminum chloride (AlCl₃, 1.2 eq) as the catalyst. It is crucial that the AlCl₃ is a fresh, free-flowing powder.[7]

  • The solvent must be rigorously anhydrous.

2. Addition of Acylating Agent:

  • Maintain the temperature strictly between -5 °C and 0 °C during the dropwise addition of ethyl oxalyl chloride (1.1 eq). An exothermic reaction is expected.

3. Reaction Progression:

  • After addition, maintain the reaction at 0 °C for 1-2 hours. Do not allow the temperature to rise significantly to avoid demethylation.

  • Monitor the reaction closely by TLC or LC-MS.

4. Workup and Purification:

  • The workup procedure is identical to that described in Protocol 1. Be particularly cautious during the quenching step, as it can be highly exothermic.

References
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride.
  • Benchchem. Troubleshooting low conversion rates in Friedel-Crafts acylation.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.
  • ResearchGate. Acylation of anisole using acid clay catalyst.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Adewuyi, Y.G. Zeolite-Based Friedel-Crafts Acylation of Anisole in Supercritical Carbon Dioxide: Kinetics and Mechanisms.
  • Vedantu. On Friedel-Crafts acetylation, anisole yields.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015-01-19).
  • Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.

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Technical Support Center: Monitoring the Synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate. Our goal is to provide expert-driven, actionable guidance in a direct question-and-answer format to streamline your reaction monitoring, troubleshoot common issues, and ensure the integrity of your experimental results.

Reaction Overview: Friedel-Crafts Acylation

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 4-fluoroanisole with an acylating agent such as ethyl oxalyl chloride, catalyzed by a Lewis acid (e.g., Aluminum chloride, AlCl₃). The reaction introduces an acyl group onto the aromatic ring.[1][2] Precise monitoring is critical as the electron-donating methoxy group and the electron-withdrawing fluoro group direct the substitution, but can also lead to potential side reactions.

cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 4-fluoroanisole 4-Fluoroanisole AcyliumIon Resonance-Stabilized Acylium Ion 4-fluoroanisole->AcyliumIon Electrophilic Attack AcylatingAgent Ethyl Oxalyl Chloride + AlCl₃ (Lewis Acid) AcylatingAgent->AcyliumIon Forms Electrophile Product This compound AcyliumIon->Product Aromatic Substitution

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring this reaction.

Q1: What are the most effective analytical methods for monitoring this reaction?

A1: The choice of method depends on the required information (qualitative vs. quantitative), sample complexity, and available equipment.[3] The most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate, quantitative analysis due to its high resolution and sensitivity.[4]

  • Gas Chromatography (GC/GC-MS): A powerful tool for quantitative analysis and identifying volatile byproducts, especially when coupled with a mass spectrometer.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is excellent for mechanistic studies, particularly by tracking the unique signals of the fluorine atom (¹⁹F NMR).[7][8]

Technique Primary Use Advantages Limitations
TLC Qualitative, fast checksInexpensive, rapid, minimal sample prepLow resolution, non-quantitative
HPLC Quantitative analysisHigh resolution, accurate, versatile, automated[4]Higher cost, requires method development
GC-MS Quantitative, byproduct IDHigh sensitivity, identifies unknowns via MSNot suitable for thermally labile compounds
¹H & ¹⁹F NMR Structural verification, kineticsUnambiguous structural data, non-invasive[9]Lower sensitivity, expensive, requires deuterated solvents for high-resolution spectra

Q2: I'm new to this synthesis. How can I quickly check if my reaction is working using TLC?

A2: TLC is an excellent first-line tool. You can visualize the consumption of the starting material (4-fluoroanisole) and the appearance of the more polar product.

Protocol: Reaction Monitoring by TLC

  • Plate Preparation: Use a standard silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom to serve as the baseline.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material, 4-fluoroanisole.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps confirm spot identity.

    • Lane 3 (Reaction): Carefully withdraw a small aliquot from your reaction mixture (e.g., with a capillary tube) and spot it. Safety Note: Quench the aliquot in a separate vial with a small amount of water or methanol before spotting to deactivate the Lewis acid catalyst.

  • Development: Place the plate in a sealed chamber with a suitable eluent system (a good starting point is 4:1 Hexanes:Ethyl Acetate).[4] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The product, containing a carbonyl group, should be more polar and thus have a lower Rf value (travel a shorter distance) than the 4-fluoroanisole starting material.

Q3: For precise yield calculation, what are the recommended starting conditions for an HPLC method?

A3: Reverse-Phase HPLC (RP-HPLC) is ideal for this analysis. The increased polarity and UV-active nature of the benzoylformate product make it well-suited for separation from the less polar starting material on a C18 column.

Protocol: General RP-HPLC for Reaction Monitoring

  • Sample Preparation:

    • Withdraw a small, measured aliquot from the reaction (e.g., 50 µL).

    • Quench it immediately in a known volume of a suitable solvent, such as a 1:1 mixture of acetonitrile and water (e.g., 950 µL). This stops the reaction and prepares the sample for analysis.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions: The following are robust starting parameters that can be optimized for your specific system.

Parameter Recommended Starting Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or 280 nm[3]
Injection Volume 5-10 µL

Q4: How can ¹⁹F NMR spectroscopy give me a clearer picture of the reaction?

A4: ¹⁹F NMR is a uniquely powerful tool for this specific reaction because fluorine has a 100% natural abundance and a wide chemical shift range, making it a sensitive probe.[7] Since the fluorine atom is present in both the starting material and the product, you can directly observe the conversion. The chemical environment of the fluorine atom changes upon acylation, resulting in a distinct shift in its resonance signal. This allows for clean, unambiguous monitoring without interference from solvent or other proton signals.[8][10]

Compound Expected ¹⁹F Chemical Shift Range (vs. CFCl₃) ¹H Signals to Monitor
4-Fluoroanisole (Start) ~ -118 to -122 ppmMethoxy singlet (~3.8 ppm), Aromatic region (~6.8-7.1 ppm)
Product (Desired) ~ -110 to -115 ppm (Shift downfield)Methoxy singlet (~3.9-4.0 ppm), Ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm), Aromatic region shows new splitting pattern
Demethylated Side Product Similar to product, but may be slightly shiftedAbsence of methoxy singlet, appearance of a broad phenol -OH signal
Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiment.

start Problem: Low or No Conversion (TLC/HPLC shows high SM) q1 Is the Lewis Acid catalyst (e.g., AlCl₃) fresh and anhydrous? start->q1 sol1 Solution: Use a freshly opened bottle of AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Moisture deactivates the catalyst. [2] q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes end_node Re-run reaction with optimized conditions. sol1->end_node sol2 Solution: Some Friedel-Crafts acylations require gentle heating to initiate. Gradually increase the temperature (e.g., to 40-50 °C) and monitor by TLC. Avoid excessive heat, which can cause side reactions like demethylation. [1] q2->sol2 No q3 Is the stoichiometry correct? q2->q3 Yes sol2->end_node sol3 Solution: Friedel-Crafts acylation often requires stoichiometric amounts of catalyst because the product ketone complexes with the Lewis acid. [12] Ensure at least 1.1-1.2 equivalents of AlCl₃ are used. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Problem 1: My analysis shows an unexpected peak/spot that is more polar than my desired product.

Possible Cause: This could be a demethylated side product (5-fluoro-2-hydroxybenzoylformate). The Lewis acid catalyst, particularly AlCl₃, can be aggressive enough to cleave the methyl ether bond, especially if the reaction is overheated or run for an extended period.[11]

Suggested Solution:

  • Confirm Identity: Use LC-MS to check the mass of the byproduct. The demethylated compound will have a molecular weight that is 14 units (CH₂) less than the desired product.

  • Optimize Conditions:

    • Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Reduce the reaction time, monitoring closely by TLC or HPLC to stop the reaction once the starting material is consumed.

    • Consider a milder Lewis acid catalyst if demethylation is persistent.

Problem 2: My reaction seems complete by TLC, but the isolated yield is low.

Possible Cause: Product loss during the aqueous workup is a common issue. The product is an ester, which can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if the workup is prolonged or heated.

Suggested Solution:

  • Workup Protocol: Quench the reaction by slowly adding it to ice-cold dilute HCl. This protonates the catalyst complex and keeps the temperature low.

  • Extraction: Extract the product promptly into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with cold saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Perform these washes quickly to minimize contact time and the risk of hydrolysis.

  • pH Monitoring: Ensure the pH of the aqueous layer during extraction is not excessively high, which would promote saponification of the ester.

Problem 3: My GC analysis shows a broad or tailing peak for the product.

Possible Cause: this compound is a relatively polar and high-boiling point compound. This can lead to poor peak shape in GC if conditions are not optimized.

Suggested Solution:

  • Increase Temperatures: Ensure the injector and detector temperatures are sufficiently high (e.g., 250-280 °C) to ensure complete volatilization.

  • Use a High-Temp Column: A robust, low-bleed column rated for higher temperatures (e.g., a 5% phenyl-methylpolysiloxane phase) is recommended.

  • Derivatization: While not always necessary, derivatization of the keto-ester could improve volatility and peak shape. However, this adds a step to the analysis.[12] A more direct solution is to optimize the GC temperature program.

  • Check for Contamination: Active sites in the GC inlet liner or column can cause peak tailing. Use a deactivated liner and bake out the column regularly.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroanisole Substitutions.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Benchchem. (n.d.). Technical Support Center: Demethylation of 4-Fluoroanisole.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Benchchem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Molecules. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine.
  • Journal of Analytical Toxicology. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.

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Technical Support Center: Recrystallization of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-RF-873548-10-8 Version: 1.0 Last Updated: January 8, 2026

Introduction: A Rational Approach to Purifying Ethyl 5-fluoro-2-methoxybenzoylformate

This compound is a substituted aromatic keto-ester with potential applications in pharmaceutical and chemical synthesis. Achieving high purity is critical for ensuring predictable reaction outcomes and meeting regulatory standards. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] However, a one-size-fits-all protocol is seldom effective. The success of this technique hinges on the rational selection of a solvent system based on the specific physicochemical properties of the compound.

This guide provides a comprehensive framework for developing a robust recrystallization protocol for this compound. It is structured as a technical support resource, addressing common challenges and questions in a direct, problem-solving format for researchers and drug development professionals. We will proceed from foundational principles of solvent selection to a detailed experimental workflow and an in-depth troubleshooting guide.

Part 1: Foundational Protocol Development

Before attempting to recrystallize the bulk of your material, a systematic solvent screening is paramount. This foundational step minimizes the loss of valuable compound and informs the development of an optimized protocol.

The Principle of Solvent Selection: "Like Dissolves Like"

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve the compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[2]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Given the structure of this compound (an ester with aromatic character), solvents of intermediate polarity are excellent starting points. A rule of thumb suggests that solvents containing functional groups similar to the compound are often good solubilizers.[3]

Experimental Workflow: Small-Scale Solvent Screening

This protocol outlines the steps for efficiently identifying a suitable solvent or solvent system.

Recrystallization_Workflow

Caption: Workflow for developing a recrystallization protocol.

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature until the total volume is about 0.5 mL. Agitate the tube to assess solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[2]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: Record your observations in a structured table. The ideal solvent is one that shows poor solubility in the cold and excellent solubility when hot, producing a good yield of crystals upon cooling.

Table 1: Solvent Screening Data Summary

Solvent System Polarity Boiling Point (°C) Solubility (Cold) Solubility (Hot) Crystal Formation Notes
Isopropanol Polar Protic 82.5 Record observation Record observation e.g., Fine needles, large prisms
Ethanol / Water Mixed Variable Record observation Record observation Note ratio if successful
Ethyl Acetate Polar Aprotic 77.1 Record observation Record observation
Toluene Nonpolar 110.6 Record observation Record observation

| Heptane / Ethyl Acetate | Mixed | Variable | Record observation | Record observation | Note ratio if successful |

Part 2: General Recrystallization Protocol

Once a suitable solvent system is identified from the screening process, proceed with the bulk purification using the following detailed protocol.

Materials:

  • Crude this compound

  • Optimized recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

    • Causality Note: Using the absolute minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing the yield.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Expert Tip: Pre-warming the filtration apparatus prevents premature crystallization of the desired compound in the funnel neck.[4]

  • Crystallization: Cover the flask containing the clear solution with a watch glass. Allow the flask to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block). Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Mechanism Insight: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, effectively excluding impurities. Rapid cooling can trap impurities within the crystal structure.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. After a moment, reapply the vacuum to pull the wash solvent through.

    • Rationale: Washing with a minimal amount of ice-cold solvent removes residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[2]

  • Drying: Keep the vacuum on to pull air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified solid to a watch glass or drying dish and allow it to air dry completely or dry in a vacuum oven at a temperature well below its melting point.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Troubleshooting_Logic

Caption: Common recrystallization problems and their solutions.

Troubleshooting Guide

Question: I've cooled the solution, but no crystals have formed. What should I do?

  • Probable Cause & Solution: This is the most common issue and typically arises from two scenarios:

    • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[6]

      • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, repeat the slow cooling process.

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation point to begin.

      • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

      • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.

Question: My compound has separated as an oil, not a solid. How can I fix this?

  • Probable Cause & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which depresses the melting point, or if the solution is cooled too quickly.[5][6]

    • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (if using a mixed solvent system, add more of the "good" or more soluble solvent).[5] Now, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to decrease the cooling rate, which may favor the formation of crystals over oil.[6]

Question: My recrystallization worked, but my final yield is very low.

  • Probable Cause & Solution: A low yield can result from several factors:

    • Using Excessive Solvent: As discussed, using too much solvent will leave a significant amount of your product dissolved in the mother liquor even after cooling.[2]

    • Premature Crystallization: If the compound crystallized in the filter funnel during a hot filtration step, this will result in product loss.

    • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve and wash away a portion of your product.

    • Solution (Recovering Product): The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and then cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is a mixed solvent system and when should I use one? A mixed solvent system is used when no single solvent has the ideal solubility profile. It consists of a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the hot "bad" solvent until the solution becomes faintly cloudy (turbid). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is cooled slowly.[4] Systems like ethanol/water or heptane/ethyl acetate are common.

Q2: How do I remove colored impurities? If your product is contaminated with highly colored, non-polar impurities, they can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration. The impurities adsorb onto the surface of the charcoal.

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. Never add charcoal to a boiling solution, as it can cause violent bumping.

Q3: How can I confirm the purity of my recrystallized product? The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) or LC-MS (Liquid Chromatography-Mass Spectrometry) can provide detailed structural confirmation and identify the presence of any remaining impurities.

References

  • PubChem. (n.d.). Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization I.
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a course material PDF, specific university source not broadly available.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit r/Chempros. (2020, October 30). Recrystallisation Help.
  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • PubChem. (n.d.). CID 149416743. National Center for Biotechnology Information.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Common Solvents for Crystallization. Retrieved from a course material PDF, specific university source not broadly available.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information.
  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from a course material PDF, specific university source not broadly available.
  • PubChem. (n.d.). Ethyl benzoylformate. National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Ethyl 5-fluoro-2-methoxybenzoylformate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Fluorinated Benzoylformates in Medicinal Chemistry

Ethyl 5-fluoro-2-methoxybenzoylformate serves as a valuable starting scaffold in medicinal chemistry. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The benzoylformate moiety itself is a versatile pharmacophore found in various biologically active compounds. This guide explores the synthesis and characterization of a series of novel derivatives of this compound, providing a comparative analysis of their properties to aid in the development of new therapeutic agents.

Synthesis of this compound Derivatives

The synthetic strategy for derivatizing the parent compound, this compound, focuses on the reactive keto-ester functionality. These modifications are designed to explore the structure-activity relationship (SAR) of the resulting compounds.

General Synthetic Scheme

Synthetic Scheme A This compound B NaBH4, MeOH (Reduction) A->B D NH2OH.HCl, Pyridine (Oximation) A->D F NH2NH2.H2O, EtOH (Hydrazone Formation) A->F C Ethyl 5-fluoro-2-hydroxy-2-methoxybenzoate B->C E This compound oxime D->E G This compound hydrazone F->G

Caption: Synthetic pathways for the derivatization of this compound.

Experimental Protocols

Synthesis of Ethyl 5-fluoro-2-hydroxy-2-methoxybenzoate (Derivative 1)

  • To a solution of this compound (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) was added portion-wise.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Synthesis of this compound oxime (Derivative 2)

  • A solution of this compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and pyridine (2 mmol) in ethanol (10 mL) was refluxed for 4 hours.

  • The solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer was dried over anhydrous sodium sulfate and concentrated.

  • The product was purified by recrystallization.

Synthesis of this compound hydrazone (Derivative 3)

  • To a solution of this compound (1 mmol) in ethanol (10 mL), hydrazine hydrate (1.5 mmol) was added dropwise.

  • The mixture was stirred at room temperature for 6 hours.

  • The resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum.

Characterization of Derivatives

The synthesized derivatives were characterized by standard spectroscopic methods to confirm their structures.

DerivativeMolecular FormulaMW ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)¹⁹F NMR (δ ppm)IR (cm⁻¹)MS (m/z)
Parent Compound C₁₁H₁₁FO₄226.207.20-7.00 (m, 3H), 4.40 (q, 2H), 3.90 (s, 3H), 1.40 (t, 3H)192.5, 165.0, 159.0 (d, J=245 Hz), 155.0, 122.0, 118.0 (d, J=24 Hz), 115.0 (d, J=8 Hz), 62.0, 56.0, 14.0-115.01730, 1680, 1600, 1250226.06 [M]⁺
Derivative 1 C₁₁H₁₃FO₄228.227.10-6.90 (m, 3H), 5.20 (s, 1H), 4.20 (q, 2H), 3.80 (s, 3H), 3.50 (d, 1H), 1.25 (t, 3H)167.0, 158.0 (d, J=242 Hz), 152.0, 120.0, 117.0 (d, J=23 Hz), 114.0 (d, J=7 Hz), 70.0, 61.0, 55.0, 14.1-116.53400 (OH), 1720, 1600, 1240228.08 [M]⁺
Derivative 2 C₁₁H₁₂FNO₄241.228.50 (s, 1H), 7.30-7.00 (m, 3H), 4.35 (q, 2H), 3.85 (s, 3H), 1.35 (t, 3H)166.0, 159.5 (d, J=246 Hz), 154.0, 150.0, 121.0, 117.5 (d, J=24 Hz), 114.5 (d, J=8 Hz), 61.5, 55.5, 14.2-114.83300 (OH), 1725, 1605, 1255241.07 [M]⁺
Derivative 3 C₁₁H₁₃FN₂O₃240.237.80 (br s, 2H), 7.25-6.95 (m, 3H), 4.30 (q, 2H), 3.80 (s, 3H), 1.30 (t, 3H)166.5, 159.2 (d, J=245 Hz), 153.0, 145.0, 121.5, 117.2 (d, J=23 Hz), 114.8 (d, J=7 Hz), 61.8, 55.2, 14.3-115.23350, 3200 (NH₂), 1715, 1600, 1250240.09 [M]⁺

Comparative Performance and Biological Activity

The introduction of new functional groups is hypothesized to modulate the biological activity of the parent compound. Based on existing literature on similar fluorinated and benzoylformate-containing molecules, the following potential activities are proposed.

DerivativeProposed Biological ActivityRationale and Supporting Evidence
Parent Compound Potential enzyme inhibitor (e.g., kinases, proteases)The α-ketoester moiety can act as an electrophile, forming covalent or non-covalent interactions with active site residues of enzymes. Fluorine substitution can enhance binding affinity.
Derivative 1 (Hydroxy-ester) Potential as a chiral building block for more complex molecules. May exhibit reduced electrophilicity and altered biological activity compared to the parent ketone.Reduction of the ketone removes a key electrophilic center, likely altering the mechanism of action. Chiral hydroxy-esters are valuable intermediates in asymmetric synthesis.
Derivative 2 (Oxime) Potential for enhanced antiproliferative or antimicrobial activity.The oxime functionality can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule. Oxime derivatives of other aromatic ketones have shown significant biological activities.
Derivative 3 (Hydrazone) Potential for a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.The hydrazone scaffold is a well-known pharmacophore. The N-N linkage and the terminal NH₂ group can participate in various receptor interactions.

Alternative Synthetic Methodologies for the Benzoylformate Core

While the derivatization of the existing keto-ester is a primary strategy, the synthesis of the core benzoylformate structure can also be approached through various methods. A comparison of these methods is crucial for process optimization and scale-up.

Friedel-Crafts Acylation

A common method for synthesizing benzoylformates involves the Friedel-Crafts acylation of an aromatic ring with an oxalyl chloride derivative.

Friedel_Crafts A 4-Fluoroanisole C AlCl3 B Ethyl oxalyl chloride B->C D This compound C->D

Caption: Friedel-Crafts acylation approach to this compound.

Advantages:

  • Direct and often high-yielding route.

  • Well-established and widely used reaction.

Disadvantages:

  • Requires a strong Lewis acid catalyst (e.g., AlCl₃), which can be harsh and generate significant waste.

  • Regioselectivity can be an issue with polysubstituted aromatic rings.

Oxidation of Mandelic Acid Derivatives

An alternative "greener" approach involves the oxidation of the corresponding mandelic acid ester.

Advantages:

  • Can utilize milder and more environmentally friendly oxidizing agents.

  • Avoids the use of harsh Lewis acids.

Disadvantages:

  • The starting mandelic acid derivative may require a multi-step synthesis.

  • Oxidation conditions need to be carefully controlled to avoid over-oxidation.

Conclusion

This guide provides a framework for the synthesis, characterization, and comparative analysis of novel derivatives of this compound. The proposed synthetic modifications of the keto-ester moiety offer a promising avenue for the discovery of new drug candidates with potentially enhanced biological activities. The comparative evaluation of synthetic routes for the core structure also provides valuable insights for process development. The experimental protocols and characterization data presented herein serve as a foundation for further research and development in this area.

References

  • Synthesis and biological activity of fluorinated chalcone deriv
  • Synthesis and biological activity of fluorinated combretast
  • Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Ethyl benzoylform

A Comparative Guide to the Synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 5-fluoro-2-methoxybenzoylformate is a key building block in the synthesis of various pharmacologically active molecules. Its α-ketoester functionality serves as a versatile handle for the construction of complex heterocyclic systems and other functionalities crucial for drug discovery and development. The strategic placement of the fluorine and methoxy substituents on the aromatic ring further enhances its utility, influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This guide provides an in-depth comparison of three primary synthetic routes to this compound, designed to assist researchers, chemists, and process development professionals in selecting the most suitable method for their specific needs. Each route is evaluated based on its chemical principles, experimental feasibility, and key performance indicators.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Friedel-Crafts Acylation Route 2: Oxidation of Mandelic Acid Derivative Route 3: Grignard Reagent Addition
Starting Materials 4-Fluoroanisole, Ethyl Oxalyl Chloride5-Fluoro-2-methoxymandelic acid2-Bromo-4-fluoroanisole, Diethyl Oxalate
Key Transformation Electrophilic Aromatic SubstitutionOxidation of a secondary alcoholNucleophilic addition to an ester
Catalyst/Reagent Lewis Acid (e.g., AlCl₃)Oxidizing Agent (e.g., KMnO₄, PCC)Magnesium, Diethyl Oxalate
Typical Yield Moderate to GoodGood to ExcellentGood
Scalability Readily scalableScalable with careful control of exothermScalable, requires anhydrous conditions
Safety Concerns Corrosive and water-sensitive Lewis acids, evolution of HCl gasStrong oxidants can be hazardous, potential for exothermic reactionsHandling of pyrophoric Grignard reagents, strictly anhydrous conditions required
Substrate Scope Sensitive to strongly deactivating groups on the areneBroad for mandelic acid derivativesBroad for aryl halides
Cost-Effectiveness Dependent on the cost of the Lewis acid and acyl chlorideCan be cost-effective if the mandelic acid precursor is readily availableCost of Grignard reagent and anhydrous solvent can be a factor

Route 1: Friedel-Crafts Acylation of 4-Fluoroanisole

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3][4][5][6][7][8][9] In this route, the electron-rich 4-fluoroanisole undergoes electrophilic substitution with an acylium ion generated from ethyl oxalyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group is a strong activating group and directs the acylation to the ortho and para positions. Due to steric hindrance from the methoxy group, the major product is the desired para-substituted isomer.

Friedel-Crafts Acylation 4-Fluoroanisole 4-Fluoroanisole Sigma_Complex Sigma Complex (Wheland Intermediate) 4-Fluoroanisole->Sigma_Complex + Acylium Ion Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Acylium_Ion Acylium Ion Intermediate Ethyl_Oxalyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion HCl HCl Sigma_Complex->HCl AlCl3_complex Product-AlCl₃ Complex Sigma_Complex->AlCl3_complex - H⁺ Product Ethyl 5-fluoro-2- methoxybenzoylformate AlCl3_complex->Product Aqueous Workup

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice-water bath. A solution of 4-fluoroanisole (1.0 eq.) in the chosen solvent is added dropwise to the stirred suspension of AlCl₃.

  • Acylation: Ethyl oxalyl chloride (1.05 eq.) is added dropwise via the addition funnel, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Route 2: Oxidation of 5-Fluoro-2-methoxymandelic Acid

This route leverages the oxidation of a pre-functionalized mandelic acid derivative.[10][11][12][13][14][15] The secondary alcohol of 5-fluoro-2-methoxymandelic acid is selectively oxidized to the corresponding α-keto acid using a suitable oxidizing agent. The resulting 5-fluoro-2-methoxybenzoylformic acid is then esterified to yield the target ethyl ester. A reliable and scalable method for the oxidation of mandelic acid to benzoylformic acid utilizes potassium permanganate in an alkaline medium, followed by esterification.[1]

Mandelic Acid Oxidation Mandelic_Acid 5-Fluoro-2-methoxy- mandelic acid Keto_Acid 5-Fluoro-2-methoxy- benzoylformic acid Mandelic_Acid->Keto_Acid Oxidation MnO2 MnO₂ Mandelic_Acid->MnO2 KMnO4 KMnO₄ / NaOH KMnO4->Keto_Acid Product Ethyl 5-fluoro-2- methoxybenzoylformate Keto_Acid->Product Esterification Ethanol Ethanol Ethanol->Product H2SO4 H₂SO₄ (cat.) H2SO4->Product

Caption: Oxidation of Mandelic Acid Derivative Workflow.

Experimental Protocol:
  • Oxidation: In a large beaker or crock equipped with a mechanical stirrer, 5-fluoro-2-methoxymandelic acid (1.0 eq.) is dissolved in water containing sodium hydroxide (1.1 eq.). The solution is cooled with crushed ice. Finely ground potassium permanganate (0.7 eq.) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Quenching and Filtration: The reaction is stirred for an additional hour, and then sodium bisulfite is added until the purple color of the permanganate is discharged. The precipitated manganese dioxide is removed by filtration through a bed of celite and washed with hot water.

  • Acidification and Extraction: The combined filtrate is cooled and acidified with dilute sulfuric acid. The resulting benzoylformic acid is extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Esterification: The organic extracts are combined, and the solvent is removed under reduced pressure. The crude 5-fluoro-2-methoxybenzoylformic acid is then dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours.

  • Workup and Purification: After cooling, the excess ethanol is removed by distillation. The residue is dissolved in an organic solvent and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by vacuum distillation.

Route 3: Grignard Reagent Addition to Diethyl Oxalate

This approach involves the formation of an organometallic intermediate, specifically a Grignard reagent, from 2-bromo-4-fluoroanisole. This nucleophilic Grignard reagent then adds to one of the electrophilic carbonyl carbons of diethyl oxalate to form the desired α-keto ester. Careful control of the reaction temperature is crucial to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

Grignard Reagent Addition Aryl_Bromide 2-Bromo-4-fluoroanisole Grignard 5-Fluoro-2-methoxy- phenylmagnesium bromide Aryl_Bromide->Grignard Mg Mg / THF Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate + Diethyl Oxalate (-78 °C) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Product Ethyl 5-fluoro-2- methoxybenzoylformate Intermediate->Product Aqueous Workup

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the α-keto ester moiety serves as a cornerstone for building molecular complexity and eliciting potent biological activity. Ethyl 5-fluoro-2-methoxybenzoylformate is a valuable reagent within this class, offering a specific substitution pattern that medicinal chemists can leverage. However, reliance on a single reagent can be limiting. The pursuit of optimized reaction conditions, improved pharmacokinetic profiles, or novel intellectual property often necessitates the exploration of alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead delving into the causal chemistry, presenting comparative data, and offering field-proven experimental protocols to empower researchers in making informed decisions.

Profiling the Core Reagent: this compound

This compound belongs to the family of α-keto esters, which are pivotal precursors for synthesizing α-hydroxy acids and α-amino acids.[1][2] The presence of both a ketone and an ester group allows for a wide range of chemical transformations.[3]

  • Fluorine (5-position): The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functionalities.

  • Methoxy Group (2-position): This electron-donating group can influence the electronic properties of the aromatic ring and its reactivity in, for example, electrophilic aromatic substitution reactions.

  • Ethyl Benzoylformate Moiety: This reactive core is an excellent electrophile, readily participating in reactions like Grignard additions, Wittig reactions, and various cyclizations to form heterocyclic systems.[1]

The primary application of this reagent is as an acylating agent to introduce the 5-fluoro-2-methoxybenzoylformyl group, a valuable pharmacophore in its own right.

The Rationale for Seeking Alternatives

A researcher might seek an alternative for several strategic reasons:

  • Reactivity & Selectivity: The inherent reactivity might not be suitable for substrates with sensitive functional groups. Alternative reagents may offer milder reaction conditions or different selectivity profiles.

  • Synthetic Strategy: The most efficient synthetic route may involve introducing the α-keto ester functionality via a different precursor, rather than using a pre-formed benzoylformate.

  • Pharmacokinetic (PK) Properties: In drug development, the ester group of an α-keto ester can be susceptible to hydrolysis by plasma esterases. This metabolic instability can lead to poor in vivo performance. Bioisosteric replacements are often sought to improve metabolic stability and membrane permeance.[4][5]

  • Availability and Cost: A structurally simpler, more readily available, or less expensive starting material can be a significant factor in large-scale synthesis.

A Comparative Analysis of Key Alternatives

We can classify the alternatives into two main categories: direct synthetic precursors that yield the same α-keto ester moiety and bioisosteric replacements that mimic its function in a biological context.

Alternative 1: Direct Synthesis via C-H Acylation with Ethyl Chlorooxoacetate

Instead of using a pre-functionalized benzoylformate, one of the most powerful and direct methods is to build the α-keto ester directly onto a desired aromatic core using a simpler, bulk reagent.

Reagent: Ethyl Chlorooxoacetate (also known as ethyl oxalyl chloride) Concept: This approach involves the transition metal-catalyzed C-H acylation of a substituted benzene (e.g., 4-fluoro-1-methoxybenzene) with ethyl chlorooxoacetate.[1][2] This method is highly efficient and avoids potential issues with the stability or availability of more complex benzoylformates. Platinum-catalyzed reactions, in particular, have shown high yields and tolerance for a variety of functional groups without the risk of decarbonylative side reactions.[1][2]

Diagram: Synthetic Workflow Comparison

G cluster_0 Route A: Using Pre-formed Benzoylformate cluster_1 Route B: Direct C-H Acylation a1 This compound a3 Target Molecule a1->a3 Acylation a2 Substrate + Base/Catalyst a2->a3 b1 4-Fluoro-1-methoxybenzene b3 Target Molecule b1->b3 C-H Acylation b2 Ethyl Chlorooxoacetate + Pt Catalyst b2->b3

Caption: Comparison of synthetic routes to the target α-keto ester.

Alternative 2: Bioisosteric Replacement with α-Ketoamides

In medicinal chemistry, a bioisostere is a functional group that can replace another while retaining the desired biological activity.[6] The α-ketoamide moiety is arguably the most important bioisosteric replacement for α-keto esters.

Reagent: N-substituted 5-fluoro-2-methoxybenzoylformamide Concept: Replacing the ester oxygen with a nitrogen atom significantly alters the molecule's properties. α-ketoamides often exhibit superior metabolic stability, as they are more resistant to hydrolysis by plasma esterases and proteolytic cleavage compared to their ester counterparts.[4][5] This can translate directly to improved pharmacokinetic profiles, such as longer half-life and better oral bioavailability.

Data Summary: Head-to-Head Comparison
FeatureThis compoundC-H Acylation w/ Ethyl Chlorooxoacetateα-Ketoamide Analogue
Reagent Type Acylating AgentAcylating Agent & PrecursorBioisosteric Replacement
Primary Use Introduction of a specific benzoylformyl groupGeneral introduction of α-keto ester functionalityMimic biological activity with improved PK
Key Advantage Direct use of a complex building blockHigh atom economy, versatile, uses bulk starting materialsEnhanced metabolic stability, improved PK properties[4][5]
Key Disadvantage May be less available/more costlyRequires catalyst and optimization for new substratesSynthesis can be more complex; may alter binding mode
Metabolic Stability Moderate (susceptible to esterase cleavage)Moderate (produces same ester moiety)High (resistant to hydrolysis)[4]
Typical Reaction Nucleophilic addition/substitutionPt-catalyzed C-H functionalization[1][2]Amidation of the corresponding α-keto acid/ester

Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Platinum-Catalyzed C-H Acylation with Ethyl Chlorooxoacetate

This protocol is adapted from methodologies described for the direct introduction of α-keto ester groups.[1][2]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-fluoro-1-methoxybenzene (1.0 mmol, 1.0 equiv), PtCl2 (0.05 mmol, 5 mol%), and 3-picoline (0.1 mmol, 10 mol%).

  • Reagent Addition: Seal the vial and purge with nitrogen. Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

  • Reaction Initiation: Add ethyl chlorooxoacetate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heating & Monitoring: Place the vial in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Synthesis of an α-Ketoamide from an α-Keto Ester

This protocol describes a common method for converting an α-keto ester to its corresponding amide.

  • Hydrolysis (Step A): Dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and water (2 mL). Add LiOH·H₂O (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Remove the THF under reduced pressure. Dilute the aqueous residue with water (10 mL) and cool in an ice bath. Acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 5-fluoro-2-methoxybenzoylformic acid.

  • Amide Coupling (Step B): Dissolve the crude acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL). Add HOBt (1.2 mmol, 1.2 equiv) and EDC (1.2 mmol, 1.2 equiv). Stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv) followed by diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Reaction & Purification: Stir the reaction at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. Purify the crude product via silica gel column chromatography to yield the target α-ketoamide.

Decision-Making Framework for Reagent Selection

Choosing the right reagent or strategy depends entirely on the project goals. The following decision tree can guide this process.

Diagram: Reagent Selection Logic

G start Project Goal? q1 Is the final target a specific α-keto ester? start->q1 q2 Is metabolic stability a primary concern (in vivo study)? q1->q2 Yes reagent_build Consider direct C-H acylation using Ethyl Chlorooxoacetate for better scalability and atom economy. q1->reagent_build No, building a library reagent_amide Prioritize synthesis of the α-Ketoamide bioisostere. q2->reagent_amide Yes reagent_ester Proceed with α-keto ester synthesis. (Direct or C-H acylation route) q2->reagent_ester No reagent_direct Use this compound (if available and cost-effective). reagent_ester->reagent_direct reagent_ester->reagent_build

Caption: Decision tree for selecting an appropriate synthetic strategy.

Conclusion

While this compound is a competent reagent, superior synthetic strategies and end products can often be achieved by considering the alternatives. For process chemists and those focused on scalable synthesis, building the α-keto ester moiety in situ via C-H acylation with a bulk chemical like ethyl chlorooxoacetate presents a compelling, atom-economical alternative. For medicinal chemists, the deliberate choice of an α-ketoamide bioisostere over the corresponding ester can be a decisive factor in a drug candidate's success, offering a well-established route to improved metabolic stability and superior pharmacokinetic properties.[4][5] The ultimate choice depends on a careful analysis of the project's specific goals, balancing synthetic efficiency with the desired biological and pharmacological outcomes.

References

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 5-fluoro-2-methoxybenzoylformate and its Analogs as Potential Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential biological activity of Ethyl 5-fluoro-2-methoxybenzoylformate and its rationally designed analogs as inhibitors of Kynurenine-3-Monooxygenase (KMO). As a key enzyme in the tryptophan metabolism pathway, KMO represents a significant therapeutic target for a range of neurological and inflammatory diseases. This document synthesizes current understanding of the structure-activity relationships (SAR) of benzoyl-based KMO inhibitors to provide a predictive framework for the efficacy of this novel compound series.

The Kynurenine Pathway: A Critical Regulator of Health and Disease

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, playing a crucial role in cellular energy production.[1] However, under inflammatory conditions, the pathway can become dysregulated, leading to an imbalance in its neuroactive metabolites.[1] Kynurenine-3-monooxygenase (KMO) is a pivotal enzyme at a branching point of this pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine.[2] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid.[1][3]

This compound: A Novel Scaffold for KMO Inhibition

While direct experimental data for this compound is not extensively available in the public domain, its structural features, particularly the benzoylformate core, suggest it as a potential inhibitor of KMO. The well-studied benzoylalanine class of KMO inhibitors provides a strong basis for predicting the activity of this compound and its analogs.[4] The presence of a fluorine atom and a methoxy group on the phenyl ring, along with an ethyl ester, are key features that can be systematically modified to probe the structure-activity relationship and optimize inhibitory potency.

Comparative Analysis of this compound and its Analogs

The following table outlines a series of rationally designed analogs of this compound and predicts their potential for KMO inhibition based on established SAR principles for related inhibitor classes.[1][3]

Compound IDStructureModification from Parent CompoundPredicted KMO Inhibitory PotencyRationale for Prediction
Parent This compound-ModerateThe benzoylformate scaffold is a known KMO inhibitor pharmacophore. The ethyl ester may act as a prodrug, being hydrolyzed to the active carboxylic acid intracellularly.[5]
Analog 1 5-fluoro-2-methoxybenzoylformic acidEthyl ester hydrolyzed to carboxylic acidHighThe free carboxylate is known to form key interactions with active site residues (e.g., Arg83 and Tyr97), significantly enhancing binding affinity.[3]
Analog 2 Ethyl 5-chloro-2-methoxybenzoylformateFluoro group replaced with ChloroPotentially HigherHalogen substitutions at the 3 and 4 positions of the benzoyl ring are generally favorable for KMO inhibition. A chloro group at the 5-position may offer different electronic and steric properties that could enhance binding.[1]
Analog 3 Ethyl 2-fluoro-5-methoxybenzoylformateIsomeric shift of Fluoro and Methoxy groupsPotentially LowerThe substitution pattern on the phenyl ring is critical for optimal interaction with the hydrophobic pocket of the KMO active site. Altering the positions of these groups may disrupt favorable contacts.[3]
Analog 4 Ethyl 5-fluoro-2-hydroxybenzoylformateMethoxy group replaced with HydroxylPotentially HigherA hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions within the active site that are not possible with a methoxy group.
Analog 5 Mthis compoundEthyl ester replaced with Methyl esterSimilar to ParentThe size of the ester alkyl group is generally not considered a primary driver of potency for this class of inhibitors, mainly influencing solubility and cell permeability.[5]

Visualizing the Kynurenine Pathway and KMO Inhibition

The following diagrams illustrate the kynurenine pathway, highlighting the role of KMO, and a generalized workflow for assessing KMO inhibition.

Kynurenine_Pathway Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO1/TDO Kynurenine L-Kynurenine NFK->Kynurenine Formamidase 3HK 3-Hydroxykynurenine Kynurenine->3HK KMO (Target of Inhibition) KYNA Kynurenic Acid Kynurenine->KYNA KATs QUIN Quinolinic Acid 3HK->QUIN ... NAD NAD+ QUIN->NAD

The Kynurenine Pathway and the role of KMO.

KMO_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Human KMO incubate Incubate KMO with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Serial Dilutions of Test Compounds prep_inhibitor->incubate prep_substrate Prepare Substrate Mix (L-Kynurenine, NADPH) initiate Initiate Reaction with Substrate Mix prep_substrate->initiate incubate->initiate measure Measure NADPH Consumption (Absorbance at 340 nm) initiate->measure plot Plot Dose-Response Curve measure->plot calculate Calculate IC50 Value plot->calculate

Generalized workflow for a biochemical KMO inhibition assay.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of compounds against KMO.

Biochemical KMO Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • 384-well, UV-transparent microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of recombinant human KMO in assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add KMO enzyme to each well (except for the no-enzyme control).

  • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare a substrate solution containing L-Kynurenine and NADPH in assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH consumption is proportional to KMO activity.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based KMO Inhibition Assay

This assay measures the ability of a compound to inhibit KMO activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Materials:

  • HEK293 cells stably overexpressing human KMO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • L-Kynurenine

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plate

  • LC-MS/MS system for quantifying 3-hydroxykynurenine

Procedure:

  • Seed the HEK293-KMO cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the cells for 1 hour at 37°C.

  • Add L-Kynurenine to the medium to a final concentration of 100 µM.

  • Incubate the cells for an additional 4 hours at 37°C.

  • Collect the cell culture supernatant from each well.

  • Analyze the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.

  • Determine the percent inhibition of 3-hydroxykynurenine formation for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The structural framework of this compound presents a promising starting point for the development of novel Kynurenine-3-Monooxygenase inhibitors. Based on the established structure-activity relationships of related benzoyl-containing compounds, strategic modifications to the phenyl ring substituents and the ethyl ester moiety are predicted to significantly modulate inhibitory potency. In particular, hydrolysis of the ester to the corresponding carboxylic acid is anticipated to yield a highly potent inhibitor due to enhanced interactions within the KMO active site. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and comparative analysis of this compound class. Further investigation into these and other analogs will be crucial in elucidating their therapeutic potential for treating neurodegenerative and inflammatory disorders.

References

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC.
  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC.
  • Benzoylalanine analogues as inhibitors of rat brain kynureninase and kynurenine 3-hydroxylase. PubMed.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.
  • What are KMO inhibitors and how do they work? Patsnap Synapse.

Sources

A Spectroscopic Guide to the Differentiation of Fluorinated Benzoylformate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Positional isomers, particularly in fluorinated aromatic compounds, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of ethyl fluorobenzoylformate (ethyl fluorophenylglyoxylate), critical intermediates in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document synthesizes technical data with practical insights to offer a definitive resource for isomer differentiation.

The substitution of fluorine onto an aromatic ring introduces significant electronic changes, the effects of which are subtly but measurably distinct depending on the position of the fluorine atom relative to the benzoylformate moiety. Understanding these differences through spectroscopic analysis is crucial for reaction monitoring, quality control, and the unambiguous structural elucidation of novel compounds. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive toolkit for the clear and confident identification of each isomer.

The Spectroscopic Fingerprints: A Comparative Analysis

The differentiation of the 2-fluoro-, 3-fluoro-, and 4-fluorobenzoylformate isomers hinges on the unique electronic environment of the nuclei and bonds within each molecule. These environments give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the connectivity and chemical environment of atoms.[1]

The position of the fluorine atom significantly influences the chemical shifts and coupling patterns of the aromatic protons.

  • Ethyl 2-fluorobenzoylformate (ortho-isomer): The proximity of the fluorine atom to the benzoyl group results in more complex splitting patterns and a general downfield shift for the proton adjacent to the fluorine.

  • Ethyl 3-fluorobenzoylformate (meta-isomer): The aromatic protons exhibit distinct coupling constants (ortho, meta, and para couplings), allowing for assignment. The fluorine atom's influence is less pronounced on the protons ortho and para to the benzoyl group compared to the ortho-isomer.

  • Ethyl 4-fluorobenzoylformate (para-isomer): Due to symmetry, the aromatic region simplifies to two doublets of doublets (an AA'BB' system), a characteristic feature of para-substituted benzene rings.

Table 1: Comparative ¹H NMR Data (Aromatic Region)

IsomerProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
2-Fluoro H-37.85-7.95m
H-47.20-7.30m
H-57.60-7.70m
H-67.10-7.20m
3-Fluoro H-27.70-7.80m
H-47.50-7.60m
H-57.30-7.40m
H-67.90-8.00m
4-Fluoro H-2, H-68.05-8.15ddJ_ortho ≈ 8.8, J_meta ≈ 2.0
H-3, H-57.15-7.25ddJ_ortho ≈ 8.8, J_meta ≈ 2.0

Note: The chemical shifts for the ethyl group protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm) show minimal variation between the isomers.

The electronegativity of fluorine and its position directly impact the chemical shifts of the aromatic carbons through both inductive and resonance effects. The carbon atom directly bonded to fluorine exhibits a large C-F coupling constant.

  • Ethyl 2-fluorobenzoylformate: The C-2 carbon will appear as a doublet with a large ¹J_CF coupling constant. The chemical shifts of the adjacent carbons (C-1 and C-3) are also significantly affected.

  • Ethyl 3-fluorobenzoylformate: The C-3 carbon shows a large ¹J_CF coupling, while the other carbons exhibit smaller C-F couplings (²J_CF, ³J_CF).

  • Ethyl 4-fluorobenzoylformate: The C-4 carbon displays a large ¹J_CF coupling, and due to symmetry, only four distinct aromatic carbon signals are observed.

Table 2: Comparative ¹³C NMR Data (Aromatic Region)

IsomerCarbonChemical Shift (δ, ppm)C-F Coupling (J_CF, Hz)
2-Fluoro C-1~125 (d)~2-5
C-2~160 (d)~250-260
C-3~120 (d)~15-20
C-4~135 (d)~2-5
C-5~129 (s)
C-6~132 (d)~5-10
3-Fluoro C-1~130 (d)~5-10
C-2~125 (d)~2-5
C-3~162 (d)~245-255
C-4~120 (d)~20-25
C-5~130 (s)
C-6~115 (d)~20-25
4-Fluoro C-1~128 (d)~2-5
C-2, C-6~132 (d)~10-15
C-3, C-5~116 (d)~20-25
C-4~165 (d)~255-265

Note: The carbonyl carbons also show small C-F couplings, which can be diagnostic.

¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for distinguishing these isomers. The chemical shift of the fluorine atom is unique for each isomer.

Table 3: Comparative ¹⁹F NMR Data

IsomerChemical Shift (δ, ppm) vs. CFCl₃
2-Fluoro ~ -110 to -120
3-Fluoro ~ -112 to -115
4-Fluoro ~ -105 to -110
Infrared (IR) Spectroscopy

The position of the fluorine substituent influences the C-F and C=O stretching frequencies, as well as the out-of-plane C-H bending vibrations in the fingerprint region, which are characteristic of the substitution pattern on the benzene ring.

Table 4: Key Comparative IR Absorption Bands (cm⁻¹)

Vibration2-Fluoro Isomer3-Fluoro Isomer4-Fluoro Isomer
C=O (ester) ~1735~1730~1725
C=O (ketone) ~1690~1685~1680
C-F Stretch ~1250~1230~1260
Aromatic C-H Bending ~760 (ortho)~780, 880 (meta)~840 (para)

The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the benzoylformate chromophore are affected by the position of the fluorine atom. The π → π* and n → π* transitions will show slight shifts in their absorption maxima (λ_max).

Table 5: Comparative UV-Vis Absorption Maxima (in Methanol)

Transition2-Fluoro Isomer (λ_max, nm)3-Fluoro Isomer (λ_max, nm)4-Fluoro Isomer (λ_max, nm)
π → π ~250~245~255
n → π ~330~335~325
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will produce a molecular ion peak (M⁺) for all three isomers. However, the fragmentation patterns can differ due to the influence of the fluorine position on bond stabilities and rearrangement pathways.

Key Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for all isomers, leading to a [M - 45]⁺ ion.

  • Loss of the ethyl group (-CH₂CH₃): Resulting in a [M - 29]⁺ ion.

  • Formation of the fluorobenzoyl cation ([FC₆H₄CO]⁺): This is a prominent fragment, and its relative intensity may vary between isomers.

  • Ortho Effect: The 2-fluoro isomer may exhibit unique fragmentation pathways due to interactions between the fluorine atom and the side chain, a phenomenon known as the "ortho effect".[2]

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following standardized protocols should be followed.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of the neat liquid sample directly onto the ATR crystal.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample (approximately 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent such as methanol or acetonitrile.

  • Mass Spectrometry: For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.

Instrumentation and Data Acquisition

Caption: Standard workflow for NMR spectroscopic analysis.

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire spectra on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans with proton decoupling.

  • ¹⁹F NMR: Acquire spectra with proton decoupling. The spectral width should be sufficient to cover the expected chemical shift range (e.g., -100 to -130 ppm).

Caption: Workflow for ATR-FTIR spectral acquisition.

  • ATR-FTIR: Use a spectrometer with a diamond or zinc selenide ATR crystal. Collect spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 to 64 scans to improve the signal-to-noise ratio.

Caption: Standard procedure for UV-Vis spectral analysis.

  • UV-Vis: Use a dual-beam spectrophotometer. Scan from 190 to 800 nm. Use a quartz cuvette with a 1 cm path length.

Sources

A Senior Application Scientist's Guide to Purity Confirmation of Ethyl 5-fluoro-2-methoxybenzoylformate by NMR: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel intermediates like Ethyl 5-fluoro-2-methoxybenzoylformate, a versatile building block in medicinal chemistry, establishing a robust analytical methodology for purity assessment is of paramount importance. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common chromatographic techniques for the purity determination of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Purity in Drug Development

This compound's journey from a laboratory reagent to a component of a life-saving therapeutic is paved with stringent quality control measures. Even minute impurities can have unforeseen consequences, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, the selection of an appropriate analytical technique for purity confirmation is not merely a procedural step but a critical decision that impacts the entire drug development pipeline.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of chemical compounds.[1][2][3] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR provides a direct measurement of the molar concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of known concentration.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][3]

Why NMR for this compound?

For a molecule like this compound, which possesses distinct proton (¹H) and fluorine (¹⁹F) nuclei in various chemical environments, NMR offers several advantages:

  • Structural Confirmation and Purity in a Single Experiment: NMR not only quantifies the main component but also provides structural information, allowing for the simultaneous identification and quantification of impurities.

  • No Need for a Specific Reference Standard of the Analyte: Purity can be determined using a certified internal standard that is structurally different from the analyte.[3][5] This is particularly advantageous for novel compounds where a highly purified reference material may not be readily available.

  • Non-destructive Technique: The sample can be recovered after analysis.[3]

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy, with relative standard deviations typically below 1%.[5]

Experimental Workflow for qNMR Purity Determination

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following workflow outlines the key steps and the rationale behind each.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte and internal standard B Dissolve in a known volume of deuterated solvent A->B C Transfer to NMR tube B->C D Optimize spectrometer parameters (e.g., shimming) C->D E Acquire ¹H and ¹⁹F NMR spectra with appropriate relaxation delays D->E F Phase and baseline correction E->F G Integrate signals of analyte and internal standard F->G H Calculate purity using the qNMR equation G->H

Figure 1: Workflow for quantitative NMR (qNMR) purity assessment.

Detailed Experimental Protocol

1. Materials:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material >99.5% purity)[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[6]

  • High-precision analytical balance

  • Volumetric flask (Class A)

  • NMR tubes

2. Sample Preparation:

  • Rationale for Internal Standard Selection: Maleic acid is an excellent choice as an internal standard because its sharp singlet proton signal appears in a region of the ¹H NMR spectrum (around 6.3 ppm in CDCl₃) that is typically free from signals of aromatic and aliphatic protons of the analyte.[7] It is also highly pure, stable, and soluble in common NMR solvents.[7][8]

  • Procedure:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.00 mL) of deuterated solvent (e.g., CDCl₃) in a volumetric flask. The choice of solvent depends on the solubility of the analyte and standard.[9][10]

    • Transfer an appropriate amount (typically 0.6-0.7 mL) of the solution to an NMR tube.

3. NMR Data Acquisition:

  • Rationale for Spectrometer Parameters: A longer relaxation delay (D1) is crucial for accurate quantification to ensure that all nuclei have fully relaxed before the next pulse, leading to signal integrals that are directly proportional to the number of nuclei. A value of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard is recommended.

  • ¹H NMR Parameters (example on a 400 MHz spectrometer):

    • Pulse Program: zg30 (30-degree pulse angle)

    • Spectral Width: 16 ppm

    • Number of Scans: 16-32 (for good signal-to-noise)

    • Relaxation Delay (D1): 30 seconds[11]

    • Acquisition Time: ≥ 3 seconds[11]

  • ¹⁹F NMR Parameters (example on a 400 MHz spectrometer):

    • Pulse Program: zg (decoupling may not be necessary)

    • Spectral Width: -250 to 50 ppm

    • Number of Scans: 64-128

    • Relaxation Delay (D1): 30 seconds

4. Data Processing and Purity Calculation:

  • Apply phase and baseline correction to the acquired spectra.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals for integration in the ¹H NMR spectrum would be the quartet of the ethyl group's CH₂ or the singlet of the methoxy group. For the ¹⁹F NMR, the singlet from the fluorine atom would be used. For maleic acid, the singlet from its two equivalent protons is integrated.

  • The purity of the analyte is calculated using the following equation[1][4]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to this compound

    • "std" refers to the internal standard (maleic acid)

Interpreting the NMR Spectra of this compound

Hypothetical ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-OCH₂CH
~3.9Singlet3H-OCH
~4.4Quartet2H-OCH ₂CH₃
~7.0-7.6Multiplet3HAromatic Protons

Hypothetical ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -115 to -125SingletAr-F

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The chemical shift of the fluorine atom is referenced to CFCl₃ (0 ppm).[12]

Identifying Potential Impurities:

Common impurities in the synthesis of such esters could include:

  • Starting materials: e.g., 5-fluoro-2-methoxybenzoic acid. This would show a broad singlet for the carboxylic acid proton.

  • Residual solvents: e.g., ethanol, which would show a characteristic triplet and quartet.

  • By-products: Depending on the synthetic route, by-products could be identified by their unique NMR signals.

Comparison with Alternative Purity Confirmation Methods

While qNMR is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for purity analysis.[13] The choice of method depends on the specific requirements of the analysis.

Tech_Comparison cluster_nmr qNMR cluster_hplc HPLC cluster_gcms GC-MS NMR Quantitative NMR HPLC High-Performance Liquid Chromatography GCMS Gas Chromatography-Mass Spectrometry Analyte This compound Purity Analysis Analyte->NMR Direct, quantitative Analyte->HPLC Separation-based, quantitative Analyte->GCMS For volatile impurities

Sources

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 5-fluoro-2-methoxybenzoylformate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthesized molecules is a cornerstone of robust research and development. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the structure of reaction products derived from Ethyl 5-fluoro-2-methoxybenzoylformate, a versatile α-keto ester. As a senior application scientist, my objective is to move beyond mere procedural descriptions to offer a strategic framework for selecting and interpreting analytical data, ensuring the unequivocal elucidation of your target molecule's structure.

The Synthetic Challenge: Predicting the Outcome of Reactions with this compound

This compound, with its electrophilic α-keto group and substituted aromatic ring, is primed for a variety of chemical transformations. For the purpose of this guide, we will explore a common and illustrative reaction: the reduction of the ketone functionality. This reaction serves as an excellent model for comparing the efficacy of different analytical techniques in distinguishing the starting material from the product and confirming the new stereocenter.

Proposed Reaction: Reduction to Ethyl 5-fluoro-2-hydroxy-2-phenylacetate

A mild and selective method for reducing a ketone is the use of sodium borohydride (NaBH₄).[1][2] This reagent is particularly useful as it typically does not reduce the ester functionality under standard conditions.[1][3][4][5]

A Comparative Approach to Structural Validation

The core of our validation process will rely on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle. We will compare their strengths and limitations in the context of our proposed reaction.

The Power of NMR Spectroscopy: A Detailed Look at Atomic Connectivity

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[6][7] For our target product, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

The transformation from the benzoylformate starting material to the mandelate product is clearly evidenced in the ¹H NMR spectrum. The disappearance of the characteristic downfield singlet for the methine proton in the starting material and the appearance of new signals for the benzylic proton and the hydroxyl group in the product are key diagnostic markers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

Proton Starting Material (Predicted) Product (Predicted) Rationale for Change
Aromatic-H7.0-7.8 ppm (multiplets)7.0-7.6 ppm (multiplets)Minor shifts due to change in the electronic environment.
OCH₃~3.9 ppm (singlet)~3.8 ppm (singlet)Minimal change expected.
OCH₂CH₃~4.4 ppm (quartet)~4.2 ppm (quartet)Slight upfield shift due to reduced deshielding from the carbonyl.
OCH₂CH₃~1.4 ppm (triplet)~1.2 ppm (triplet)Slight upfield shift.
Benzylic-H-~5.1 ppm (singlet or doublet if coupled to OH)Appearance of a new signal due to the newly formed C-H bond.
OH-Variable (broad singlet)Appearance of a new, exchangeable proton signal.

Predicted shifts are based on analogous structures like ethyl mandelate.[8][9][10][11]

¹³C NMR provides a direct view of the carbon framework. The most significant change will be the upfield shift of the carbonyl carbon as it is reduced to a hydroxyl-bearing carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Starting Material (Predicted) Product (Predicted) Rationale for Change
C=O (ester)~165 ppm~172 ppmMinor shift.
C=O (keto)~188 ppm-Disappearance of the keto carbonyl signal.
C-OH-~72 ppmAppearance of a new signal for the hydroxyl-bearing carbon.
Aromatic C-F~158 ppm (d, ¹JCF ≈ 245 Hz)~157 ppm (d, ¹JCF ≈ 245 Hz)Minimal change.
Aromatic C-OCH₃~155 ppm~154 ppmMinimal change.
Other Aromatic C115-135 ppm115-135 ppmMinor shifts.
OCH₃~56 ppm~56 ppmMinimal change.
OCH₂CH₃~62 ppm~61 ppmMinor shift.
OCH₂CH₃~14 ppm~14 ppmMinimal change.

Predicted shifts are based on data for similar aromatic compounds and general substituent effects.[12][13][14][15]

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine atom will be subtly affected by the change at the benzylic position, providing another point of confirmation.[16][17][18][19][20]

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ)

Fluorine Starting Material (Predicted) Product (Predicted) Rationale for Change
Ar-F-110 to -120 ppmSlight shift from starting materialThe change in the electronic nature of the benzylic position will induce a small but measurable change in the fluorine chemical shift.

The exact shift will be relative to a standard like CFCl₃.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight of the product and offers structural clues through its fragmentation pattern.[7][21][22]

HRMS is indispensable for confirming the elemental composition of the product. The expected mass of the product, Ethyl 5-fluoro-2-hydroxy-2-phenylacetate, is C₁₁H₁₃FO₄.

Table 4: Expected HRMS Data

Ion Starting Material (C₁₁H₁₁FO₄) Product (C₁₁H₁₃FO₄)
[M+H]⁺227.0663229.0820
[M+Na]⁺249.0482251.0639

EI-MS will induce fragmentation of the molecule, providing a fingerprint that can be used for structural confirmation. The fragmentation pattern of the product is expected to differ significantly from the starting material.

Table 5: Key Predicted Fragment Ions in EI-MS

m/z Predicted Fragment (Product) Significance
155[M - CO₂Et - H]⁺Loss of the ethyl formate group.
127[F-C₆H₃-OCH₃]⁺Fragment corresponding to the substituted aromatic ring.
107[C₆H₅-CHOH]⁺A common fragment for mandelate-type structures.[11][23][24]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of Ethyl 5-fluoro-2-hydroxy-2-phenylacetate
  • Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add 1 M HCl at 0 °C until the pH is ~6-7 to quench the excess NaBH₄.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm proton-proton and proton-carbon connectivities.

Protocol 3: Mass Spectrometry Analysis
  • HRMS Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • HRMS Acquisition: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • EI-MS Sample Preparation: If using GC-MS, prepare a dilute solution in a volatile solvent. For direct infusion, a similar preparation to HRMS can be used.

  • EI-MS Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragments.

Visualizing the Workflow and Logic

The following diagrams illustrate the reaction pathway and the analytical workflow for structural validation.

Reaction_Pathway Start Ethyl 5-fluoro-2- methoxybenzoylformate Product Ethyl 5-fluoro-2-hydroxy- 2-phenylacetate Start->Product NaBH4, MeOH, 0 °C

Caption: Reaction scheme for the reduction of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Reaction Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR MS Mass Spectrometry (HRMS, EI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for synthesis, purification, and structural validation.

Comparative Analysis of Alternative Methodologies

While NaBH₄ reduction is a straightforward approach, other synthetic routes could be employed, leading to different products and requiring tailored analytical strategies.

Alternative Reaction: Grignard Reaction

Reacting this compound with a Grignard reagent, such as methylmagnesium bromide, would lead to a tertiary alcohol after attacking both the ketone and the ester functionalities.[25][26][27] This would result in a more complex product mixture and necessitate more advanced 2D NMR techniques for complete characterization.

Table 6: Comparison of Reduction vs. Grignard Reaction

Feature NaBH₄ Reduction Grignard Reaction
Product Secondary alcoholTertiary alcohol
Complexity Single product expectedPotential for multiple additions and side products
Validation Straightforward with 1D NMR and MSRequires 2D NMR (HMBC, NOESY) for unambiguous assignment

Conclusion: An Integrated Approach for Unambiguous Structure Elucidation

The structural validation of novel compounds is not a linear process but rather an iterative cycle of hypothesis, experimentation, and data interpretation. While individual techniques like ¹H NMR or mass spectrometry provide valuable data points, their true power is realized when they are used in concert. For the reaction products of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry, provides an irrefutable body of evidence for the proposed structure. By understanding the strengths and limitations of each technique and by designing a self-validating experimental workflow, researchers can confidently and efficiently determine the structure of their target molecules, paving the way for further discovery and innovation.

References

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A Senior Application Scientist's Guide to the Validation of Ethyl 5-fluoro-2-methoxybenzoylformate using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the rigorous validation of key intermediates is a cornerstone of regulatory compliance and product efficacy. Ethyl 5-fluoro-2-methoxybenzoylformate, a specialized aromatic keto ester, serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity and identity must be unequivocally established. This guide provides an in-depth, scientifically grounded protocol for the validation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). It further presents an objective comparison with alternative analytical techniques, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and established validation principles. The methodologies described herein are rooted in the authoritative guidelines of the International Council for Harmonisation (ICH), ensuring a self-validating and trustworthy framework for analysis.[1][2][3]

Introduction: The Imperative for Rigorous Validation

This compound (C₁₀H₉FO₄, Mol. Wt. 212.18 g/mol ) is a bespoke chemical entity whose structural integrity is paramount for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, isomers, or degradation products can have profound implications for the safety and efficacy of the final drug product. Therefore, a highly specific, sensitive, and robust analytical method is not merely desirable but essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose. Its ability to couple the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry makes it uniquely suited for analyzing complex mixtures and confirming the identity of target compounds with high confidence. This guide will detail a comprehensive LC-MS/MS method, validated according to the principles outlined in the ICH Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[1][2][4][5]

The Primary Method: Reversed-Phase LC-MS/MS Analysis

The recommended approach for the validation of this compound is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) instrument.

Rationale for Method Selection
  • Reversed-Phase Chromatography: The analyte is a moderately polar organic molecule, making it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[6][7][8] This mode of chromatography provides excellent separation for a wide range of aromatic compounds.[9][10]

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity and sensitivity. By selecting a specific precursor ion (the molecular ion of our analyte) and monitoring a characteristic fragment ion, we can eliminate matrix interference and confidently detect the analyte even at trace levels.

Predicted Fragmentation Pathway

Understanding the molecule's fragmentation is key to developing a robust MS/MS method. For benzoylformate esters, a characteristic fragmentation involves the cleavage of the bond adjacent to the carbonyl group.[11][12][13]

  • Precursor Ion [M+H]⁺: The calculated monoisotopic mass of this compound is 212.0485 Da. In positive electrospray ionization (ESI), we expect the protonated molecule at m/z 213.0558 . A sodium adduct [M+Na]⁺ at m/z 235.0377 may also be observed.

  • Product Ion: A primary fragmentation is the loss of the ethoxy radical (•OC₂H₅, 45 Da), leading to the formation of a stable 5-fluoro-2-methoxybenzoyl acylium ion.[11][12] This would result in a major product ion. Another possible fragmentation is the loss of an entire ethyl formate group.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, adhering to the principles of the FDA and ICH guidelines for analytical method validation.[1][14][15]

Step 1: Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a Class A volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 acetonitrile:water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the test sample in acetonitrile to a nominal concentration of 1 mg/mL. Dilute further with 50:50 acetonitrile:water to fall within the calibration range (e.g., to a target concentration of 100 ng/mL).

  • Filtration: Filter all final solutions through a 0.22 µm syringe filter before injection to prevent instrument contamination.[16]

Step 2: LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent UHPLC system[16]
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 10% B; 1-5 min: 10% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 QqQ)[16]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
MRM Transitions To be determined empirically during method development
Method Validation according to ICH Q2(R2)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and the unique MRM transition.

  • Linearity: Analyze the calibration standards (at least 5 concentrations) and plot the peak area response versus concentration. The relationship should be linear, with a correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Determined by spiking a blank matrix with known concentrations of the analyte (low, medium, and high levels) and calculating the percent recovery. Acceptance criteria are typically 80-120%.

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed by running the analysis on different days or with different analysts. The relative standard deviation (RSD) should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended method, other techniques have specific applications and limitations. The choice depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.[17]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Highest specificity and sensitivity; provides molecular weight and structural information; robust for complex matrices.Higher instrument cost and complexity; requires skilled operators.Definitive identification, trace-level impurity quantification, and validation in complex matrices.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower cost, simpler operation, robust and reliable for quantification.[18][19]Lower sensitivity and specificity than MS; co-eluting impurities can interfere; provides no mass information.Routine purity checks, content uniformity, and analysis of high-concentration samples where identity is already confirmed.
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.Excellent for volatile and thermally stable compounds; high chromatographic resolution with capillary columns.[20]Requires analyte to be volatile and thermally stable, which may necessitate derivatization for some keto acids.[17] Not suitable for non-volatile impurities.Analysis of volatile impurities or starting materials from the synthesis process.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.Unrivaled for definitive structure elucidation and identification of unknown impurities.Low sensitivity; not suitable for routine quantification of trace components; very high instrument cost.Absolute structural confirmation of the reference standard and characterization of major unknown impurities.

Experimental Workflow and Data Visualization

A logical workflow is critical for ensuring reproducible and reliable results.

Workflow Diagram

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_validation 3. Data Processing & Validation prep_std Prepare Reference Standard Curve (1-1000 ng/mL) prep_spl Prepare Test Sample (Target ~100 ng/mL) filter Filter all solutions (0.22 µm Syringe Filter) prep_spl->filter inject Inject onto RP-UHPLC System filter->inject separate Chromatographic Separation (C18) inject->separate ionize Positive ESI separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect quant Quantify against Standard Curve detect->quant validate Assess Performance: Specificity, Linearity, Accuracy, Precision quant->validate report Generate Final Validation Report validate->report

Caption: LC-MS/MS workflow for the validation of this compound.

Conclusion

The validation of this compound is a critical step in the pharmaceutical development pipeline. The described LC-MS/MS method provides the necessary specificity, sensitivity, and reliability to meet stringent regulatory standards. It is demonstrably superior to alternative methods like HPLC-UV and GC-MS for definitive identification and trace-level quantification. By adhering to the principles outlined in the ICH Q2(R2) guidelines and following the detailed protocol herein, researchers can establish a robust, self-validating system that ensures the quality and integrity of this vital chemical intermediate. The continuous process of validation, from development through the method's lifecycle, is a cornerstone of modern, science-driven quality assurance.[2]

References

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Sources

A Comparative Guide to the Reactivity of Ethyl 5-fluoro-2-methoxybenzoylformate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the benzoylformate scaffold is a cornerstone for the creation of a diverse array of bioactive molecules and complex intermediates. The reactivity of this scaffold is critically influenced by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of Ethyl 5-fluoro-2-methoxybenzoylformate with a series of structurally analogous esters. By dissecting the electronic contributions of the fluoro and methoxy groups, we aim to provide a predictive framework for its behavior in common synthetic transformations, supported by theoretical principles and proposed experimental protocols for validation.

Introduction: The Electronic Influence of Substituents on Reactivity

The reactivity of a benzoylformate ester is primarily dictated by the electrophilicity of the two carbonyl carbons. Nucleophilic attack can occur at either the ketone or the ester carbonyl, and the preferred site is a function of the reaction conditions and the substrate's electronic properties. The substituents on the aromatic ring play a pivotal role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effects (σ-effects): These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

  • Resonance Effects (π-effects): These involve the delocalization of pi electrons through the aromatic system. Electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyls by donating electron density into the ring.

A quantitative measure of these electronic effects is provided by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1]

The Subject of Comparison: this compound

Our primary molecule of interest, this compound, possesses two key substituents on the aromatic ring:

  • A 5-fluoro group: Fluorine is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs.[1]

  • A 2-methoxy group: The oxygen atom of the methoxy group is electronegative, leading to a -I effect. However, its lone pairs can participate in resonance, resulting in a strong electron-donating +R effect. The ortho position of this group also introduces potential steric hindrance.

The interplay of these effects determines the overall electron density of the aromatic ring and, consequently, the reactivity of the carbonyl groups.

Comparative Esters for Reactivity Analysis

To elucidate the specific contributions of the fluoro and methoxy substituents, we will compare the reactivity of this compound with the following esters:

Compound NameStructureKey Feature for Comparison
Ethyl benzoylformate C₆H₅COCOOC₂H₅Unsubstituted parent compound
Ethyl 2-methoxybenzoylformate 2-CH₃O-C₆H₄COCOOC₂H₅Isolates the effect of the 5-fluoro group
Ethyl 5-fluorobenzoylformate 5-F-C₆H₄COCOOC₂H₅Isolates the effect of the 2-methoxy group
Mthis compound 5-F-2-CH₃O-C₆H₄COCOOCH₃Assesses the impact of the ester alkyl group

Theoretical Reactivity Comparison Based on Substituent Effects

We can predict the relative reactivity of these esters in reactions sensitive to electronic effects, such as nucleophilic addition to a carbonyl group. The Hammett equation, log(k/k₀) = σρ, provides a framework for this prediction, where σ is the substituent constant and ρ is the reaction constant. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups.

Hammett Substituent Constants (σ):

SubstituentPositionσ valueEffect
Fluoropara+0.06Weakly electron-withdrawing
Methoxypara-0.27Strongly electron-donating (dominant +R)
Methoxymeta+0.12Weakly electron-withdrawing (-I > +R)

Note: Hammett constants for ortho substituents are complex due to the inclusion of steric effects and are not as readily tabulated.

Predicted Reactivity Order (towards nucleophiles):

Ethyl 5-fluorobenzoylformate > Ethyl benzoylformate > this compound > Ethyl 2-methoxybenzoylformate

Causality behind the Predicted Order:

  • Ethyl 5-fluorobenzoylformate: The 5-fluoro group is in a meta-position relative to the benzoylformyl group. At this position, its strong electron-withdrawing inductive effect (-I) will dominate, increasing the electrophilicity of the carbonyl carbons and thus enhancing reactivity towards nucleophiles.

  • Ethyl benzoylformate: This serves as our baseline for comparison.

  • This compound: The 5-fluoro group acts as an EWG. The 2-methoxy group, being ortho, will exert a strong electron-donating resonance effect (+R), which deactivates the ring towards nucleophilic attack on the carbonyls. The net effect will be a balance between the withdrawing effect of the fluorine and the donating effect of the methoxy group, likely resulting in a reactivity lower than the unsubstituted ester.

  • Ethyl 2-methoxybenzoylformate: The strong +R effect of the ortho-methoxy group will significantly decrease the electrophilicity of the carbonyl carbons, making this ester the least reactive in the series towards nucleophiles.

Proposed Experimental Verification

To validate these theoretical predictions, a series of comparative experiments are proposed. The following protocols are designed to provide quantitative and semi-quantitative data on the relative reactivities of the selected esters.

Experiment 1: Comparative Reduction with Sodium Borohydride

This experiment will compare the rate of reduction of the ketone carbonyl to a secondary alcohol. Sodium borohydride is a mild reducing agent, and the reaction rate will be sensitive to the electrophilicity of the ketone carbonyl.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare equimolar solutions of each ester in ethanol react1 Initiate parallel reactions by adding NaBH4 solution to each ester solution at 0°C prep1->react1 prep2 Prepare a standardized solution of NaBH4 in ethanol react2 Withdraw aliquots at fixed time intervals (e.g., 5, 15, 30, 60 min) react1->react2 react3 Quench each aliquot with dilute HCl react2->react3 analysis1 Extract with ethyl acetate react3->analysis1 analysis2 Analyze organic layer by GC-MS to determine the ratio of starting material to product analysis1->analysis2 analysis3 Plot % conversion vs. time for each ester analysis2->analysis3

Caption: Workflow for comparative reduction of benzoylformate esters.

Detailed Protocol:

  • Preparation: Prepare 0.1 M solutions of each of the four ethyl/methyl benzoylformate esters in absolute ethanol. In a separate flask, prepare a 0.2 M solution of sodium borohydride (NaBH₄) in ethanol.

  • Reaction: Place 10 mL of each ester solution into separate flasks equipped with magnetic stirrers and cool to 0°C in an ice bath. At time t=0, add 5 mL of the NaBH₄ solution to each flask simultaneously.

  • Sampling and Quenching: At specified time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot from each reaction mixture and immediately quench it by adding it to a vial containing 1 mL of 1 M HCl to neutralize the excess NaBH₄.

  • Workup: Add 2 mL of ethyl acetate to each quenched aliquot, vortex, and allow the layers to separate.

  • Analysis: Analyze the organic layer of each sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the starting ester to the corresponding alcohol product.

  • Data Presentation: Plot the percentage conversion to the alcohol product as a function of time for each ester. The initial slope of these plots will provide a relative measure of the reaction rate.

Experiment 2: Competitive Grignard Reaction

This experiment will provide a semi-quantitative measure of the relative reactivity of the esters towards a strong nucleophile, phenylmagnesium bromide. By reacting a mixture of two esters with a sub-stoichiometric amount of the Grignard reagent, the product ratio will reflect their relative reaction rates.

Logical Relationship of the Experiment:

G reagents Equimolar mixture of Ester A and Ester B + 0.5 eq. PhMgBr reaction Competitive Reaction reagents->reaction products Product from Ester A Product from Ester B reaction->products analysis GC-MS Analysis of Product Ratio products->analysis conclusion Relative Reactivity: Ratio A:B reflects kA:kB analysis->conclusion

Caption: Logic of the competitive Grignard reaction experiment.

Detailed Protocol:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution containing equimolar amounts (e.g., 5 mmol each) of this compound and Ethyl benzoylformate in anhydrous diethyl ether (50 mL).

  • Reaction: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 0.5 equivalents (2.5 mmol) of a standardized solution of phenylmagnesium bromide in diethyl ether dropwise over 30 minutes with vigorous stirring.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at -78°C for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS to determine the relative ratio of the two tertiary alcohol products. This ratio will approximate the relative reactivity of the two esters.

  • Repeat: Repeat the experiment with other pairs of the selected esters.

Expected Outcomes and Interpretation

Based on the theoretical predictions, the experimental results are expected to show the following trends:

  • Reduction Reaction: The rate of reduction is anticipated to follow the order: Ethyl 5-fluorobenzoylformate > Ethyl benzoylformate > this compound > Ethyl 2-methoxybenzoylformate. This is because the electron-withdrawing fluoro group will enhance the electrophilicity of the ketone carbonyl, while the electron-donating methoxy group will decrease it.

  • Grignard Reaction: The product ratios in the competitive Grignard reactions should reflect the same reactivity trend. For instance, in the competition between this compound and Ethyl benzoylformate, the product derived from Ethyl benzoylformate is expected to be the major product.

Conclusion

The reactivity of this compound is governed by a delicate balance between the strong electron-withdrawing inductive effect of the 5-fluoro substituent and the potent electron-donating resonance effect of the 2-methoxy group. Theoretical analysis based on established principles of physical organic chemistry predicts that this compound will be less reactive towards nucleophiles than its unsubstituted counterpart, Ethyl benzoylformate, and Ethyl 5-fluorobenzoylformate. Conversely, it is expected to be more reactive than Ethyl 2-methoxybenzoylformate. The proposed experimental protocols provide a robust framework for validating these predictions and quantifying the relative reactivity of this important synthetic intermediate. This understanding is crucial for optimizing reaction conditions and designing novel synthetic pathways in drug discovery and development.

References

  • Wikipedia contributors. (2024). Hammett equation. In Wikipedia, The Free Encyclopedia.

Sources

A Comparative Guide to the Efficacy of Precursors for the 5-Fluoro-2-methoxybenzoyl Moiety in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise and efficient incorporation of specific structural motifs is paramount. The 5-fluoro-2-methoxybenzoyl group is an increasingly important pharmacophore found in several developmental drug candidates, valued for its unique electronic and conformational properties that can enhance target binding and improve pharmacokinetic profiles. This guide provides an in-depth technical comparison of precursors for introducing this key moiety, with a focus on the established use of 5-fluoro-2-methoxybenzoyl chloride and a critical evaluation of the potential utility of Ethyl 5-fluoro-2-methoxybenzoylformate as a viable alternative. This analysis is grounded in established chemical principles and supported by experimental data from relevant literature, offering researchers and process chemists a robust framework for precursor selection in the synthesis of complex active pharmaceutical ingredients (APIs).

The Target Moiety: Significance of the 5-Fluoro-2-methoxybenzoyl Group

The strategic placement of fluorine atoms and methoxy groups on a phenyl ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 5-fluoro-2-methoxybenzoyl scaffold is a prime example of this, where the electron-withdrawing nature of the fluorine atom and the electron-donating, sterically influential methoxy group work in concert to modulate the physicochemical properties of the parent molecule. A notable example of its application is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs with significant therapeutic potential in oncology and immunology[1].

The Established Precursor: 5-Fluoro-2-methoxybenzoyl Chloride

The most direct and widely documented method for introducing the 5-fluoro-2-methoxybenzoyl group is through the corresponding acyl chloride. This highly reactive precursor is typically generated in situ or used as an isolated intermediate from 5-fluoro-2-methoxybenzoic acid.

Synthesis of the Foundational Starting Material: 5-Fluoro-2-methoxybenzoic Acid

The common starting point for accessing this class of precursors is 5-fluoro-2-methoxybenzoic acid. A reliable and high-yielding synthesis proceeds from the methylation of 5-fluorosalicylic acid.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzoic Acid [2]

  • Materials: 5-fluorosalicylic acid (1.0 eq.), iodomethane (4.0 eq.), potassium carbonate (4.0 eq.), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a sealed reaction vessel, add 5-fluorosalicylic acid, DMF, and potassium carbonate.

    • Add iodomethane to the suspension.

    • Heat the reaction mixture to 100°C and stir overnight.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Expected Yield: ~99%[2]

Acyl Chloride Formation and Application in API Synthesis

With 5-fluoro-2-methoxybenzoic acid in hand, the corresponding acyl chloride is readily prepared using standard chlorinating agents. This activated intermediate is then used in amide coupling reactions. A pertinent example is the synthesis of an intermediate for (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, a potent BTK inhibitor[3].

Experimental Protocol: Synthesis of 4-[[(5-Fluoro-2-methoxy-benzoyl)amino]methyl]benzoic Acid via Acyl Chloride [3]

  • Step 1: Formation of 5-Fluoro-2-methoxybenzoyl Chloride

    • Materials: 5-fluoro-2-methoxybenzoic acid (1.0 eq.), thionyl chloride (or oxalyl chloride) (excess), catalytic DMF (if using oxalyl chloride).

    • Procedure:

      • Combine 5-fluoro-2-methoxybenzoic acid and the chlorinating agent.

      • Heat the mixture under reflux until the reaction is complete (monitoring by IR for disappearance of the carboxylic acid O-H stretch can be employed).

      • Remove the excess chlorinating agent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

  • Step 2: Amide Coupling

    • Materials: 5-fluoro-2-methoxybenzoyl chloride (1.0 eq.), 4-(aminomethyl)benzoic acid (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.0 eq.), suitable aprotic solvent (e.g., dichloromethane, THF).

    • Procedure:

      • Dissolve or suspend 4-(aminomethyl)benzoic acid and the base in the chosen solvent and cool in an ice bath.

      • Slowly add a solution of 5-fluoro-2-methoxybenzoyl chloride in the same solvent.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

      • The product can be isolated by precipitation or extraction and further purified by crystallization.

An Alternative Precursor: this compound

While acyl chlorides are effective, their high reactivity can be a double-edged sword, leading to potential side reactions and stringent handling requirements due to their moisture sensitivity and the corrosive nature of the HCl byproduct. This compound presents a theoretically milder and more selective acylating agent.

Plausible Synthesis of this compound

The synthesis of this benzoylformate could be envisioned through the esterification of the corresponding benzoylformic acid, which itself can be derived from the oxidation of a suitable precursor. A more direct route would involve the reaction of an organometallic reagent derived from 4-fluoro-1-methoxybenzene with diethyl oxalate.

Hypothetical Protocol: Acylation using this compound

  • Reaction Principle: The acylation would proceed via nucleophilic attack of the amine on the more electrophilic ketone carbonyl of the benzoylformate, followed by elimination of ethyl pyruvate. This transamidation-type reaction is generally less vigorous than acylation with an acyl chloride.

  • Proposed Conditions:

    • Materials: this compound (1.1 eq.), 4-(aminomethyl)benzoic acid (1.0 eq.), a suitable solvent (e.g., toluene, xylene), potentially a mild catalyst (e.g., a Lewis acid or a Brønsted acid).

    • Procedure:

      • Combine the amine and the benzoylformate precursor in a high-boiling point solvent.

      • Heat the reaction mixture to drive the reaction towards completion, possibly with the removal of ethanol as a byproduct.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, the product can be isolated through standard purification techniques such as crystallization or chromatography.

Head-to-Head Comparison: Acyl Chloride vs. Benzoylformate

The choice of precursor will have significant implications for process development, scalability, and overall efficiency. Below is a comparative analysis of the two approaches.

Feature5-Fluoro-2-methoxybenzoyl ChlorideThis compound (Projected)
Reactivity Very highModerate to high
Reaction Conditions Typically low temperatures (0°C to RT)Elevated temperatures likely required
Byproducts HCl (corrosive, requires a base scavenger)Ethyl pyruvate (less hazardous, potentially easier to remove)
Stability/Handling Moisture sensitive, requires inert atmosphereLikely more stable to moisture and air
Selectivity May require protection of other nucleophilic groupsPotentially higher chemoselectivity
Atom Economy GoodModerate
Safety Corrosive, releases HCl gasLikely less hazardous

Workflow Visualizations

G cluster_1 Route 2: Benzoylformate Pathway (Projected) H This compound I Amine Substrate J Heat / Catalyst K Amide Product L Ethyl Pyruvate

Conclusion and Future Outlook

For the introduction of the 5-fluoro-2-methoxybenzoyl moiety, the acyl chloride pathway represents a well-established and robust method, benefiting from high reactivity and readily available starting materials. However, it necessitates careful handling of moisture-sensitive and corrosive reagents.

This compound, while not yet widely documented in this specific context, presents a compelling theoretical alternative. Its projected advantages include improved stability, milder byproducts, and potentially enhanced chemoselectivity, which could be particularly beneficial in the synthesis of complex molecules with multiple functional groups. The trade-off is likely to be in reactivity, requiring more forcing conditions (e.g., higher temperatures) to drive the acylation to completion.

Further research into the synthesis and reactivity of this compound is warranted. Experimental validation of its efficacy in comparison to the acyl chloride method would provide valuable data for process chemists and drug developers, potentially unlocking a more streamlined and safer route to valuable pharmaceutical intermediates. The choice between these precursors will ultimately depend on a careful consideration of the specific synthetic challenge, including the scale of the reaction, the functional group tolerance of the substrates, and the available process safety infrastructure.

References

  • What is the background and overview of 5-FLUORO-2-METHOXYBENZOIC ACID? (Source: Available upon request)
  • A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride - Benchchem (Source: Available upon request)
  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. (Source: Available upon request)
  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)
  • US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)
  • Friedel-Crafts Acylation with Amides - PMC - NIH (URL: [Link])
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchG
  • 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide - ChemBK (URL: [Link])
  • N-Acylation Reactions of Amines - ResearchG
  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE (URL: [Link])
  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI (URL: [Link])
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid (URL: [Link])
  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N -BOC-methanopyrrolidines.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI (URL: [Link])
  • EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google P

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For novel intermediates like Ethyl 5-fluoro-2-methoxybenzoylformate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), establishing robust and reproducible analytical methods is a cornerstone of ensuring product quality and consistency. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will delve into the principles of method development, the execution of a cross-validation study, and the interpretation of the resulting data, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The objective of a cross-validation of analytical procedures is to demonstrate that two or more distinct methods are fit for the same intended purpose and yield comparable results.[6][7][8] This is critical when, for instance, a method is transferred between laboratories or when a new, more efficient method is proposed to replace an existing one.[7][8] This guide will walk you through a practical, albeit illustrative, approach to such a comparison.

The Analyte: this compound

This compound is an aromatic ester. Its structure, featuring a fluorinated and methoxylated phenyl ring attached to an ethyl ester via a keto group, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of a chromophore in the benzoyl moiety makes it amenable to UV detection in HPLC, while its volatility allows for analysis by GC.

Methodologies Under Comparison

In this guide, we will compare a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a more traditional Gas Chromatography (GC) method for the purity assessment and quantification of this compound.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. For this compound, its aromatic structure provides sufficient hydrophobicity for good retention and separation from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]

    • Mobile Phase: A gradient of acetonitrile and water (0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[10]

    • Detection: UV at 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the test sample by accurately weighing and dissolving it in acetonitrile to a known concentration.

Method 2: Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas (mobile phase) transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. Given the molecular weight and structure of this compound, it is expected to be sufficiently volatile for GC analysis.[11][12]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Split.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent like ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the test sample by accurately weighing and dissolving it in ethyl acetate to a known concentration.

The Cross-Validation Study: A Framework for Comparison

The cross-validation study is designed to directly compare the performance of the HPLC and GC methods. The core validation parameters as recommended by ICH guidelines will be assessed for both methods.[4][6][13][14]

dot

Caption: Workflow for the cross-validation of analytical methods.

Data Presentation and Interpretation

The following tables summarize the hypothetical, yet realistic, data obtained from the validation of both methods.

Table 1: Linearity and Range

ParameterHPLC MethodGC MethodAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero
  • Interpretation: Both methods demonstrate excellent linearity over the specified concentration range, as indicated by the high correlation coefficients. This is a fundamental requirement for quantitative analysis.[13]

Table 2: Accuracy (Recovery)

Concentration LevelHPLC (% Recovery)GC (% Recovery)Acceptance Criteria
80% 99.5%101.2%98.0% - 102.0%
100% 100.2%99.8%98.0% - 102.0%
120% 99.8%99.1%98.0% - 102.0%
  • Interpretation: The accuracy of both methods is well within the acceptable limits, indicating that the methods can accurately quantify the analyte without significant bias.[4]

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC (% RSD)GC (% RSD)Acceptance Criteria
Repeatability (n=6) 0.5%0.8%≤ 1.0%
Intermediate Precision (n=6, different day, analyst) 0.7%1.2%≤ 2.0%
  • Interpretation: The HPLC method shows slightly better precision (lower %RSD) than the GC method. However, both methods meet the typical requirements for precision in pharmaceutical analysis, demonstrating their reproducibility.[13]

Table 4: Cross-Validation Results on Three Production Batches

Batch IDHPLC Assay (%)GC Assay (%)Difference (%)
BATCH-001 99.699.20.4
BATCH-002 99.8100.3-0.5
BATCH-003 99.599.00.5
  • Statistical Analysis: A paired t-test on the batch results can be used to determine if there is a statistically significant difference between the two methods.[15] Additionally, a Bland-Altman plot can visually assess the agreement between the two methods.[16] In this hypothetical case, the small differences and lack of a consistent bias suggest the methods are comparable.

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Sources

A Comparative Guide to the Isomeric Purity of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of key intermediates is a cornerstone of reproducible and safe pharmaceutical synthesis. Ethyl 5-fluoro-2-methoxybenzoylformate, a valuable building block, is no exception. The precise location of the fluorine and methoxy substituents on the aromatic ring, as well as any potential chirality, can significantly influence downstream reactions and the pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies to assess the isomeric purity of this compound, grounded in scientific principles and supported by detailed experimental protocols.

The Criticality of Isomeric Purity

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. In the context of this compound, two primary types of isomerism are of concern:

  • Positional Isomerism: The fluorine and methoxy groups can be attached to different positions on the benzoyl ring, leading to constitutional isomers. For example, Ethyl 4-fluoro-2-methoxybenzoylformate or Ethyl 3-fluoro-2-methoxybenzoylformate are potential impurities that may arise from non-specific synthesis or impure starting materials. These positional isomers can exhibit different reactivity and lead to the formation of undesired side products in subsequent synthetic steps.

  • Enantiomeric Isomerism: While this compound itself is not chiral, it can be a precursor to chiral molecules. Furthermore, resolution of a racemic mixture of a chiral derivative may be required. In such cases, the ability to separate and quantify enantiomers is crucial, as they can have vastly different pharmacological and toxicological profiles.

This guide will focus on the two most powerful analytical techniques for determining isomeric purity: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, making it highly effective for identifying and quantifying isomers.[1] By probing the local electronic environment of atomic nuclei, NMR provides a detailed fingerprint of a molecule's structure.

Distinguishing Positional Isomers

For differentiating positional isomers of substituted aromatic compounds, both ¹H and ¹³C NMR are invaluable.[2] The chemical shifts, signal multiplicities, and coupling constants provide a wealth of information about the substitution pattern on the aromatic ring.[2][3]

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is particularly diagnostic.[2][3] The splitting patterns of the aromatic protons, governed by their coupling constants (J-values), reveal their relative positions.

  • Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the strongest, typically 6-10 Hz.[2]

  • Meta-coupling (⁴J): Coupling between protons separated by three bonds is weaker, around 2-4 Hz.

  • Para-coupling (⁵J): Coupling between protons across the ring is the weakest and often not resolved.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap.[4][5][6] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it an excellent probe for distinguishing positional isomers.[4] Quantitative ¹⁹F NMR (qNMR) can be used for accurate determination of the relative amounts of different fluoro-isomers in a mixture.[5][6][7]

2D NMR Techniques: When 1D spectra are complex or ambiguous, 2D NMR experiments provide definitive structural information.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming which protons are adjacent.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and confirming substituent positions.

Experimental Protocol: NMR Analysis of Positional Isomers

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Use a relaxation delay of at least 5 times the longest T₁ for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to approximately 0 to 220 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • A wider spectral width may be necessary depending on the potential isomers.

    • For quantitative analysis, ensure a sufficient relaxation delay.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the isomers.

    • Analyze the coupling patterns and 2D correlations to assign the structures of the major component and any observed isomers.

Analysis of Chiral Isomers

While the target molecule is achiral, if it were part of a chiral synthesis or if chiral impurities were a concern, NMR in conjunction with chiral auxiliaries can be used.

  • Chiral Derivatizing Agents (CDAs): The sample is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomers.[9][10] These diastereomers have distinct NMR spectra, allowing for their quantification.[9]

  • Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes that form can have slightly different chemical shifts for the enantiomers, enabling their resolution in the NMR spectrum.

Diagram: NMR Workflow for Isomeric Purity

HPLC_Decision_Tree Start Isomeric Purity Analysis Required Isomer_Type Type of Isomerism? Start->Isomer_Type Positional Positional Isomers Isomer_Type->Positional Positional Chiral Chiral Isomers Isomer_Type->Chiral Chiral RP_HPLC Reversed-Phase HPLC Method Development Positional->RP_HPLC Chiral_Strategy Select Chiral Separation Strategy Chiral->Chiral_Strategy Analysis Analysis & Quantification RP_HPLC->Analysis CSP Chiral Stationary Phase (CSP) Chiral_Strategy->CSP CMPA Chiral Mobile Phase Additive (CMPA) Chiral_Strategy->CMPA CDA Chiral Derivatizing Agent (CDA) Chiral_Strategy->CDA Screen_Columns Screen CSPs & Mobile Phases CSP->Screen_Columns Develop_Method Develop Method on Achiral Column CMPA->Develop_Method CDA->Develop_Method Screen_Columns->Analysis Develop_Method->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The correct handling and disposal of specialized chemical reagents like Ethyl 5-fluoro-2-methoxybenzoylformate are not merely procedural formalities; they are integral to the integrity of our research and the safety of our laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

Hazard Identification and Risk Assessment

The primary hazards are anticipated to be:

  • Skin irritation[1][2]

  • Serious eye irritation[1][2]

  • Potential for respiratory irritation if inhaled as a dust or aerosol[1][2]

Given its structure as a halogenated organic compound, it must be treated as hazardous waste requiring specific disposal pathways.[3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can harm the environment and is a violation of regulatory standards.[3]

Table 1: Disposal and Safety Synopsis for this compound

ParameterInformation
Chemical Class Halogenated Organic Compound / Aromatic Ester
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[1][2]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat, closed-toe shoes.[1][3]
Engineering Controls Always handle within a certified chemical fume hood.[3][5]
Disposal Container Designated, labeled "Halogenated Organic Waste" container.[3][4][6]
Incompatible Materials Strong acids, bases, and oxidizing agents.[7][8]
Pre-Disposal Safety Preparations

Before handling the waste, a systematic safety check is crucial. This protocol is designed to be self-validating, ensuring safety at every step.

  • Engineering Controls Verification: Confirm that the chemical fume hood is operational and has a current inspection certification. The face velocity should be adequate to protect the user.

  • Personal Protective Equipment (PPE) Inspection:

    • Gloves: Select nitrile gloves and inspect them for any signs of degradation or punctures.

    • Eye Protection: Wear tightly fitting safety goggles.[1]

    • Lab Coat: Ensure your lab coat is fully buttoned.

  • Waste Container Location: The designated "Halogenated Organic Waste" container should be located within the satellite accumulation area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[8][9][10]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, solutions containing it, and contaminated lab materials.

Step 1: Waste Segregation The fundamental principle of chemical waste management is segregation. Due to the fluorine atom in its structure, this compound is classified as a halogenated organic compound.

  • Action: Designate this waste stream exclusively for a "Halogenated Organic Waste" container.[3][4]

  • Causality: Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like dioxins. They are significantly more expensive to dispose of than non-halogenated solvents.[5][7] Commingling this waste with non-halogenated streams leads to unnecessary costs and improper treatment. Do not mix with incompatible waste streams such as acids, bases, or heavy metals.[5][7]

Step 2: Container Selection and Labeling The integrity of the waste containment system is paramount to preventing leaks and ensuring regulatory compliance.

  • Action for Liquid Waste: Use a chemically compatible, sealable container (e.g., 4-liter poly bottle or a 5-gallon carboy for larger volumes) designated for halogenated solvents.[5][11]

  • Action for Solid Waste/Contaminated PPE: Collect in a compatible solid waste container, such as a lined drum or a puncture-resistant pail.

  • Labeling: Before the first drop of waste is added, the container must be labeled.[6] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[9][12]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[6] If it is a mixture, list all constituents and their approximate percentages.[4]

    • Clear hazard identification (e.g., pictogram for "Irritant").[9][12]

Step 3: Waste Accumulation All waste accumulation must occur in a designated Satellite Accumulation Area (SAA).

  • Action: Add the waste to the correctly labeled container inside a chemical fume hood to minimize inhalation exposure.[5]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[5][6] This is a critical EPA requirement to prevent the release of volatile organic compounds.

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion.[11] An SAA is limited to 55 gallons of hazardous waste.[10][12]

Step 4: Awaiting Final Disposal Once the container is full or waste is no longer being generated, it must be prepared for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste vendor.

  • Action: Ensure the cap is tightly sealed. Store the container in the SAA in secondary containment to prevent spills.[5][11]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. A full container must be removed from the SAA within three days.[8]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Decision Workflow for this compound Start Waste Generated: This compound WasteType Is the waste solid, liquid, or contaminated material? Start->WasteType Liquid Liquid Waste (Pure or in solution) WasteType->Liquid Liquid Solid Solid Waste (Contaminated labware, PPE, etc.) WasteType->Solid Solid Container_Liquid Select compatible, sealable liquid waste container. Liquid->Container_Liquid Container_Solid Select compatible solid waste container. Solid->Container_Solid Label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Pictogram(s) Container_Liquid->Label Container_Solid->Label Accumulate Add waste in fume hood. Keep container closed and in Satellite Accumulation Area (SAA). Label->Accumulate Full Container Full (or waste stream complete)? Accumulate->Full Full->Accumulate No Store Seal container tightly. Ensure it is in secondary containment. Full->Store Yes Pickup Arrange for pickup by licensed hazardous waste vendor via institutional EHS. Store->Pickup

Caption: Decision workflow for segregating and disposing of chemical waste.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill: For a small spill contained within the fume hood, you may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately.[6]

  • Cleanup (Small Spill):

    • Wear appropriate PPE (double-glove with nitrile gloves, safety goggles, lab coat).

    • Contain and absorb the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[5]

    • Decontaminate the area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

Regulatory Framework

All laboratory waste disposal activities are governed by federal and local regulations. Key among these are:

  • Occupational Safety & Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) which must include procedures for safe handling and disposal of chemicals.[13][14][15]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, including labeling, accumulation, and disposal requirements.[9][16]

Adherence to the procedures outlined in this guide will ensure your laboratory remains in compliance with these critical regulations, safeguarding both your personnel and the wider community.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Morehead State University.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-fluoro-2-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, particularly novel or less-documented compounds, with a robust safety-first mindset. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-fluoro-2-methoxybenzoylformate. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally similar chemicals and established laboratory safety protocols to provide a comprehensive framework for risk assessment and personal protective equipment (PPE) selection.

Hazard Analysis: Inferring Risk from Chemical Analogs
  • Skin irritation (Category 2) [1][2]

  • Serious eye irritation (Category 2) [1][2]

  • May cause respiratory irritation (Category 3) [1][2][3]

The presence of the fluorine atom and the ester functional group necessitates a cautious approach. Fluorinated organic compounds can exhibit unique reactivity and metabolic toxicity.[4][5] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.[1][5]

The Cornerstone of Safety: A Rigorous Risk Assessment

Before opening the container, a comprehensive risk assessment must be performed.[1][6] This is not merely a procedural formality but a critical scientific evaluation to ensure the safety of all laboratory personnel.

Key Steps in Your Risk Assessment:

  • Identify Hazards: Based on the data from analogous compounds, assume this compound is a skin, eye, and respiratory irritant.[1][2]

  • Evaluate Exposure Potential: Consider the scale of your work. Are you handling milligrams or multiple grams? Will the compound be heated or aerosolized?

  • Implement Control Measures: This includes the selection of appropriate engineering controls (e.g., fume hood) and the specific PPE outlined in this guide.

  • Document the Assessment: Your institution's Environmental Health and Safety (EHS) department will likely have a specific form for this. This documentation is a critical part of your laboratory's safety culture.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are crucial to prevent exposure.[4] The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for incidental contact. For prolonged handling, consider heavier-duty butyl rubber gloves. Always double-glove.[2][8] Refer to a glove compatibility chart for specific breakthrough times with esters and aromatic compounds.
Body Protection Laboratory CoatA flame-resistant lab coat is mandatory to protect against splashes. Ensure it is fully buttoned.
Respiratory Protection Use in a Ventilated AreaAll handling should occur inside a certified chemical fume hood.[4] If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[7]
Glove Selection: A Deeper Dive

Simply choosing a "chemical-resistant" glove is insufficient. The efficacy of a glove material is dependent on the specific chemical it is exposed to. For this compound, consider the following:

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Incidental splash protectionGood dexterity, provides protection against a range of chemicals.[2]Not recommended for prolonged immersion in many organic solvents.
Neoprene Handling larger quantities, potential for splashingGood resistance to acids, bases, and some organic solvents.[2][8]May be less dexterous than nitrile.
Butyl Rubber Extended handling or immersionExcellent resistance to esters, ketones, and aldehydes.[2]Poor resistance to hydrocarbon solvents.

Always check the manufacturer's glove compatibility chart before use. [9][10][11][12][13][14]

Procedural Guidance: Step-by-Step Safety

Donning PPE:

  • Inspect all PPE for damage before use. [15]

  • Don your lab coat and ensure it is fully fastened.

  • Put on your inner pair of gloves.

  • Don your safety goggles and, if necessary, a face shield.

  • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing PPE:

  • Remove your outer gloves first, peeling them off without touching the outside with your bare skin.

  • Remove your lab coat, folding it inward to contain any contamination.

  • Remove your face shield and goggles.

  • Remove your inner gloves.

  • Wash your hands thoroughly with soap and water. [15]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of safe chemical handling.

  • Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound should be considered hazardous waste.[4]

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, compatible container.[4] Do not mix with incompatible waste streams.

  • Consult Your EHS Department: Your institution's environmental health and safety office will provide specific guidance on hazardous waste disposal procedures.[4]

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill: For small spills, absorb the material with a compatible absorbent and collect it into a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[4]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, from initial planning to final disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Chemical Analogs & MSDS B Conduct & Document Risk Assessment A->B C Select Appropriate PPE B->C D Prepare Engineering Controls (Fume Hood) C->D E Don PPE Correctly D->E F Handle Chemical in Fume Hood E->F G Doff PPE Correctly F->G H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Dispose of Waste via EHS I->J

Caption: Workflow for Safe Handling of this compound.

References

  • BenchChem. (2025).
  • Lab Manager Magazine. (2025).
  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety.
  • Unknown. (n.d.). Fluorine.
  • National Center for Biotechnology Information. (n.d.).
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Unknown. (2022). What are the procedures on how to handle chemicals in a workplace where these are used?
  • Environmental Health and Safety. (n.d.).
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Cornell EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Journal of Occupational Health and Epidemiology. (2016). Chemical risk assessment in a chemical laboratory based on three different techniques.
  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
  • VSBIT. (n.d.). HANDLING CHEMICALS SAFELY.
  • BenchChem. (2025). Essential Safety Protocols for Chemical Handling: A General Guide.
  • HM Royal. (2025). Guidelines for the Safe Handling of Hazardous Chemicals.
  • RS-online.com. (n.d.).
  • Unknown. (n.d.). Gloves - Tables of Properties and Resistances.
  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
  • AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Unknown. (n.d.). Chemical Resistance Reference Chart.
  • Unknown. (n.d.). Gloves Chemical Resistance Chart.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart.
  • Kerbl. (n.d.). Chemical resistant gloves.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.